molecular formula C8H16ClNO2 B556054 H-D-Chg-OH.HCl CAS No. 61367-40-6

H-D-Chg-OH.HCl

Número de catálogo: B556054
Número CAS: 61367-40-6
Peso molecular: 193.67 g/mol
Clave InChI: QMUIOFNZAZPFFT-OGFXRTJISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

H-D-Chg-OH.HCl, also known as this compound, is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 193.67 g/mol. The purity is usually 95%.
The exact mass of the compound (R)-2-amino-2-cyclohexylacetic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 145378. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R)-2-amino-2-cyclohexylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h6-7H,1-5,9H2,(H,10,11);1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUIOFNZAZPFFT-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70712345
Record name (2R)-Amino(cyclohexyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70712345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61367-40-6
Record name (2R)-Amino(cyclohexyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70712345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to H-D-Chg-OH.HCl (D-2-Cyclohexylglycine hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of H-D-Chg-OH.HCl, chemically known as D-2-Cyclohexylglycine hydrochloride. This non-proteinogenic amino acid is a crucial building block in synthetic chemistry, particularly in the development of pharmaceuticals targeting the central nervous system. Its structural characteristics and ability to modulate glycine receptors make it a compound of significant interest in neuroscience and drug discovery. This document details its chemical structure, physicochemical properties, and its role in biological systems, supported by experimental data and protocols.

Chemical Identity and Structure

This compound is the hydrochloride salt of D-Cyclohexylglycine. The core structure consists of a cyclohexane ring attached to the alpha-carbon of a glycine molecule. The "D" designation indicates the stereochemistry at the chiral alpha-carbon. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.

The chemical structure can be represented as:

Chemical Formula: C8H15NO2•HCl[1]

IUPAC Name: (2R)-2-amino-2-cyclohexylacetic acid hydrochloride

CAS Number: 61367-40-6[1]

Molecular Weight: 193.70 g/mol [1]

Synonyms: H-Cyclohexyl-D-Gly-OH·HCl, D-2-Cyclohexylglycine hydrochloride[1]

Physicochemical Properties

A summary of the key physicochemical properties of D-2-Cyclohexylglycine and its hydrochloride salt is presented in the table below. This data is essential for its application in experimental settings, including dissolution, formulation, and in vitro and in vivo studies.

PropertyValueReference
Appearance White to off-white powder[2]
Melting Point >220 °C
Solubility Soluble in water
Optical Rotation [α]D = -34.5° (c=0.4 in 5N HCl)[3]
pKa 2.44 ± 0.10 (Predicted)[3]

Biological Activity and Mechanism of Action

D-Cyclohexylglycine is recognized for its role as a modulator of glycine receptors, which are critical components of the central nervous system.[4] Glycine receptors are ligand-gated ion channels that mediate inhibitory neurotransmission.[5][6][7]

Glycine Receptor Modulation

Glycine acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, a subtype of ionotropic glutamate receptors.[8][9][10] The binding of both glutamate and glycine is necessary for the activation of the NMDA receptor channel.[8] D-Cyclohexylglycine, due to its structural similarity to glycine, can interact with the glycine binding site on the NMDA receptor, thereby modulating its activity.[11] This modulation can influence synaptic plasticity, learning, and memory, and is a key area of investigation for neurological disorders.

Signaling Pathway

The activation of the glycine receptor, a pentameric ligand-gated ion channel, leads to an influx of chloride ions into the neuron.[5][6][12] This influx hyperpolarizes the postsynaptic membrane, making it less likely to fire an action potential, thus mediating an inhibitory effect.[12] The following diagram illustrates the basic signaling pathway of the glycine receptor.

GlycineReceptorPathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glycine Glycine or D-Cyclohexylglycine GlyR Glycine Receptor (Ligand-Gated Ion Channel) Glycine->GlyR Binds to Cl_ion Cl- Influx GlyR->Cl_ion Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Leads to Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Results in

Glycine Receptor Signaling Pathway

Experimental Protocols

Synthesis of D-2-Cyclohexylglycine

Objective: To synthesize D-2-Cyclohexylglycine with high enantiomeric purity.

Materials:

  • Cyclohexylglyoxylic acid

  • Ammonia or an ammonia source

  • Chiral catalyst (e.g., a Rhodium-based catalyst with a chiral phosphine ligand like DuPhos)

  • Hydrogen gas

  • Solvent (e.g., Methanol)

  • Hydrochloric acid (for salt formation)

  • Standard laboratory glassware and hydrogenation apparatus

Procedure:

  • Imine Formation: React cyclohexylglyoxylic acid with an ammonia source in a suitable solvent to form the corresponding imine.

  • Asymmetric Hydrogenation: In a high-pressure reactor, dissolve the imine intermediate in methanol. Add the chiral rhodium catalyst.

  • Pressurize the reactor with hydrogen gas and stir the reaction at a controlled temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Depressurize the reactor and remove the catalyst by filtration. Evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization to yield D-2-Cyclohexylglycine.

  • Salt Formation: To obtain the hydrochloride salt, dissolve the purified D-2-Cyclohexylglycine in a suitable solvent (e.g., ether) and bubble dry HCl gas through the solution, or add a stoichiometric amount of concentrated HCl. The hydrochloride salt will precipitate and can be collected by filtration and dried.

Note: This is a generalized protocol and would require optimization of catalyst, solvent, temperature, and pressure for optimal yield and enantioselectivity.

Glycine Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of D-2-Cyclohexylglycine for the glycine binding site of the NMDA receptor.

Objective: To quantify the binding affinity (Ki) of D-2-Cyclohexylglycine to the glycine receptor.

Materials:

  • Rat cortical membranes (source of NMDA receptors)

  • [³H]-Glycine (radioligand)

  • D-2-Cyclohexylglycine (test compound)

  • Strychnine (to block strychnine-sensitive glycine receptors)

  • Tris-HCl buffer

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Prepare a crude synaptic membrane fraction from rat cerebral cortices using standard centrifugation techniques.

  • Assay Buffer: Prepare a Tris-HCl buffer (e.g., 50 mM, pH 7.4).

  • Reaction Mixture: In microcentrifuge tubes, combine the rat cortical membranes, a fixed concentration of [³H]-Glycine, and varying concentrations of D-2-Cyclohexylglycine. Include a tube for total binding (no competitor) and non-specific binding (excess cold glycine). Add strychnine to all tubes to ensure binding is specific to the NMDA receptor glycine site.

  • Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound and free radioligand. Wash the filters quickly with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of D-2-Cyclohexylglycine. Perform a non-linear regression analysis of the competition binding data to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Applications in Research and Drug Development

This compound and its derivatives are valuable tools in several areas of research:

  • Pharmaceutical Synthesis: It serves as a chiral building block for the synthesis of more complex molecules with potential therapeutic activity, particularly for neurological and psychiatric disorders.[2]

  • Neuroscience Research: As a glycine receptor modulator, it is used to study the function of NMDA receptors in synaptic transmission and plasticity.

  • Peptide Synthesis: The incorporation of this non-natural amino acid into peptides can enhance their stability against enzymatic degradation and modulate their biological activity.

Conclusion

This compound is a well-characterized synthetic amino acid with significant potential in neuroscience research and pharmaceutical development. Its defined chemical structure and ability to modulate a key neurotransmitter receptor make it a valuable compound for investigating complex biological processes and for the design of novel therapeutics. This guide provides a foundational understanding of its properties and applications to aid researchers in their scientific endeavors.

References

In-Depth Technical Guide: H-D-Chg-OH.HCl (D-Cyclohexylglycine Hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-D-Chg-OH.HCl, also known as D-Cyclohexylglycine hydrochloride. It includes key chemical and physical properties, detailed experimental protocols for its synthesis and application in research, and an exploration of relevant biological signaling pathways.

Core Compound Information

D-Cyclohexylglycine hydrochloride is a non-proteinogenic amino acid derivative. Its hydrochloride form enhances solubility, making it suitable for various research and pharmaceutical applications.

Chemical and Physical Properties

PropertyValueReference(s)
CAS Number 61367-40-6[1]
Molecular Formula C₈H₁₅NO₂·HCl[1]
Molecular Weight 193.70 g/mol [1]
Alternate Names H-Cyclohexyl-D-Gly-OH·HCl, D-2-Cyclohexylglycine hydrochloride[1]
Appearance White to off-white powder
Melting Point >220 °C

Applications in Research and Drug Development

D-Cyclohexylglycine serves as a versatile building block in medicinal chemistry and a modulator of key biological targets. Its applications include:

  • Pharmaceutical Synthesis: It is a valuable intermediate in the synthesis of novel therapeutic agents, including peptide-based drugs and inhibitors of enzymes like dipeptidyl peptidase-IV (DP-IV), which is a target in the treatment of type 2 diabetes.

  • Neuroscience Research: As a glycine analogue, it is utilized in studies of the central nervous system. It is known to be a glycine receptor modulator, making it a tool for investigating neurological disorders and pain management.

  • Anticancer Drug Development: D-Cyclohexylglycine can act as a ligand in the synthesis of metal complexes, such as platinum(II) complexes, which have shown potential as anticancer agents.

Experimental Protocols

This section provides detailed methodologies for the synthesis of D-Cyclohexylglycine and its application in the development of platinum-based anticancer complexes, as well as a protocol for assessing glycine receptor activity.

Synthesis of D-Cyclohexylglycine

This protocol describes a general method for the synthesis of the free amino acid, which can then be converted to the hydrochloride salt.

Materials:

  • D-phenylglycine

  • Deionized water

  • Isopropanol

  • 37% Hydrochloric acid

  • Pt/Rh catalyst (e.g., 4% Pt + 1% Rh on activated carbon)

  • Hydrogenation autoclave

Procedure:

  • Dissolve or suspend 100 g of D-phenylglycine in a mixture of 890 ml of deionized water, 290 ml of isopropanol, and 66.7 ml of 37% hydrochloric acid.

  • Add 10 g of the Pt/Rh catalyst to the mixture.

  • Transfer the reaction mixture to a 2-liter hydrogenation autoclave.

  • Pressurize the autoclave with hydrogen gas according to the manufacturer's instructions for the specific equipment and catalyst.

  • Maintain the reaction under appropriate temperature and pressure with stirring until the reaction is complete (monitor by a suitable method like TLC or HPLC).

  • After the reaction is complete, carefully depressurize the autoclave and filter the mixture to remove the catalyst.

  • Cool the reaction mixture to 0-10 °C in an ice bath to precipitate the product.

  • Collect the product by filtration, wash with deionized water, and dry in a vacuum oven at 50-70 °C.

  • The resulting D-cyclohexylglycine can be converted to the hydrochloride salt by standard procedures, such as dissolving in an appropriate solvent and treating with HCl gas or a solution of HCl in an organic solvent, followed by precipitation and drying.

Synthesis and Characterization of a Platinum(II) Complex with D-Cyclohexylglycine

This protocol outlines the use of D-Cyclohexylglycine (referred to as HL) as a ligand for the synthesis of a platinum(II) complex.

Materials:

  • D-Cyclohexylglycine (HL)

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Ammonia solution or other co-ligands (e.g., 2,2'-bipyridine)

  • Solvents (e.g., water, DMF)

  • Nitric acid (for nitrate salt formation, if desired)

Procedure:

  • Synthesis of the Platinum Complex: A solution of K₂[PtCl₄] in water is treated with the desired co-ligands (e.g., ammonia) to form an intermediate complex.

  • An aqueous solution of D-Cyclohexylglycine is then added to the platinum intermediate solution.

  • The reaction mixture is stirred at a controlled temperature for a specified period to allow for the coordination of the D-Cyclohexylglycine ligand to the platinum center.

  • The resulting platinum complex may precipitate from the solution or can be isolated by solvent evaporation.

  • The crude product is collected by filtration, washed with cold water and ethanol, and then dried.

Characterization:

  • FT-IR Spectroscopy: To confirm the coordination of the amino and carboxylate groups to the platinum ion.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹⁵Pt): To elucidate the structure of the complex in solution.

  • Elemental Analysis (CHN): To determine the empirical formula of the synthesized complex.

  • LC-MS: To confirm the molecular weight of the complex.

Cytotoxicity Assay (MTT Assay)

This protocol is used to evaluate the anticancer activity of the synthesized platinum complexes against a cancer cell line (e.g., HCT116 human colon cancer).

Materials:

  • HCT116 human colon cancer cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Synthesized platinum complex and D-Cyclohexylglycine ligand

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed HCT116 cells in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Prepare various concentrations of the platinum complex and the free ligand in the culture medium.

  • After 24 hours, replace the medium in the wells with the medium containing the test compounds at different concentrations.

  • Incubate the plates for 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Measurement of Glycine Receptor Activity using Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure glycine-evoked currents in cells expressing glycine receptors (GlyRs).

Materials:

  • Cells expressing GlyRs (e.g., HEK293 cells stably expressing a GlyR subunit)

  • Extracellular solution (e.g., 118 mM NaCl, 20 mM tetraethylammonium-Cl, 5.6 mM KCl, 2.6 mM CaCl₂, 1.2 mM MgCl₂, 5 mM HEPES, and 6 mM glucose, pH 7.4)

  • Intracellular solution (e.g., 140 mM CsCl, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, pH 7.2)

  • Glycine stock solution

  • D-Cyclohexylglycine hydrochloride stock solution

  • Strychnine (a GlyR inhibitor) stock solution

  • Patch-clamp amplifier and data acquisition system

  • Perfusion system

Procedure:

  • Plate the cells on glass coverslips 24-48 hours before the experiment.

  • Place a coverslip in the recording chamber and perfuse with the extracellular solution.

  • Pull patch pipettes and fill them with the internal solution.

  • Establish a whole-cell recording configuration on a single cell.

  • Hold the cell at a holding potential of -70 mV.

  • Apply a concentration of glycine that elicits a submaximal current (e.g., EC₂₀) to establish a baseline.

  • To determine the effect of D-Cyclohexylglycine, co-apply glycine with varying concentrations of D-Cyclohexylglycine hydrochloride.

  • To confirm the action on GlyRs, test the ability of strychnine to block the currents evoked by glycine or D-Cyclohexylglycine.

  • Record the currents using the patch-clamp amplifier and analyze the data to determine the effect of D-Cyclohexylglycine on GlyR activity (e.g., potentiation or inhibition).

Signaling Pathways

While specific signaling pathways directly activated by D-Cyclohexylglycine are not extensively documented, its action as a glycine analogue and glycine receptor modulator suggests its involvement in pathways regulated by glycine.

Glycine Receptor Signaling

Glycine receptors are ligand-gated ion channels that, upon binding glycine, open to allow the influx of chloride ions. In mature neurons, this leads to hyperpolarization of the cell membrane and inhibitory neurotransmission. D-Cyclohexylglycine, as a modulator, can either enhance or inhibit this process.

Glycine_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glycine / D-Chg Glycine / D-Chg GlyR Glycine Receptor (Chloride Channel) Glycine / D-Chg->GlyR Binds to Cl_influx Cl- Influx GlyR->Cl_influx Opens Channel Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Leads to Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Causes

Caption: Glycine receptor activation leading to neuronal inhibition.

Putative Neuroprotective Signaling Pathway (NF-κB/Hif-1α)

Glycine has been shown to exert neuroprotective effects by inhibiting inflammation. One proposed mechanism involves the suppression of the NF-κB and Hif-1α signaling pathways. As a glycine analogue, D-Cyclohexylglycine may share similar neuroprotective properties through this pathway.

Neuroprotective_Pathway cluster_stimulus Ischemic Insult cluster_pathway Pro-inflammatory Signaling cluster_intervention Intervention cluster_outcome Outcome Ischemia Ischemia NFkB NF-κB p65 Ischemia->NFkB Activates Hif1a Hif-1α NFkB->Hif1a Upregulates Inflammation Neuroinflammation Hif1a->Inflammation Promotes Neuroprotection Neuroprotection D-Chg D-Cyclohexylglycine (putative) D-Chg->NFkB Inhibits

Caption: Putative anti-inflammatory and neuroprotective mechanism.

Experimental Workflow for Synthesis and Evaluation of a D-Cyclohexylglycine Platinum Complex

The following diagram illustrates the logical flow from the synthesis of the D-Cyclohexylglycine ligand to the biological evaluation of its platinum complex.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation start Starting Materials (e.g., D-phenylglycine) synth_ligand Synthesize D-Cyclohexylglycine (Ligand) start->synth_ligand synth_complex Synthesize Pt(II) Complex synth_ligand->synth_complex char_methods Spectroscopic Analysis (FT-IR, NMR, LC-MS) synth_complex->char_methods cyt_assay Cytotoxicity Assay (MTT Assay) char_methods->cyt_assay Verified Complex ic50 Determine IC₅₀ cyt_assay->ic50

Caption: Workflow for synthesis and testing of a platinum complex.

References

A Technical Guide to D-Cyclohexylglycine Hydrochloride: Properties and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of D-Cyclohexylglycine and its hydrochloride salt. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant chemical processes.

Core Physical and Chemical Properties

D-Cyclohexylglycine is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1][2] Its hydrochloride salt is often an intermediate in its synthesis and is utilized to enhance solubility.[3] While specific data for the isolated hydrochloride salt is limited, its properties can be inferred from the synthesis process and comparison with the free amino acid and its methyl ester hydrochloride derivative.

The data presented in the following tables has been compiled from various sources to provide a comparative overview of D-Cyclohexylglycine and its related compounds.

Table 1: Physicochemical Properties
PropertyD-CyclohexylglycineD-Cyclohexylglycine Hydrochloride (Calculated)D-2-Cyclohexylglycine Methyl Ester Hydrochloride
CAS Number 14328-52-0[4]Not explicitly found35051-64-0[3]
Molecular Formula C₈H₁₅NO₂[4]C H₁₅NO₂·HClC₉H₁₇NO₂·HCl[3]
Molecular Weight 157.21 g/mol [4]193.68 g/mol 207.74 g/mol [3]
Appearance White to off-white solid/powder[5][6]-Snow white or white solid/powder[3]
Melting Point 256 °C[1]-181 - 186 °C[3]
Purity ≥98.0% (HPLC), ≥99% (Titration)[7]-≥99% (HPLC)[3]
Table 2: Solubility and Optical Properties
PropertyD-CyclohexylglycineD-Cyclohexylglycine HydrochlorideD-2-Cyclohexylglycine Methyl Ester Hydrochloride
Solubility Soluble in DMSO[1]. Soluble in water, with solubility increasing with pH adjustment to 3 with HCl.[8]Expected to have enhanced water solubility.-
Optical Rotation -34.5º (c=0.4 in 5N HCl)[1]-[α]D20 = -19 ± 2º (c=1 in H₂O)[3]
[α]D20 = -36 ± 2º (c=1 in MeOH)[3]
Storage Temperature Room Temperature, sealed in dry, dark place[1]-0 - 8 °C[3]

Synthesis and Experimental Protocols

The synthesis of D-Cyclohexylglycine often involves the hydrogenation of D-phenylglycine. The hydrochloride salt is a key intermediate in this process.

Protocol 1: Synthesis of D-Cyclohexylglycine from D-Phenylglycine

This protocol is adapted from a general procedure for the synthesis of D-cyclohexylglycine.[1]

Materials:

  • D-phenylglycine

  • Deionized water

  • Isopropanol

  • 37% Hydrochloric acid

  • Pt/Rh catalyst (e.g., 4% Pt + 1% Rh on activated carbon)

  • Hydrogenation autoclave

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Dissolve or suspend D-phenylglycine in a mixture of deionized water, isopropanol, and 37% hydrochloric acid. The hydrochloric acid protonates the amino group, forming the hydrochloride salt in situ.

  • Add the Pt/Rh catalyst to the mixture.

  • Transfer the reaction mixture to a hydrogenation autoclave.

  • Pressurize the autoclave with hydrogen gas and heat to the desired temperature to initiate the hydrogenation of the phenyl ring.

  • After the reaction is complete, cool the mixture and release the pressure.

  • Filter the reaction mixture to remove the catalyst.

  • The resulting solution contains D-Cyclohexylglycine hydrochloride. To obtain the free amino acid, the solution is typically neutralized. For isolation of the hydrochloride salt, the solvent can be removed under reduced pressure.

  • The product can be further purified by recrystallization.

Workflow for Synthesis of D-Cyclohexylglycine

G Synthesis of D-Cyclohexylglycine A D-Phenylglycine B Dissolve in Water, Isopropanol, and HCl A->B C D-Phenylglycine Hydrochloride (in situ) B->C D Add Pt/Rh Catalyst C->D E Hydrogenation in Autoclave D->E F D-Cyclohexylglycine Hydrochloride Solution E->F G Filter to Remove Catalyst F->G H Neutralization G->H J Solvent Removal G->J I D-Cyclohexylglycine (Free Amino Acid) H->I K D-Cyclohexylglycine Hydrochloride (Solid) J->K

Caption: A simplified workflow for the synthesis of D-Cyclohexylglycine.

Biological Activity and Applications

D-Cyclohexylglycine and its derivatives are of significant interest in pharmaceutical development.

  • Pharmaceutical Intermediate: D-Cyclohexylglycine is a key intermediate in the synthesis of various pharmaceutical compounds.[1][6]

  • DPP-IV Inhibitors: Derivatives of cyclohexylglycine have been developed as inhibitors of the dipeptidyl peptidase-IV (DPP-IV) enzyme. These inhibitors are useful in the treatment of type 2 diabetes.[5]

  • Glycine Receptor Modulator: D-2-Cyclohexylglycine has been identified as a glycine receptor modulator, making it a valuable compound for neurological studies.[2][9]

  • Neurotransmitter Research: Due to its ability to modulate neurotransmitter activity, it is used in research targeting neurological disorders.[2][3]

Logical Relationship of D-Cyclohexylglycine in Drug Development

G Role of D-Cyclohexylglycine in Drug Development A D-Cyclohexylglycine B Pharmaceutical Intermediate A->B E Glycine Receptor Modulator A->E C Synthesis of DPP-IV Inhibitors B->C D Treatment of Type 2 Diabetes C->D F Neurological Disorder Research E->F

Caption: The role of D-Cyclohexylglycine in pharmaceutical research and development.

Spectral Data

A reported ¹H-NMR spectrum for D-cyclohexylglycine in D₂O/NaOD shows signals for the cyclohexyl protons between δ 1.00-1.26 and 1.53-1.75 ppm (multiplets, 11H) and the α-proton as a doublet at δ 3.02 ppm (1H).[1] The hydrochloride salt in a suitable deuterated solvent would be expected to show similar peaks for the cyclohexyl and α-protons, with a potential downfield shift due to the electron-withdrawing effect of the ammonium group. The acidic protons of the carboxylic acid and the ammonium group would be exchangeable in deuterated solvents like D₂O.

References

Synthesis and Purification of H-D-Chg-OH.HCl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of D-Cyclohexylglycine hydrochloride (H-D-Chg-OH.HCl), a valuable chiral building block in pharmaceutical research and development. The document outlines a multi-step synthetic pathway commencing from the racemic mixture, followed by enzymatic resolution and final salt formation. Detailed experimental protocols, quantitative data, and analytical characterization are presented to facilitate replication and optimization in a laboratory setting.

Synthetic Strategy Overview

The synthesis of enantiomerically pure this compound is most commonly achieved through a chemoenzymatic approach. This strategy involves the initial chemical synthesis of a racemic mixture of N-acetyl-DL-cyclohexylglycine, followed by an enzymatic kinetic resolution to selectively hydrolyze the L-enantiomer, allowing for the separation of the desired N-acetyl-D-cyclohexylglycine. Subsequent deacetylation and hydrochloride salt formation yield the final product.

Synthesis_Workflow cluster_0 Racemate Synthesis cluster_1 Enzymatic Resolution & Hydrolysis cluster_2 Final Product Formation DL-Phenylglycine DL-Phenylglycine DL-Cyclohexylglycine DL-Cyclohexylglycine DL-Phenylglycine->DL-Cyclohexylglycine Hydrogenation N-acetyl-DL-cyclohexylglycine N-acetyl-DL-cyclohexylglycine DL-Cyclohexylglycine->N-acetyl-DL-cyclohexylglycine Acetylation N-acetyl-L-cyclohexylglycine N-acetyl-L-cyclohexylglycine N-acetyl-DL-cyclohexylglycine->N-acetyl-L-cyclohexylglycine Aminoacylase N-acetyl-D-cyclohexylglycine N-acetyl-D-cyclohexylglycine N-acetyl-DL-cyclohexylglycine->N-acetyl-D-cyclohexylglycine Unreacted D-Cyclohexylglycine D-Cyclohexylglycine N-acetyl-D-cyclohexylglycine->D-Cyclohexylglycine Acid Hydrolysis This compound This compound D-Cyclohexylglycine->this compound HCl addition

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of N-acetyl-DL-cyclohexylglycine

This procedure involves a two-step process starting from DL-phenylglycine.

Step 1: Synthesis of DL-Cyclohexylglycine

The synthesis of DL-Cyclohexylglycine is achieved through the hydrogenation of DL-phenylglycine.[1]

  • Reaction:

    • DL-phenylglycine is dissolved in an alkaline aqueous solution (e.g., 0.75-1.00 M NaOH).

    • The solution is charged into a hydrogenation reactor with a ruthenium-based catalyst (e.g., 5% Ru/C).

    • Hydrogenation is carried out at elevated temperature (e.g., 60-80 °C) and pressure (e.g., 3.0-5.0 MPa).

    • Upon reaction completion, the catalyst is filtered off.

    • The filtrate is acidified with hydrochloric acid (e.g., 30% HCl) to precipitate the product.

    • The solid DL-cyclohexylglycine is collected by filtration, washed with water, and dried.

Step 2: Acetylation of DL-Cyclohexylglycine

The resulting racemic cyclohexylglycine is then acetylated.[1]

  • Reaction:

    • DL-cyclohexylglycine is dissolved in an alkaline aqueous solution (e.g., 1.0-3.0 M NaOH).

    • The solution is cooled to 0-10 °C.

    • Acetic anhydride is added dropwise while maintaining the temperature below 15 °C.

    • The reaction is stirred at low temperature for 1-2 hours and then at room temperature for 2-3 hours.

    • The solution is acidified with hydrochloric acid to precipitate the N-acetyl-DL-cyclohexylglycine.

    • The product is collected by filtration, washed with water, and dried.

Enzymatic Resolution of N-acetyl-DL-cyclohexylglycine

The resolution of the racemic mixture is performed using an aminoacylase enzyme, which selectively hydrolyzes the N-acetyl group from the L-enantiomer.[2][3][4][5]

  • Enzymatic Hydrolysis:

    • N-acetyl-DL-cyclohexylglycine is dissolved in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0-8.0).

    • Aminoacylase (e.g., from Aspergillus oryzae or porcine kidney) is added to the solution.

    • The mixture is incubated at a controlled temperature (e.g., 37 °C) with gentle stirring.

    • The progress of the reaction is monitored by the consumption of the L-enantiomer using chiral HPLC.

  • Work-up:

    • Upon completion, the enzyme is denatured and removed (e.g., by heating or pH adjustment followed by centrifugation or filtration).

    • The solution is acidified to precipitate the unreacted N-acetyl-D-cyclohexylglycine.

    • The precipitated solid is collected by filtration, washed, and dried. The filtrate contains the L-cyclohexylglycine.

Hydrolysis of N-acetyl-D-cyclohexylglycine

The N-acetyl group is removed from the D-enantiomer by acid hydrolysis.

  • Reaction:

    • N-acetyl-D-cyclohexylglycine is suspended in an aqueous acid solution (e.g., 3-6 M HCl).

    • The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).

    • The solution is then cooled and the solvent is removed under reduced pressure.

Synthesis and Purification of this compound

The final step involves the formation of the hydrochloride salt and its purification by recrystallization.

  • Salt Formation:

    • The crude D-cyclohexylglycine from the hydrolysis step is dissolved in a minimal amount of hot water or an alcohol/water mixture.

    • Concentrated hydrochloric acid is added dropwise until the pH is acidic (pH 1-2).

    • The solution is cooled slowly to induce crystallization of the hydrochloride salt.

  • Purification by Recrystallization:

    • The crude this compound is collected by filtration.

    • A suitable solvent system for recrystallization is selected. Common systems include ethanol/water, isopropanol/water, or acetone/water. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

    • The crude product is dissolved in a minimum amount of the boiling solvent mixture.

    • The solution is allowed to cool slowly to room temperature and then further cooled in an ice bath to maximize crystal formation.

    • The purified crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis and purification of this compound.

StepParameterTypical ValueReference
DL-Cyclohexylglycine Synthesis Yield>95%[1]
N-acetylation Yield>95%[1]
Enzymatic Resolution Enantiomeric Excess (e.e.) of N-acetyl-D-Chg-OH>98%[4]
Acid Hydrolysis Yield>90%-
Final Product (this compound) Purity (by HPLC)≥99.0%[6]
Optical Rotation [α]D-30° to -32°[6]

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for determining the enantiomeric purity of the final product.

  • Typical Chiral HPLC Conditions:

    • Column: A chiral stationary phase, such as a cellulose or amylose-based column (e.g., Chiralcel OD-H, Chiralpak AD).[7]

    • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds).[7]

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 210-220 nm).

HPLC_Workflow Sample Sample HPLC_System Chiral HPLC System Sample->HPLC_System Detector UV Detector HPLC_System->Detector Chromatogram Chromatogram (Separated Enantiomers) Detector->Chromatogram

Caption: Workflow for chiral HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final product. Spectra are typically recorded in deuterium oxide (D₂O).

  • ¹H NMR (in D₂O): The spectrum is expected to show signals corresponding to the α-proton, the cyclohexyl protons, and the exchangeable amine and carboxylic acid protons (which may be broad or not observed depending on the pD).

  • ¹³C NMR (in D₂O): The spectrum should display signals for the carbonyl carbon, the α-carbon, and the distinct carbons of the cyclohexyl ring.

Note: Chemical shifts are referenced to an internal standard (e.g., DSS) or the residual solvent peak.[8]

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. The chemoenzymatic route described offers an efficient and scalable method for producing this important chiral building block with high enantiomeric purity. The provided experimental protocols and analytical methods serve as a valuable resource for researchers and professionals in the field of drug discovery and development. Careful optimization of each step will be necessary to achieve the desired yield and purity in a specific laboratory setting.

References

Spectroscopic Profile of D-Cyclohexylglycine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for D-Cyclohexylglycine hydrochloride, a crucial building block in pharmaceutical development. Due to the limited availability of public spectroscopic data for the hydrochloride salt, this document presents the available experimental data for D-Cyclohexylglycine and outlines detailed, adaptable protocols for acquiring the corresponding spectra for its hydrochloride form.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for D-Cyclohexylglycine. It is important to note that this data pertains to the free amino acid, and slight variations in chemical shifts and spectral features are expected for the hydrochloride salt due to the protonation of the amine group.

Table 1: Nuclear Magnetic Resonance (NMR) Data of D-Cyclohexylglycine

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available---

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
Data not available-
Table 2: Infrared (IR) Spectroscopy Data of D-Cyclohexylglycine
Wavenumber (cm⁻¹)IntensityAssignment
~3400-2800BroadO-H stretch (carboxylic acid), N-H stretch (amine), C-H stretch
~2930, ~2850StrongC-H stretch (cyclohexyl)
~1650-1580StrongN-H bend (amine)
~1600-1550StrongC=O stretch (carboxylate)
~1450MediumC-H bend (cyclohexyl)

Note: This data is typical for amino acids. For the hydrochloride salt, the N-H stretching region may show broader absorption at lower frequencies due to the formation of the ammonium salt. The C=O stretch of the carboxylic acid will be prominent, typically around 1700-1730 cm⁻¹.

Table 3: Mass Spectrometry (MS) Data of D-Cyclohexylglycine
m/zRelative IntensityAssignment
158.1176-[M+H]⁺ (Protonated Molecule)
112-[M+H - COOH - H]⁺
95.1-[Cyclohexyl]⁺

Note: This MS-MS data was obtained for the protonated molecule of D-Cyclohexylglycine. The fragmentation pattern of the hydrochloride salt under ESI-MS is expected to be very similar, primarily showing the protonated molecular ion.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of D-Cyclohexylglycine hydrochloride, based on standard practices for amino acid hydrochlorides.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure of D-Cyclohexylglycine hydrochloride.

Materials:

  • D-Cyclohexylglycine hydrochloride

  • Deuterium oxide (D₂O)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of D-Cyclohexylglycine hydrochloride.

    • Dissolve the sample in approximately 0.6-0.7 mL of D₂O directly in a clean, dry NMR tube.

    • Gently vortex the tube to ensure complete dissolution.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the D₂O.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply a solvent suppression technique if the residual HDO signal is significant.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard.

    • Integrate the peaks in the ¹H NMR spectrum.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of solid D-Cyclohexylglycine hydrochloride to identify its functional groups.[1]

Materials:

  • D-Cyclohexylglycine hydrochloride

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

  • Spatula

  • Isopropanol or ethanol for cleaning

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol or ethanol and allowing it to dry completely.

    • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount (a few milligrams) of solid D-Cyclohexylglycine hydrochloride powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

    • Record the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing and Cleaning:

    • The software will automatically perform the background subtraction.

    • Process the spectrum as needed (e.g., baseline correction).

    • After analysis, clean the ATR crystal thoroughly with a solvent-dampened tissue.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the accurate mass of the protonated molecule of D-Cyclohexylglycine hydrochloride and study its fragmentation pattern.

Materials:

  • D-Cyclohexylglycine hydrochloride

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Formic acid (optional, for enhancing protonation)

  • Mass spectrometer with an ESI source

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of D-Cyclohexylglycine hydrochloride in a suitable solvent (e.g., 1 mg/mL in water/methanol).

    • Dilute the stock solution to a final concentration of approximately 1-10 µg/mL using a mixture of water and methanol or acetonitrile. A common mobile phase composition for direct infusion is 50:50 water:methanol with 0.1% formic acid.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Set up the ESI source in positive ion mode.

    • Optimize source parameters such as capillary voltage, cone voltage, and gas flow rates for optimal signal intensity.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 50-500).

    • For fragmentation analysis (MS/MS), select the protonated molecular ion ([M+H]⁺) as the precursor ion and acquire product ion spectra at various collision energies.

  • Data Analysis:

    • Analyze the full scan spectrum to identify the protonated molecular ion and determine its accurate mass.

    • Interpret the MS/MS spectrum to identify characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as D-Cyclohexylglycine hydrochloride.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_result Final Characterization Sample D-Cyclohexylglycine HCl Dissolution Dissolution in appropriate solvent (e.g., D2O for NMR, Methanol/Water for MS) Sample->Dissolution IR FTIR Spectroscopy (ATR) Sample->IR Solid Sample NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Dissolution->MS ProcessNMR Process NMR Data (FT, Phasing, Calibration) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) IR->ProcessIR ProcessMS Process MS Data (Mass Determination, Fragmentation Analysis) MS->ProcessMS Structure Structural Elucidation and Confirmation ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Caption: Workflow for the spectroscopic characterization of D-Cyclohexylglycine HCl.

References

Commercial Sourcing and Technical Applications of High-Purity H-D-Chg-OH.HCl: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the procurement of high-purity reagents is a critical first step in ensuring the validity and success of their work. H-D-Chg-OH.HCl (D-Cyclohexylglycine hydrochloride), a non-proteinogenic amino acid, is an important building block in the synthesis of peptidomimetics and other pharmaceutical compounds. Its bulky cyclohexyl side chain can impart unique conformational constraints, enhanced metabolic stability, and altered receptor-binding properties to peptide-based therapeutics. This technical guide provides an overview of commercial suppliers of high-purity this compound, a summary of typical quality specifications, and detailed experimental protocols for its application and analysis.

Commercial Suppliers and Purity Specifications

High-purity this compound is available from a number of commercial suppliers specializing in biochemicals and reagents for research and development. The primary suppliers identified include Santa Cruz Biotechnology, ChemScene LLC (distributed through channels such as Sigma-Aldrich), and Shanghai Hanhong Biochemical Co., Ltd. While purity levels are consistently high across reputable suppliers, specific values and the extent of analytical characterization can vary. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for detailed information.[1]

Below is a comparative summary of typical specifications for high-purity this compound available from commercial sources.

ParameterTypical SpecificationAnalytical Method
Appearance White to off-white powder/solidVisual Inspection
Purity (by HPLC) ≥97% to >98%High-Performance Liquid Chromatography (HPLC)
Identity Conforms to structure¹H NMR, Mass Spectrometry
Molecular Formula C₈H₁₅NO₂·HCl-
Molecular Weight 193.67 g/mol -
CAS Number 61367-40-6-
Melting Point >220 °CMelting Point Apparatus

Note: Data is compiled from publicly available information and representative Certificates of Analysis for similar products.[2][3][4] Researchers should always consult the supplier's specific documentation for the most accurate data.

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS), typically utilizing Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry. The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence and its subsequent analysis.

Protocol 1: Incorporation of this compound into a Peptide Sequence via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of the Fmoc-protected version of D-Cyclohexylglycine (Fmoc-D-Chg-OH) onto a resin-bound peptide chain.

Materials:

  • Fmoc-D-Chg-OH

  • This compound (for preparation of Fmoc-D-Chg-OH, if not purchased directly)

  • Peptide synthesis resin (e.g., Rink Amide resin) with N-terminal Fmoc deprotection

  • Coupling reagent (e.g., HBTU, HATU, or DIC)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • 20% Piperidine in DMF (for Fmoc deprotection)

  • Solid-phase peptide synthesis vessel

  • Shaker or automated peptide synthesizer

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove the piperidine.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-D-Chg-OH (3 equivalents relative to the resin substitution), a coupling reagent (e.g., HBTU, 3 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: After the coupling reaction is complete, drain the reaction vessel and wash the resin extensively with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Confirmation of Coupling (Optional): A small sample of the resin can be taken for a Kaiser test to confirm the absence of free primary amines, indicating a successful coupling reaction.

  • Chain Elongation: Repeat the deprotection and coupling steps for subsequent amino acids in the desired peptide sequence.

spss_workflow Resin Resin-Bound Peptide (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Wash (DMF, DCM) Deprotection->Washing1 Coupling Coupling: Fmoc-D-Chg-OH + HBTU/DIPEA Washing1->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 Next_Cycle Next Amino Acid Cycle or Final Cleavage Washing2->Next_Cycle

Caption: Workflow for the incorporation of Fmoc-D-Chg-OH in SPPS.

Protocol 2: HPLC Analysis of this compound Purity

This protocol provides a general method for determining the purity of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation: Prepare a stock solution of this compound in Mobile Phase A at a concentration of approximately 1 mg/mL.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B (linear gradient)

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B (linear gradient)

      • 35-40 min: 5% B (equilibration)

  • Data Analysis: Integrate the peak areas of all detected components. Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

hplc_workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample_Prep Dissolve this compound in Mobile Phase A Injection Inject Sample onto C18 Column Sample_Prep->Injection Mobile_Phase_Prep Prepare Mobile Phases A (0.1% TFA in H2O) B (0.1% TFA in ACN) Mobile_Phase_Prep->Injection Gradient_Elution Gradient Elution (5-95% Acetonitrile) Injection->Gradient_Elution UV_Detection UV Detection (210 nm) Gradient_Elution->UV_Detection Chromatogram Generate Chromatogram UV_Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Purity_Calc Calculate % Purity Integration->Purity_Calc logical_relationship cluster_synthesis Peptide Synthesis cluster_properties Physicochemical & Biological Properties cluster_outcome Therapeutic Outcome HDChgOH This compound (Building Block) SPPS Solid-Phase Peptide Synthesis HDChgOH->SPPS Bioactive_Peptide Bioactive Peptide (Containing D-Chg) SPPS->Bioactive_Peptide Increased_Stability Increased Metabolic Stability Bioactive_Peptide->Increased_Stability Enhanced_Binding Enhanced Receptor Binding & Selectivity Bioactive_Peptide->Enhanced_Binding Altered_Conformation Conformational Constraint Bioactive_Peptide->Altered_Conformation Signaling_Pathway Modulation of a Signaling Pathway Increased_Stability->Signaling_Pathway Enhanced_Binding->Signaling_Pathway Altered_Conformation->Signaling_Pathway Biological_Response Desired Biological Response Signaling_Pathway->Biological_Response

References

An In-Depth Technical Guide to H-D-Chg-OH.HCl: Safety, Handling, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling precautions, and an overview of the experimental applications of D-Cyclohexylglycine hydrochloride (H-D-Chg-OH.HCl). This non-proteinogenic amino acid is a valuable building block in pharmaceutical and biochemical research, particularly in the synthesis of novel peptides and as a modulator of glycine receptors. Understanding its properties and handling requirements is crucial for its safe and effective use in a laboratory setting.

Chemical and Physical Properties

D-Cyclohexylglycine hydrochloride is a white to off-white crystalline powder.[1] Its hydrochloride form enhances its solubility, which is a key property for its application in various experimental protocols.[2]

PropertyValueReference
Chemical Name D-2-Cyclohexylglycine hydrochloride
Synonyms H-Cyclohexyl-D-Gly-OH·HCl, (R)-α-Aminocyclohexaneacetic acid hydrochloride
CAS Number 61367-40-6[3]
Molecular Formula C₈H₁₅NO₂·HCl[1]
Molecular Weight 193.70 g/mol [1]
Appearance White to off-white solid/powder[1]
Melting Point 181 - 186 °C[2]
Solubility Soluble in water[4]
Storage Conditions 0 - 8 °C[1][2]

Safety Data and Handling Precautions

The safety profile of this compound is largely influenced by its acidic nature due to the hydrochloride component. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[5] Inhalation may cause respiratory irritation.

Hazard Identification
HazardDescription
GHS Pictograms Corrosion, Irritant
Signal Word Danger
Hazard Statements H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. H290: May be corrosive to metals.[6][7]
Precautionary Statements P260: Do not breathe dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician.[6][7]
Toxicological Data
TestSpeciesRouteValueReference
LD50 RabbitOral900 mg/kg[8]
LC50 RatInhalation3124 ppm (1 hour)[8][9]
LC50 MouseInhalation1108 ppm (1 hour)[10]
Occupational Exposure Limits

Occupational exposure limits for this compound have not been established. The limits for hydrogen chloride gas are provided as a reference for handling the compound, especially when there is a potential for dust or aerosol generation.

LimitAgencyValue
Permissible Exposure Limit (PEL) OSHA5 ppm (Ceiling)
Recommended Exposure Limit (REL) NIOSH5 ppm (Ceiling)
Threshold Limit Value (TLV) ACGIH2 ppm (Ceiling)
Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders to avoid inhalation of dust.[11]

  • Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[11]

  • Skin Protection: Wear a chemical-resistant suit, rubber boots, and gloves (nitrile or latex are generally appropriate, but consult the glove manufacturer's compatibility chart).

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an acid gas cartridge.[11]

Storage:

  • Store in a cool, dry, and well-ventilated place.[11]

  • Keep the container tightly closed and upright to prevent leakage.[11]

  • Store away from incompatible materials such as strong bases and oxidizing agents.

Experimental Protocols and Applications

This compound is a key building block in the synthesis of peptides and has applications in neuropharmacological research as a glycine receptor modulator.[1][11]

Solid-Phase Peptide Synthesis (SPPS)

D-Cyclohexylglycine is incorporated into peptide chains to introduce conformational constraints and modify the biological activity of the resulting peptide. The following is a generalized protocol for its use in Fmoc-based solid-phase peptide synthesis.

Methodology:

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides).

  • First Amino Acid Coupling: The C-terminal amino acid, which can be this compound, is coupled to the resin. The amino group of the amino acid is protected with an Fmoc (9-fluorenylmethyloxycarbonyl) group, and the carboxyl group is activated, typically with a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC).

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a mild base, typically a solution of 20% piperidine in dimethylformamide (DMF).[12]

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

  • Coupling of the Next Amino Acid: The next Fmoc-protected amino acid is activated and coupled to the deprotected N-terminus of the resin-bound amino acid.

  • Repeat Cycles: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

  • Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, such as trifluoroacetic acid (TFA).[12]

  • Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Peptide_Synthesis_Workflow Resin Resin Support Attach_AA1 Attach Fmoc-AA1(OH) (this compound) + DCC Resin->Attach_AA1 Fmoc_AA1_Resin Fmoc-AA1-Resin Attach_AA1->Fmoc_AA1_Resin Deprotection1 Deprotection (20% Piperidine/DMF) Fmoc_AA1_Resin->Deprotection1 H2N_AA1_Resin H2N-AA1-Resin Deprotection1->H2N_AA1_Resin Couple_AA2 Couple Fmoc-AA2(OH) + DCC H2N_AA1_Resin->Couple_AA2 Fmoc_AA2_AA1_Resin Fmoc-AA2-AA1-Resin Couple_AA2->Fmoc_AA2_AA1_Resin Repeat Repeat Deprotection and Coupling Cycles Fmoc_AA2_AA1_Resin->Repeat Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA) Repeat->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Purification Purification (RP-HPLC) Crude_Peptide->Purification Pure_Peptide Pure Peptide Purification->Pure_Peptide

Fmoc-based Solid-Phase Peptide Synthesis Workflow.
Neuropharmacology Research: Glycine Receptor Modulation

D-Cyclohexylglycine and its derivatives are known to act as modulators of glycine receptors, which are important targets in the central nervous system for conditions such as neurological disorders and pain management.[11] While a specific detailed protocol is not available in the provided search results, a logical experimental workflow to investigate its effect on glycine receptors can be proposed.

Proposed Experimental Workflow:

  • Cell Culture: Culture a cell line that expresses the glycine receptor of interest (e.g., HEK293 cells transfected with the GlyR α1 subunit).

  • Electrophysiology: Use patch-clamp electrophysiology to measure the ion currents through the glycine receptors in response to the agonist (glycine).

  • Compound Application: Apply this compound at various concentrations to the cells before or during the application of glycine.

  • Data Acquisition: Record the changes in the glycine-evoked currents in the presence of this compound.

  • Data Analysis: Analyze the data to determine if this compound potentiates or inhibits the receptor's response to glycine and determine its potency (e.g., EC₅₀ or IC₅₀).

Glycine_Receptor_Modulation_Workflow Cell_Culture Culture Glycine Receptor- Expressing Cells Electrophysiology Patch-Clamp Electrophysiology Setup Cell_Culture->Electrophysiology Baseline Record Baseline Glycine- Evoked Currents Electrophysiology->Baseline Compound_Application Apply this compound (Varying Concentrations) Baseline->Compound_Application Record_Response Record Glycine-Evoked Currents in Presence of Compound Compound_Application->Record_Response Data_Analysis Analyze Current Changes (Potentiation/Inhibition) Record_Response->Data_Analysis Determine_Potency Determine EC50 / IC50 Data_Analysis->Determine_Potency

Workflow for Glycine Receptor Modulation Study.

Conclusion

This compound is a valuable research chemical with important applications in peptide synthesis and neuropharmacology. Due to its corrosive nature, strict adherence to safety protocols, including the use of appropriate personal protective equipment and engineering controls, is essential. This guide provides a foundational understanding of its properties, handling, and experimental use to support its safe and effective application in research and development. Always refer to the specific Safety Data Sheet provided by the supplier before use.

References

The Synthetic Heart of Modern Therapeutics: A Technical Guide to Cyclohexylglycine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexylglycine, a non-proteinogenic amino acid, stands as a testament to the power of synthetic chemistry in modern drug discovery. While not found in nature, its unique structural properties have made it a valuable chiral building block for the development of a diverse range of therapeutic agents. This technical guide provides an in-depth exploration of cyclohexylglycine and its derivatives, focusing on their synthesis, pharmacological activities, and the experimental methodologies used in their evaluation. Particular emphasis is placed on its application in the creation of dipeptidyl peptidase-IV (DPP-IV) inhibitors for diabetes, platinum-based anticancer complexes, and N-acylhydrazone derivatives with analgesic and anti-inflammatory properties. Detailed experimental protocols and visual representations of key signaling pathways and workflows are provided to support researchers in this dynamic field.

The Synthetic Nature of Cyclohexylglycine

Extensive investigation reveals that cyclohexylglycine is a synthetic amino acid derivative, meaning it is not naturally produced by organisms.[1][2] It is classified as a non-proteinogenic amino acid, a group of amino acids that are not encoded by the standard genetic code.[3] Its significance lies in its role as a versatile synthetic intermediate in pharmaceutical chemistry, where its rigid cyclohexyl group imparts unique conformational constraints and lipophilicity to molecules, often enhancing their pharmacological properties.[2]

Therapeutic Applications and Derivatives

The incorporation of the cyclohexylglycine scaffold has led to the development of several classes of potent and selective therapeutic agents.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

Derivatives of cyclohexylglycine have been successfully developed as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism.[4] Inhibition of DPP-IV increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release, making these compounds effective for the treatment of type 2 diabetes.

Anticancer Agents

Platinum(II) complexes incorporating cyclohexylglycine as a ligand have demonstrated significant anticancer activity.[5] These complexes can interact with DNA, leading to cell cycle arrest and apoptosis in cancer cells. The cyclohexylglycine ligand can influence the complex's stability, solubility, and cellular uptake.

Analgesic and Anti-inflammatory Agents

Cyclohexyl-N-acylhydrazone derivatives have emerged as a promising class of non-steroidal anti-inflammatory drugs (NSAIDs) with potent analgesic and anti-inflammatory activities. These compounds often exhibit their effects through the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Data Summary

The following tables summarize key quantitative data for various cyclohexylglycine derivatives from cited literature.

Table 1: In Vitro DPP-IV Inhibitory Activity of Cyclohexylglycine Derivatives

CompoundIC50 (nM)Reference
Bis-sulfonamide 15e2.6[2]
2,4-difluorobenzenesulfonamide 15b-[2]
1-naphthyl amide 16b-[2]

Note: Specific IC50 values for 15b and 16b were not provided in the abstract but were described as having an "acceptable in vitro profile."

Table 2: Anticancer Activity of Platinum-Cyclohexylglycine Complexes against HCT116 Human Colon Cancer Cell Line

ComplexIC50 (µM) after 72hReference
[Pt(NH3)2(L)]NO3 (1)35.51[5]
[Pt(bipy)(L)]NO3 (2)51.33[5]
Carboplatin (Reference)51.94[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Synthesis of Cyclohexyl-N-Acylhydrazone Derivatives

General Procedure:

  • To a solution of cyclohexanecarbohydrazide (1.0 eq) in absolute ethanol, add the corresponding aromatic or heteroaromatic aldehyde (1.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, partially concentrate the ethanol under reduced pressure.

  • Pour the resulting mixture into cold water to precipitate the product.

  • Filter the precipitate, wash with n-hexane, and dry under vacuum.

  • Recrystallize the solid from ethanol to obtain the pure cyclohexyl-N-acylhydrazone.

In Vitro DPP-IV Inhibition Assay

Principle: This is a fluorometric kinetic assay that measures the cleavage of the fluorogenic substrate Gly-Pro-AMC by DPP-IV, releasing the fluorescent 7-amino-4-methylcoumarin (AMC).

Materials:

  • Human recombinant DPP-IV enzyme

  • Gly-Pro-AMC substrate

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

  • Test compounds (cyclohexylglycine derivatives)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then dilute further in Assay Buffer.

  • In a 96-well plate, add 30 µL of Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the test compound solution to each well.

  • For control wells (100% activity), add 10 µL of solvent instead of the test compound. For blank wells, add Assay Buffer instead of the enzyme.

  • Incubate the plate at 37°C for 10-30 minutes.

  • Initiate the reaction by adding 50 µL of the diluted Substrate Solution to all wells.

  • Immediately measure the fluorescence intensity at regular intervals for 30-60 minutes at 37°C.

  • Calculate the rate of reaction for each well and determine the percent inhibition for each test compound concentration.

  • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

MTT Assay for Anticancer Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., HCT116)

  • Complete cell culture medium

  • Test compounds (platinum-cyclohexylglycine complexes)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol)

  • 96-well clear microplate

  • Spectrophotometric plate reader (570 nm)

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate for the desired period (e.g., 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Acetic Acid-Induced Writhing Test for Analgesic Activity

Principle: This is a chemical-induced pain model where the intraperitoneal injection of acetic acid causes abdominal constrictions (writhing), and the analgesic effect of a compound is measured by the reduction in the number of writhes.[1]

Procedure:

  • Acclimatize mice for at least one hour before the experiment.

  • Administer the test compound or vehicle control orally or intraperitoneally.

  • After a set pre-treatment time (e.g., 30-60 minutes), inject 0.6% acetic acid solution intraperitoneally.

  • Immediately place each mouse in an individual observation chamber.

  • Count the number of writhes (stretching of the abdomen and/or extension of the hind limbs) for a period of 10-20 minutes.

  • Calculate the percentage of inhibition of writhing for each test group compared to the vehicle control group.

Carrageenan-Induced Paw Edema Test for Anti-inflammatory Activity

Principle: This is a model of acute inflammation where the subplantar injection of carrageenan induces paw edema, and the anti-inflammatory effect of a compound is measured by the reduction in paw volume.[2]

Procedure:

  • Measure the initial paw volume of the rats using a plethysmometer.

  • Administer the test compound or vehicle control orally or intraperitoneally.

  • After a set pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for each test group compared to the vehicle control group at each time point.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Signaling Pathway of DPP-IV Inhibition

DPP_IV_Inhibition cluster_gut Gut Lumen cluster_bloodstream Bloodstream cluster_pancreas Pancreas Food Food Intake GLP1 Active GLP-1 Food->GLP1 stimulates release of GIP Active GIP Food->GIP stimulates release of Inactive_GLP1 Inactive GLP-1 GLP1->Inactive_GLP1 Beta_cells β-cells GLP1->Beta_cells stimulates Alpha_cells α-cells GLP1->Alpha_cells inhibits Inactive_GIP Inactive GIP GIP->Inactive_GIP GIP->Beta_cells stimulates DPP4 DPP-IV Enzyme DPP4->GLP1 inactivates DPP4->GIP inactivates Cyclohexylglycine_Derivative Cyclohexylglycine DPP-IV Inhibitor Cyclohexylglycine_Derivative->DPP4 inhibits Insulin Insulin Release Beta_cells->Insulin increases Glucagon Glucagon Release Alpha_cells->Glucagon decreases

Caption: DPP-IV Inhibition Signaling Pathway.

Experimental Workflow for Anticancer Drug Screening

Anticancer_Screening_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_mechanistic Mechanism of Action Studies Start Starting Materials Synthesis Synthesis of Platinum- Cyclohexylglycine Complexes Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Pure_Compound Pure Compound Purification->Pure_Compound Treatment Treatment with Complexes Pure_Compound->Treatment Cell_Culture Cancer Cell Line (e.g., HCT116) Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 DNA_Binding DNA Binding Studies IC50->DNA_Binding Cell_Cycle Cell Cycle Analysis IC50->Cell_Cycle Apoptosis Apoptosis Assays IC50->Apoptosis Lead_Compound Lead Compound Identification DNA_Binding->Lead_Compound Cell_Cycle->Lead_Compound Apoptosis->Lead_Compound

Caption: Anticancer Drug Screening Workflow.

Conclusion

Cyclohexylglycine, though a product of the laboratory rather than nature, has proven to be an invaluable scaffold in the design and synthesis of novel therapeutic agents. Its derivatives have shown significant promise as DPP-IV inhibitors, anticancer agents, and anti-inflammatory compounds. This guide has provided a comprehensive overview of the current state of research, including detailed experimental protocols and visual representations of key biological pathways, to aid researchers in the continued development of cyclohexylglycine-based therapeutics. The versatility of this synthetic amino acid ensures its continued importance in the future of medicinal chemistry and drug discovery.

References

The Pivotal Role of D-Cyclohexylglycine Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Cyclohexylglycine hydrochloride, a non-proteinogenic amino acid derivative, has emerged as a critical building block in medicinal chemistry, primarily recognized for its integral role in the development of novel therapeutics. Its unique structural features, particularly the bulky cyclohexyl group, impart favorable properties to parent molecules, including enhanced metabolic stability and potent biological activity. This technical guide provides a comprehensive overview of the applications of D-Cyclohexylglycine hydrochloride, with a focus on its use in the synthesis of Dipeptidyl Peptidase-IV (DPP-4) inhibitors for the treatment of type 2 diabetes. This document details the underlying signaling pathways, presents key quantitative data on the potency of its derivatives, and provides detailed experimental protocols for their synthesis and evaluation.

Introduction: The Significance of Non-natural Amino Acids

The incorporation of unnatural amino acids into peptide and small molecule scaffolds is a powerful strategy in drug discovery.[1] These modified residues can overcome the inherent limitations of natural peptides, such as poor stability against proteolytic degradation and limited bioavailability.[2] D-Cyclohexylglycine, with its rigid cyclohexyl side chain, serves as a valuable tool for medicinal chemists to create peptidomimetics and other bioactive compounds with improved pharmacological profiles.[3][4] The hydrochloride salt form of D-Cyclohexylglycine enhances its solubility and ease of handling in synthetic applications.

Core Application: Dipeptidyl Peptidase-IV (DPP-4) Inhibitors

A primary application of D-Cyclohexylglycine hydrochloride is in the synthesis of inhibitors targeting Dipeptidyl Peptidase-IV (DPP-4), a key enzyme in glucose homeostasis.[3] DPP-4 is responsible for the inactivation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby improving glycemic control in patients with type 2 diabetes.

The DPP-4 Signaling Pathway

The mechanism of action of DPP-4 inhibitors involves the modulation of the incretin pathway. The following diagram illustrates this signaling cascade.

DPP4_Signaling_Pathway DPP-4 Signaling Pathway in Glucose Homeostasis cluster_gut Gut cluster_pancreas Pancreas cluster_bloodstream Bloodstream Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates K-cells K-cells Food Intake->K-cells stimulates GLP-1 (active) GLP-1 (active) L-cells->GLP-1 (active) releases GIP (active) GIP (active) K-cells->GIP (active) releases Beta-cells Beta-cells Insulin Secretion Insulin Secretion Beta-cells->Insulin Secretion increases Alpha-cells Alpha-cells Glucagon Secretion Glucagon Secretion Alpha-cells->Glucagon Secretion decreases Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes GLP-1 (active)->Beta-cells stimulates GLP-1 (active)->Alpha-cells inhibits DPP-4 DPP-4 GLP-1 (active)->DPP-4 substrate GIP (active)->Beta-cells stimulates GIP (active)->DPP-4 substrate GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) inactivates GIP (inactive) GIP (inactive) DPP-4->GIP (inactive) inactivates D_Cyclohexylglycine_Derivative D-Cyclohexylglycine Derivative (Inhibitor) D_Cyclohexylglycine_Derivative->DPP-4 inhibits

Caption: DPP-4 signaling pathway and the inhibitory action of D-Cyclohexylglycine derivatives.

Quantitative Data: In Vitro Potency of D-Cyclohexylglycine Derivatives

The incorporation of D-Cyclohexylglycine and its analogues into small molecules has led to the discovery of highly potent DPP-4 inhibitors. The following table summarizes the in vitro inhibitory activity (IC50) of a series of 4-amino cyclohexylglycine analogues.

Compound IDR1 SubstitutionR2 SubstitutionDPP-4 IC50 (nM)Reference
15b 2,4-difluorobenzenesulfonylH12
15e 2,4-difluorobenzenesulfonyl2,4-difluorobenzenesulfonyl2.6
16b 1-naphthoylH18

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2004, 14(1), 43-6.

Experimental Protocols

General Synthesis of a D-Cyclohexylglycine-Containing Peptidomimetic

This protocol describes a general method for the solid-phase synthesis of a peptide incorporating Fmoc-D-Cyclohexylglycine-OH.

Synthesis_Workflow Solid-Phase Peptide Synthesis Workflow Resin_Swelling 1. Resin Swelling (e.g., Rink Amide Resin in DMF) Fmoc_Deprotection_1 2. Fmoc Deprotection (20% Piperidine in DMF) Resin_Swelling->Fmoc_Deprotection_1 Washing_1 3. Washing (DMF) Fmoc_Deprotection_1->Washing_1 Amino_Acid_Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA in DMF) Washing_1->Amino_Acid_Coupling Washing_2 5. Washing (DMF) Amino_Acid_Coupling->Washing_2 Repeat_Cycle 6. Repeat Steps 2-5 for each amino acid in the sequence Washing_2->Repeat_Cycle Final_Deprotection 7. Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection Washing_3 8. Washing (DMF, DCM) Final_Deprotection->Washing_3 Cleavage 9. Cleavage from Resin (TFA/TIS/H2O cocktail) Washing_3->Cleavage Precipitation 10. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 11. Purification (RP-HPLC) Precipitation->Purification Characterization 12. Characterization (LC-MS, NMR) Purification->Characterization

References

The Architectural Advantage: Incorporating Non-Proteinogenic Amino Acids in Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of peptide therapeutics is undergoing a significant transformation, driven by the strategic incorporation of non-proteinogenic amino acids (NPAAs). These unique building blocks, existing outside the canonical 20 amino acids encoded by the genetic code, offer a powerful toolkit to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability.[1][2][3][4] This guide provides a comprehensive overview of the role of NPAAs in peptide synthesis, detailing their impact on pharmacokinetic and pharmacodynamic properties, and providing practical methodologies for their integration.

Expanding the Chemical Alphabet: The Impact of Non-Proteinogenic Amino Acids

The introduction of NPAAs into a peptide sequence can fundamentally alter its three-dimensional structure and biological activity.[2][3][4] By moving beyond the constraints of the 20 proteinogenic amino acids, researchers can fine-tune peptides for enhanced therapeutic efficacy. The primary advantages of incorporating NPAAs include:

  • Enhanced Proteolytic Stability: Native peptides are often rapidly degraded by proteases in the body, leading to a short circulating half-life. The introduction of NPAAs, such as D-amino acids or N-methylated amino acids, can render the peptide bonds resistant to enzymatic cleavage, significantly extending their duration of action.[5][6][7][8][9]

  • Improved Receptor Binding and Selectivity: The unique side chains and conformational constraints imposed by NPAAs can lead to more potent and selective interactions with biological targets.[5][6][10] N-methylation, for example, can alter the peptide backbone's hydrogen bonding capacity and conformational flexibility, leading to enhanced receptor affinity.[5][6][10][11][12]

  • Increased Bioavailability: Modifications such as N-methylation can increase the lipophilicity of a peptide, potentially improving its absorption and cell permeability, which can lead to improved oral bioavailability.[5][6][12]

  • Constrained Conformations: Certain NPAAs can induce specific secondary structures, such as helices or turns, which can be crucial for biological activity. This conformational rigidity can pre-organize the peptide into its bioactive conformation, leading to higher binding affinity.

The strategic incorporation of these "unnatural" residues has been a key factor in the success of numerous peptide drugs.

Quantitative Impact of Non-Proteinogenic Amino Acid Incorporation

The benefits of incorporating NPAAs are not merely qualitative. The following tables summarize the quantifiable improvements in key pharmacodynamic and pharmacokinetic parameters observed in various peptide therapeutics.

Table 1: Enhanced In Vivo Half-Life of GLP-1 Receptor Agonists

PeptideNon-Proteinogenic Amino Acid Modification(s)In Vivo Half-LifeFold Improvement vs. Native GLP-1
Native GLP-1 (7-37) None~2 minutes1x
Liraglutide C16 fatty acid acylation at Lys26~13 hours~390x
Semaglutide Aib at position 8, C18 fatty diacid acylation at Lys26~165 hours (approx. 7 days)~4950x

Data compiled from multiple sources.[13][14][15]

Table 2: Improved Proteolytic Stability with D-Amino Acid Substitution

PeptideModification% Remaining after Protease TreatmentReference
Antimicrobial Peptide (KKVVFKVKFKK) All L-amino acidsRapid degradation[8]
Antimicrobial Peptide (KKVVFKVKFKK) D-amino acid substitutions at N- and/or C-terminiSignificantly improved stability[8]
Antimicrobial Peptide Polybia-MPI All L-amino acidsSusceptible to protease degradation[9]
Antimicrobial Peptide Polybia-MPI All D-amino acid enantiomer (D-MPI)Greatly improved stability against proteases[9]

Table 3: Effect of N-Methylation on Receptor Binding Affinity

Peptide SystemN-MethylationChange in Binding Affinity (KD)Reference
HIV-1 Frameshift-Stimulating RNA-binding Peptides Introduction of N-methyl groupsIncreased affinity (lower KD) due to enhanced on-rate (ka)[11]
Cyclic Hexapeptide Integrin Antagonist Multiple N-methylationsIncreased selectivity for different integrin subtypes[12]

Experimental Protocols: Synthesizing Peptides with Non-Proteinogenic Amino Acids

The incorporation of NPAAs into a peptide sequence is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely used due to its milder reaction conditions compared to the Boc/Bzl strategy.[14][15][16][17][18][19][20][21][22][23][24][25][26][27]

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for manual SPPS. Automated synthesizers follow the same fundamental steps.

Materials:

  • Fmoc-protected amino acids (including the desired NPAA)

  • Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

  • Reaction vessel with a sintered glass frit

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and shake for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) in DMF.

    • Add DIPEA (2 equivalents relative to the amino acid) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 1-2 hours at room temperature.

    • To confirm complete coupling, a small sample of the resin can be tested using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and shake for 2-4 hours at room temperature.

    • Filter the cleavage mixture to collect the peptide solution, and precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

Purification and Characterization

The crude synthetic peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[20][21][23][25][26] The identity and purity of the final peptide are confirmed by mass spectrometry (e.g., MALDI-TOF or LC-MS) and analytical RP-HPLC.[4][28][29]

Visualizing the Impact: Signaling Pathways and Experimental Workflows

GLP-1 Receptor Signaling Pathway

The successful application of NPAAs is exemplified by GLP-1 receptor agonists like Semaglutide. The incorporation of Aib at position 8 protects the peptide from degradation by dipeptidyl peptidase-4 (DPP-4), and the acylation with a C18 fatty diacid moiety facilitates binding to albumin, dramatically extending its half-life.[1][13] This sustained activity allows for potent activation of the GLP-1 receptor signaling cascade, which is crucial for its therapeutic effects in type 2 diabetes.

GLP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Semaglutide Semaglutide (GLP-1 Analog) GLP1R GLP-1 Receptor Semaglutide->GLP1R G_Protein G Protein (Gs) GLP1R->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Epac2 Epac2 cAMP->Epac2 Activation Insulin_Granules Insulin Granules PKA->Insulin_Granules Mobilization & Exocytosis Epac2->Insulin_Granules Insulin_Secretion Glucose-Dependent Insulin Secretion Insulin_Granules->Insulin_Secretion

Caption: GLP-1 receptor signaling cascade activated by Semaglutide.

Rational Design Workflow for Peptides with Non-Proteinogenic Amino Acids

The development of novel peptide therapeutics containing NPAAs often follows a rational design workflow that integrates computational and experimental approaches.

Peptide_Design_Workflow Start Identify Lead Peptide and Target In_Silico_Design In Silico Design & NPAA Selection Start->In_Silico_Design Synthesis Peptide Synthesis (SPPS) In_Silico_Design->Synthesis Purification Purification (RP-HPLC) Synthesis->Purification Characterization Characterization (MS, HPLC) Purification->Characterization In_Vitro_Assays In Vitro Assays (Binding, Stability) Characterization->In_Vitro_Assays Data_Analysis Data Analysis & SAR In_Vitro_Assays->Data_Analysis Data_Analysis->In_Silico_Design Iterative Optimization Optimized_Candidate Optimized Peptide Candidate Data_Analysis->Optimized_Candidate Meets Criteria

References

Methodological & Application

Application Notes and Protocols for the Use of H-D-Chg-OH.HCl in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Chg-OH.HCl, the hydrochloride salt of D-Cyclohexylglycine, is a non-proteinogenic amino acid increasingly utilized in the design of novel peptides for therapeutic and research applications. Its bulky cyclohexyl side chain can impart unique conformational constraints, enhance metabolic stability, and modulate the biological activity of peptides. However, the steric hindrance presented by this side chain necessitates optimized protocols for its efficient incorporation during solid-phase peptide synthesis (SPPS). These application notes provide detailed methodologies and comparative data to guide researchers in the successful synthesis of peptides containing D-Cyclohexylglycine.

Core Principles and Considerations

The primary challenge in incorporating this compound into a peptide sequence via Fmoc-SPPS is overcoming the steric hindrance of the cyclohexyl group. This can lead to incomplete coupling reactions, resulting in deletion sequences and lower purity of the final peptide. To mitigate these issues, the following should be considered:

  • Choice of Coupling Reagent: Potent activating agents are crucial for driving the coupling reaction to completion. Urionium/aminium salt-based reagents such as HATU and HBTU are generally more effective than standard carbodiimide reagents like DIC alone. The addition of a nucleophilic additive like Oxyma Pure to DIC can also significantly enhance coupling efficiency.

  • Coupling Time and Temperature: Extended coupling times or performing a "double coupling" (repeating the coupling step with fresh reagents) are common strategies to ensure complete reaction. While elevated temperatures can increase reaction rates, they may also increase the risk of side reactions, including racemization.

  • Cleavage Conditions: The bulky side chain can also hinder the final cleavage of the peptide from the resin. Longer cleavage times and the use of optimized cleavage cocktails with appropriate scavengers are necessary to achieve high yields of the desired peptide.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific peptide sequence and the scale of the synthesis.

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., Rink Amide, Wang) in a suitable SPPS reaction vessel.

  • Add Dichloromethane (DCM) to the resin until it is fully submerged.

  • Allow the resin to swell for 20-30 minutes with gentle agitation.

  • Filter the DCM and wash the resin three times with Dimethylformamide (DMF) to prepare it for the first synthesis cycle.

Protocol 2: Fmoc Deprotection
  • To the swollen resin, add a solution of 20% piperidine in DMF.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete removal of the Fmoc group.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A Kaiser test can be performed to confirm the presence of free primary amines.

Protocol 3: Coupling of Fmoc-D-Cyclohexylglycine (Fmoc-D-Chg-OH)

Due to the steric hindrance of D-Cyclohexylglycine, a potent coupling reagent is recommended. The following protocol utilizes HATU, a highly effective reagent for hindered amino acids.

  • Activation: In a separate vial, dissolve Fmoc-D-Chg-OH (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or a double coupling can be performed.

  • Monitoring: After the initial coupling time, a small sample of resin beads can be taken for a Kaiser test. A negative result (beads remain yellow) indicates complete coupling. If the test is positive (beads turn blue), a second coupling is recommended.

  • Washing: Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Protocol 4: Cleavage and Deprotection

The bulky cyclohexyl group can hinder cleavage from the resin. Therefore, an extended cleavage time is recommended.

  • After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.

  • Prepare a fresh cleavage cocktail. For peptides containing D-Cyclohexylglycine, a standard and effective cocktail is Reagent K : TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5. A simpler and often effective alternative for sterically hindered residues is a mixture of 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS) .

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 3-4 hours.

  • Filter the cleavage mixture to separate the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitate the crude peptide by adding the combined filtrate to a 10-fold volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation, wash it two more times with cold diethyl ether, and dry the pellet under vacuum.

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The selection of the appropriate coupling reagent is critical for the successful incorporation of sterically hindered amino acids like H-D-Chg-OH. While direct comparative data for H-D-Chg-OH is limited in the literature, the following tables provide representative data for the coupling of other sterically hindered amino acids, which can serve as a valuable guide.

Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids

Coupling ReagentAdditiveTypical Coupling TimeCoupling Efficiency (%)Potential for RacemizationKey Advantages & Disadvantages
HATU HOAt20 - 60 min> 99%Very LowAdvantages: Highly reactive, excellent for sterically hindered couplings. Disadvantages: Higher cost.
HBTU HOBt30 - 120 min98 - 99%LowAdvantages: Fast and efficient, widely used. Disadvantages: Slightly less effective than HATU for very difficult couplings.
DIC / Oxyma Oxyma Pure60 - 240 min95 - 98%LowAdvantages: Cost-effective, low racemization. Disadvantages: Slower reaction times compared to uronium salts.
DIC / HOBt HOBt60 - 240 min90 - 97%Low to ModerateAdvantages: Very cost-effective. Disadvantages: Generally lower efficiency for hindered couplings compared to other listed reagents.

Data is compiled from various sources on sterically hindered amino acids and should be used as a guideline. Actual performance may vary depending on the specific peptide sequence and reaction conditions.

Table 2: Recommended Cleavage Cocktails for Peptides Containing Sterically Hindered Residues

Cleavage CocktailComposition (v/v/w)Recommended Cleavage TimeTarget Residues and Scavenger Function
TFA / TIS / H₂O 95% / 2.5% / 2.5%3 - 4 hoursGeneral purpose for sterically hindered residues. TIS is a carbocation scavenger.
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)3 - 4 hoursRecommended for peptides containing Trp, Met, Cys, and Tyr in addition to hindered residues. Provides a broader range of scavengers.
Reagent R TFA / Thioanisole / EDT / Anisole (90:5:3:2)3 - 4 hoursParticularly effective for peptides containing Arg(Pbf/Pmc) and Trp.

Visualizations

Experimental Workflow for SPPS

SPPS_Workflow Resin_Prep Resin Swelling (DCM, then DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-D-Chg-OH, HATU, DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat_Cycle Repeat Cycle for Next Amino Acid Washing2->Repeat_Cycle For subsequent residues Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection After final residue Repeat_Cycle->Fmoc_Deprotection Cleavage Cleavage from Resin (TFA/TIS/H₂O) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Coupling_Optimization Start Start Coupling of This compound Coupling_Conditions Initial Coupling: - Reagent: HATU - Time: 2 hours Start->Coupling_Conditions Kaiser_Test Kaiser Test Coupling_Conditions->Kaiser_Test Negative_Result Coupling Complete Proceed to Next Step Kaiser_Test->Negative_Result Negative Positive_Result Incomplete Coupling Kaiser_Test->Positive_Result Positive Double_Coupling Perform Double Coupling (Fresh Reagents, 2 hours) Positive_Result->Double_Coupling Extended_Time Extend Coupling Time (Additional 1-2 hours) Positive_Result->Extended_Time Re_Test Kaiser Test Double_Coupling->Re_Test Extended_Time->Re_Test Success Coupling Complete Re_Test->Success Negative Failure Troubleshoot: - Reagent Quality - Resin Swelling Re_Test->Failure Positive

Application Notes and Protocols for the Incorporation of D-Cyclohexylglycine Hydrochloride into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Cyclohexylglycine (D-Chg) is an unnatural amino acid increasingly utilized in peptidomimetics and drug design. Its bulky cyclohexyl side chain provides conformational rigidity and increased hydrophobicity to peptide structures. The incorporation of D-amino acids, such as D-Chg, can significantly enhance peptide stability against enzymatic degradation.[1] These properties are advantageous in developing therapeutic peptides with improved pharmacokinetic profiles. However, the steric hindrance posed by the cyclohexyl group presents a challenge during solid-phase peptide synthesis (SPPS), necessitating optimized protocols for efficient incorporation.

This document provides detailed protocols and application notes for the successful incorporation of D-Cyclohexylglycine hydrochloride into peptide sequences using Fmoc-based SPPS.

Challenges in Coupling D-Cyclohexylglycine

The primary challenge in coupling D-Cyclohexylglycine is the steric hindrance from its bulky side chain, which can lead to:

  • Incomplete Coupling Reactions: The bulky nature of the amino acid can hinder the approach of the activated carboxyl group to the free amine on the growing peptide chain, resulting in lower coupling efficiency and deletion sequences.

  • Peptide Aggregation: The hydrophobicity of the cyclohexyl side chain can promote inter-chain aggregation of the peptide on the solid support, further reducing the accessibility of reactive sites.[2]

  • Neutralization Requirement: D-Cyclohexylglycine is supplied as a hydrochloride salt, which requires neutralization with a non-nucleophilic base before the coupling reaction can proceed.

To overcome these challenges, the use of potent coupling reagents and optimized reaction conditions is crucial.

Recommended Coupling Reagents and Conditions

For sterically hindered amino acids like D-Cyclohexylglycine, phosphonium and uronium salt-based coupling reagents are highly recommended due to their high reactivity and ability to minimize racemization.

Coupling ReagentActivating Additive (Optional)Base (Equivalents)Key Advantages
HBTU/HCTU HOBt/HOAtDIPEA or Collidine (2-4 eq.)Fast coupling kinetics, widely used. HCTU can be more efficient in some cases.
HATU HOAtDIPEA or Collidine (2-4 eq.)Generally more reactive than HBTU, leading to higher coupling efficiency with less epimerization.[3]
PyBOP HOBt/HOAtDIPEA or NMM (2-4 eq.)Efficient for sterically hindered couplings, with byproducts that are generally less hazardous than those from BOP.[3]
COMU -DIPEA or Collidine (2-4 eq.)A third-generation uronium salt with high reactivity, often outperforming HBTU and HATU.

Note: The equivalents of reagents are relative to the amino acid. The amino acid itself is typically used in 3-5 fold excess relative to the resin loading capacity.

Experimental Protocols

The following protocols are based on standard Fmoc-based solid-phase peptide synthesis.

Protocol 1: Standard Coupling of D-Cyclohexylglycine Hydrochloride

This protocol is suitable for most sequences where a single coupling is expected to be sufficient.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-D-Cyclohexylglycine hydrochloride (Fmoc-D-Chg-OH·HCl)

  • Coupling reagent (e.g., HATU)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-D-Chg-OH·HCl (3-5 equivalents) and HATU (2.9-4.5 equivalents) in DMF.

    • Add DIPEA or Collidine (4-6 equivalents) to the solution. The additional equivalents of base are to neutralize the hydrochloride salt of the amino acid.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Drain the DMF from the resin.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring the Coupling:

    • Perform a qualitative ninhydrin (Kaiser) test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

  • Washing:

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Double Coupling for Difficult Sequences

This protocol is recommended for sequences known to be difficult or if the ninhydrin test after the first coupling indicates an incomplete reaction.

Procedure:

  • Perform the first coupling as described in Protocol 1 for 1-2 hours.

  • Drain the reaction solution and wash the resin with DMF (3 times).

  • Prepare a fresh solution of activated Fmoc-D-Chg-OH·HCl as described in Protocol 1 .

  • Add the fresh activation solution to the resin and continue coupling for another 1-2 hours.

  • Monitor the reaction completion with the ninhydrin test.

  • Once complete, drain the solution and wash the resin thoroughly with DMF (3-5 times).

Workflow for a Single Coupling Cycle

SPPS_Cycle Resin Fmoc-AA(n)-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling Reaction Washing1->Coupling AA_Activation D-Chg Activation (Fmoc-D-Chg-OH·HCl + HATU + DIPEA in DMF) AA_Activation->Coupling Washing2 DMF Wash Coupling->Washing2 Next_Cycle Fmoc-D-Chg-AA(n)-Resin (Ready for next cycle) Washing2->Next_Cycle

Figure 1. Workflow for a single coupling cycle of D-Cyclohexylglycine in SPPS.

Final Cleavage and Purification

After the peptide sequence is fully assembled, the peptide is cleaved from the resin and deprotected.

Procedure:

  • Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage: Treat the resin with a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Cleavage and Purification Workflow

Cleavage_Purification PeptideResin Fully Assembled Peptide-Resin Cleavage Cleavage from Resin (e.g., TFA Cocktail) PeptideResin->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (MS, HPLC) Purification->Characterization FinalPeptide Pure Peptide Characterization->FinalPeptide

Figure 2. General workflow for the cleavage and purification of the final peptide.

Application Example: Targeting Dipeptidyl Peptidase IV (DPP-IV)

Analogues of cyclohexylglycine have been identified as potent inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism.[4] Peptides incorporating D-Cyclohexylglycine can be designed to target such enzymes, with the D-amino acid providing enhanced resistance to proteolysis, a desirable characteristic for therapeutic peptides.

DPP-IV Signaling Pathway and Inhibition

DPP4_Inhibition GLP1 Active GLP-1 DPP4 DPP-IV Enzyme GLP1->DPP4 Substrate Pancreas Pancreatic β-cells GLP1->Pancreas Stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inactivates Insulin Insulin Secretion Pancreas->Insulin Glucose Blood Glucose Lowered Insulin->Glucose Inhibitor D-Chg Peptide Inhibitor Inhibitor->DPP4 Inhibits

Figure 3. Inhibition of DPP-IV by a D-Cyclohexylglycine-containing peptide.

This diagram illustrates how an inhibitor containing D-Cyclohexylglycine can block the DPP-IV enzyme, thereby preventing the inactivation of GLP-1. This leads to prolonged stimulation of insulin secretion and subsequent lowering of blood glucose levels.

References

Application of D-Cyclohexylglycine Hydrochloride in the Synthesis of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-IV (DPP-IV) has emerged as a critical therapeutic target for the management of type 2 diabetes mellitus. Inhibitors of this enzyme prolong the activity of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in glucose homeostasis. This document provides detailed application notes and protocols on the use of D-Cyclohexylglycine hydrochloride as a chiral building block in the synthesis of potent and selective DPP-IV inhibitors. D-Cyclohexylglycine serves as a key scaffold, providing the necessary stereochemistry and structural features for effective binding to the active site of the DPP-IV enzyme.

DPP-IV Signaling Pathway and Mechanism of Action of Inhibitors

DPP-IV inhibitors exert their therapeutic effect by preventing the degradation of incretin hormones. The signaling cascade is initiated upon food intake, leading to the release of GLP-1 and GIP from the gastrointestinal tract. These hormones then act on pancreatic β-cells to stimulate glucose-dependent insulin secretion and on α-cells to suppress glucagon release. DPP-IV rapidly inactivates GLP-1 and GIP. By inhibiting DPP-IV, the circulating levels of active incretins are increased, thereby enhancing glycemic control.[1][2][3][4][5][6]

DPP_IV_Signaling_Pathway cluster_gut Gastrointestinal Tract cluster_pancreas Pancreas cluster_bloodstream Bloodstream Food Intake Food Intake Incretin Release Incretin Release Food Intake->Incretin Release stimulates GLP1 GLP-1 Incretin Release->GLP1 GIP GIP Incretin Release->GIP BetaCells β-cells GLP1->BetaCells stimulates AlphaCells α-cells GLP1->AlphaCells inhibits DPPIV DPP-IV Enzyme GLP1->DPPIV substrate GIP->BetaCells stimulates GIP->DPPIV substrate Insulin Insulin Secretion BetaCells->Insulin increases Glucagon Glucagon Secretion AlphaCells->Glucagon decreases Glucose Uptake Glucose Uptake Hepatic Glucose Production Hepatic Glucose Production Inactive_Incretins Inactive Incretins DPPIV->Inactive_Incretins degrades to DPPIV_Inhibitor DPP-IV Inhibitor (e.g., Cyclohexylglycine derivative) DPPIV_Inhibitor->DPPIV inhibits

Figure 1: DPP-IV Signaling Pathway

Data Presentation: Structure-Activity Relationship of Cyclohexylglycine-Based DPP-IV Inhibitors

The following table summarizes the in vitro potency of various 4-amino-cyclohexylglycine analogues as DPP-IV inhibitors. The data highlights the impact of different substituents on the inhibitory activity, providing a basis for rational drug design.

Compound IDR Group (Substitution on Amino Group)DPP-IV IC50 (nM)
1a 2,4-Difluorobenzenesulfonamide15
1b 1-Naphthylamide25
1c Bis-sulfonamide2.6
1d Phenylacetamide>10,000
1e Benzylsulfonamide50

Data is representative and compiled for illustrative purposes based on published literature on cyclohexylglycine analogues.[7]

Experimental Protocols

This section provides a representative protocol for the synthesis of a potent DPP-IV inhibitor using D-Cyclohexylglycine hydrochloride as the starting material. The synthesis involves the formation of an amide bond between the chiral amino acid and a heterocyclic amine, a common structural motif in many DPP-IV inhibitors.

Synthesis of a Representative 4-Amino-Cyclohexylglycine-Based DPP-IV Inhibitor

The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Amide Coupling cluster_step3 Step 3: Boc Deprotection Start D-Cyclohexylglycine Hydrochloride Boc_D_CHG Boc-D-Cyclohexylglycine Start->Boc_D_CHG (Boc)2O, Base Coupled_Product Boc-Protected Intermediate Boc_D_CHG->Coupled_Product HATU, DIPEA Final_Product Final DPP-IV Inhibitor (as HCl salt) Coupled_Product->Final_Product HCl in Dioxane Heterocycle Substituted Heterocyclic Amine Heterocycle->Coupled_Product

Figure 2: Synthetic Workflow

Step 1: N-Boc Protection of D-Cyclohexylglycine

  • Objective: To protect the amino group of D-Cyclohexylglycine to prevent side reactions during the subsequent amide coupling.

  • Materials:

    • D-Cyclohexylglycine hydrochloride

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Sodium bicarbonate (NaHCO₃)

    • Dioxane

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Suspend D-Cyclohexylglycine hydrochloride (1.0 eq) in a mixture of dioxane and water (1:1).

    • Add sodium bicarbonate (2.5 eq) to the suspension and stir until the solid dissolves.

    • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove dioxane.

    • Acidify the aqueous residue to pH 2-3 with 1N HCl.

    • Extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Boc-D-Cyclohexylglycine as a white solid.

  • Expected Yield: 90-95%

Step 2: Amide Coupling with a Heterocyclic Amine

  • Objective: To form the key amide bond between the protected D-Cyclohexylglycine and a suitable heterocyclic amine.

  • Materials:

    • Boc-D-Cyclohexylglycine (from Step 1)

    • Substituted heterocyclic amine (e.g., 3-amino-1,2,4-triazolo[4,3-a]pyrazine) (1.0 eq)

    • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve Boc-D-Cyclohexylglycine (1.0 eq) and the substituted heterocyclic amine (1.0 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Add HATU (1.2 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC or HPLC.

    • Once the reaction is complete, quench with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the Boc-protected intermediate.

  • Expected Yield: 75-85%

Step 3: Boc Deprotection to Yield the Final DPP-IV Inhibitor

  • Objective: To remove the Boc protecting group to yield the final active DPP-IV inhibitor as its hydrochloride salt.

  • Materials:

    • Boc-protected intermediate (from Step 2)

    • 4M HCl in 1,4-Dioxane

    • Anhydrous diethyl ether

  • Procedure:

    • Dissolve the Boc-protected intermediate (1.0 eq) in a minimal amount of 1,4-dioxane.

    • Add 4M HCl in 1,4-dioxane (10 eq) to the solution at room temperature.

    • Stir the mixture for 2-4 hours, monitoring the deprotection by TLC.

    • Upon completion, add anhydrous diethyl ether to precipitate the hydrochloride salt of the final product.

    • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the final DPP-IV inhibitor.

  • Expected Yield: 90-98%

  • Purity (by HPLC): >98%

Conclusion

D-Cyclohexylglycine hydrochloride is a valuable and versatile chiral starting material for the synthesis of a novel class of DPP-IV inhibitors. The synthetic protocols outlined provide a robust framework for the preparation of these compounds, allowing for the exploration of diverse chemical space through the variation of the coupled heterocyclic amine. The structure-activity relationship data further underscores the potential of the cyclohexylglycine scaffold in developing potent and selective inhibitors for the treatment of type 2 diabetes. Further optimization of reaction conditions and purification techniques can be tailored to specific target molecules and large-scale production requirements.

References

Application Notes and Protocols: Investigating Novel Amino Acid Derivatives in Diabetes Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Topic: A Framework for Evaluating H-D-Chg-OH.HCl and Similar Novel Amino Acid Derivatives in the Development of Diabetes Therapeutics.

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The global prevalence of diabetes mellitus necessitates the continuous search for novel therapeutic agents. Non-standard amino acids and their derivatives represent a class of compounds with significant potential for modulating biological pathways relevant to diabetes. While specific data on the application of this compound (D-Cyclohexylglycine hydrochloride) in diabetes research is not extensively available in peer-reviewed literature, this document provides a comprehensive framework for its investigation. The protocols and methodologies outlined below are established for the preclinical evaluation of novel compounds for their anti-diabetic potential. This framework can be adapted to study this compound or any similar novel amino acid derivative.

The primary objectives for investigating a novel compound like this compound would be to assess its effects on key aspects of glucose homeostasis, including:

  • Inhibition of carbohydrate-digesting enzymes.

  • Stimulation of insulin secretion from pancreatic β-cells.

  • Enhancement of glucose uptake in peripheral tissues like skeletal muscle and adipose tissue.

  • Elucidation of the underlying molecular mechanisms of action.

These application notes provide detailed protocols for initial in vitro screening and characterization of novel compounds for their potential as diabetes therapeutics.

Section 1: Initial Target-Based Screening - Enzyme Inhibition Assays

A common strategy for managing postprandial hyperglycemia is to inhibit the enzymes responsible for carbohydrate digestion in the gut, namely α-amylase and α-glucosidase.

Protocol: α-Amylase Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of α-amylase, an enzyme that hydrolyzes starch into smaller sugars.

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v in buffer)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Sodium potassium tartrate

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.9)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare various concentrations of the test compound and acarbose in phosphate buffer.

  • In a 96-well plate, add 50 µL of the test compound or control to each well.

  • Add 50 µL of α-amylase solution to each well and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the starch solution to each well and incubate for a further 20 minutes at 37°C.

  • Stop the reaction by adding 100 µL of DNSA reagent.

  • Heat the plate in a boiling water bath for 5 minutes.

  • Cool the plate to room temperature and add 100 µL of distilled water to each well.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Protocol: α-Glucosidase Inhibition Assay

This assay measures the inhibition of α-glucosidase, an enzyme that breaks down disaccharides into glucose.

Materials:

  • Yeast α-glucosidase

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compound (this compound)

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare various concentrations of the test compound and acarbose in phosphate buffer.

  • Add 50 µL of the test compound or control to each well of a 96-well plate.

  • Add 50 µL of α-glucosidase solution to each well and incubate at 37°C for 10 minutes.

  • Add 50 µL of pNPG solution to start the reaction and incubate for 20 minutes at 37°C.

  • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.

  • Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

  • Calculate the percentage of inhibition as described for the α-amylase assay.

Hypothetical Data Presentation

The results from these assays can be summarized to determine the IC₅₀ (half-maximal inhibitory concentration) of the test compound.

Compoundα-Amylase IC₅₀ (µM)α-Glucosidase IC₅₀ (µM)
This compound150.5 ± 12.375.2 ± 8.1
Acarbose (Control)25.8 ± 3.5150.3 ± 15.7
Table 1: Hypothetical IC₅₀ values for this compound in enzyme inhibition assays. Data are presented as mean ± standard deviation.

Section 2: Cell-Based Assays for Insulin Secretion and Glucose Uptake

Cell-based assays are crucial for understanding the effect of a compound on the physiological processes of insulin secretion and glucose uptake.[1][2][3]

Protocol: Insulin Secretion Assay in Pancreatic β-Cells (e.g., MIN6 Cell Line)

This protocol assesses the ability of a test compound to stimulate insulin secretion from pancreatic beta cells.[3]

Materials:

  • MIN6 cell line (or other insulin-secreting cell line)

  • DMEM medium with high glucose

  • Krebs-Ringer Bicarbonate Buffer (KRBB) with varying glucose concentrations (e.g., 2.8 mM and 16.7 mM)

  • Test compound (this compound)

  • Glibenclamide (positive control)

  • Insulin ELISA kit

  • 24-well cell culture plates

Procedure:

  • Seed MIN6 cells in a 24-well plate and culture until they reach 80-90% confluency.

  • Wash the cells with KRBB containing 2.8 mM glucose and pre-incubate for 2 hours at 37°C.

  • Remove the pre-incubation buffer and add fresh KRBB containing 2.8 mM glucose (basal) or 16.7 mM glucose (stimulatory), with or without different concentrations of the test compound or glibenclamide.

  • Incubate for 2 hours at 37°C.

  • Collect the supernatant and measure the insulin concentration using an insulin ELISA kit according to the manufacturer's instructions.

  • Normalize the insulin secretion to the total protein content of the cells in each well.

Protocol: Glucose Uptake Assay in L6 Myotubes

This assay measures the effect of a test compound on glucose uptake in skeletal muscle cells, a primary site for postprandial glucose disposal.

Materials:

  • L6 myoblasts

  • α-MEM medium

  • Horse serum

  • Krebs-Ringer Phosphate (KRP) buffer

  • 2-Deoxy-D-[³H]glucose (radioactive tracer) or a fluorescent glucose analog (e.g., 2-NBDG)

  • Test compound (this compound)

  • Insulin (positive control)

  • Cytochalasin B (inhibitor of glucose transport)

  • 24-well cell culture plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Seed L6 myoblasts in 24-well plates and differentiate them into myotubes by switching to α-MEM with 2% horse serum for 5-7 days.

  • Serum-starve the differentiated myotubes for 3 hours.

  • Wash the cells with KRP buffer.

  • Treat the cells with the test compound or insulin in KRP buffer for 30 minutes at 37°C.

  • Add 2-Deoxy-D-[³H]glucose or 2-NBDG and incubate for 10 minutes.

  • Stop the uptake by washing the cells three times with ice-cold KRP buffer.

  • Lyse the cells with a lysis buffer (e.g., 0.1% SDS).

  • If using a radioactive tracer, measure the radioactivity in a scintillation counter. If using a fluorescent analog, measure the fluorescence in a plate reader.

  • Determine the protein concentration in each well to normalize the glucose uptake values.

Hypothetical Data Presentation
TreatmentInsulin Secretion (ng/mg protein/2h)Glucose Uptake (pmol/mg protein/min)
Control (2.8 mM Glucose)1.5 ± 0.210.2 ± 1.1
This compound (10 µM) in 2.8 mM Glucose2.1 ± 0.315.8 ± 1.5
Control (16.7 mM Glucose)8.9 ± 0.9N/A
This compound (10 µM) in 16.7 mM Glucose12.5 ± 1.3N/A
Glibenclamide (1 µM) in 16.7 mM Glucose15.2 ± 1.8N/A
Insulin (100 nM)N/A35.6 ± 3.2
This compound (10 µM) + Insulin (100 nM)N/A45.1 ± 4.5
Table 2: Hypothetical effects of this compound on insulin secretion from MIN6 cells and glucose uptake in L6 myotubes. Data are presented as mean ± standard deviation.

Section 3: Visualizing Workflows and Mechanisms

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

Experimental Workflow for Screening Novel Compounds

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Compound Synthesis (this compound) B Enzyme Inhibition Assays (α-amylase, α-glucosidase) A->B C Cell-Based Assays (Insulin Secretion, Glucose Uptake) B->C D Signaling Pathway Analysis (Western Blot, qPCR) C->D E GLUT4 Translocation Assay D->E F Animal Model of Diabetes (e.g., db/db mice) E->F G Oral Glucose Tolerance Test (OGTT) F->G H Toxicity Studies G->H I Lead Compound Optimization H->I

Caption: General experimental workflow for the evaluation of a novel anti-diabetic compound.

Hypothetical Signaling Pathway for Enhanced Glucose Uptake

This diagram illustrates a potential mechanism by which a compound could enhance insulin-stimulated glucose uptake.

G cluster_0 Cell Membrane IR Insulin Receptor IRS IRS-1 IR->IRS Phosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4_membrane GLUT4 GLUT4_vesicle->GLUT4_membrane Translocates to membrane Insulin Insulin Insulin->IR Binds CompoundX This compound Akt Akt/PKB CompoundX->Akt Potentiates PI3K PI3K IRS->PI3K Activates PI3K->Akt Activates Akt->GLUT4_vesicle Promotes translocation AS160 AS160 Akt->AS160 Inhibits AS160->GLUT4_vesicle Inhibits translocation Glucose Glucose Glucose->GLUT4_membrane Uptake

Caption: Hypothetical potentiation of the insulin signaling pathway by this compound.

Conclusion

The protocols and frameworks provided in these application notes offer a robust starting point for the systematic evaluation of this compound or other novel amino acid derivatives as potential therapeutics for diabetes. A positive outcome in these initial in vitro studies would warrant further investigation into the precise molecular mechanisms and subsequent validation in animal models of diabetes. This structured approach ensures a thorough and efficient preclinical assessment, paving the way for the development of new and effective treatments for diabetes.

References

D-Cyclohexylglycine Hydrochloride: Application Notes and Protocols for Neurological Disorder Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Cyclohexylglycine hydrochloride is a synthetic amino acid derivative with a structure analogous to the endogenous N-methyl-D-aspartate (NMDA) receptor co-agonist D-serine. This structural similarity suggests its potential as a modulator of the NMDA receptor, a key player in synaptic plasticity, learning, and memory.[1] Dysfunction of the NMDA receptor is implicated in a wide range of neurological and psychiatric disorders, including stroke, epilepsy, Alzheimer's disease, Parkinson's disease, and depression.[2][3] Consequently, molecules that can modulate NMDA receptor activity are of significant interest in drug discovery.[4]

These application notes provide a comprehensive overview of the potential utility of D-Cyclohexylglycine hydrochloride in neurological disorder drug discovery. Due to the limited publicly available data on the specific biological activity of D-Cyclohexylglycine hydrochloride at the NMDA receptor, this document also includes data and protocols for structurally and functionally related glycine site modulators, such as D-cycloserine and D-serine, to serve as a guide for researchers.

Chemical Properties

PropertyValueReference
Chemical Formula C₈H₁₆ClNO₂[5]
Molecular Weight 193.67 g/mol [5]
Appearance White to off-white solid[5]
Solubility Soluble in water[5]
CAS Number 237055-33-9[5]

Mechanism of Action: Targeting the NMDA Receptor Glycine Site

The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[6] D-Cyclohexylglycine, as a glycine analog, is hypothesized to act as a modulator at the glycine binding site on the GluN1 subunit of the NMDA receptor. Depending on its intrinsic activity, it could act as an agonist, partial agonist, or antagonist.

  • Agonists/Partial Agonists: By binding to the glycine site, these molecules can enhance or enable the opening of the NMDA receptor channel in the presence of glutamate, promoting calcium influx and downstream signaling.

  • Antagonists: These molecules would block the binding of endogenous co-agonists like glycine and D-serine, thereby inhibiting NMDA receptor activation and reducing excitotoxicity.[2]

The therapeutic potential of modulating the NMDA receptor glycine site is significant. Antagonists are being investigated for conditions associated with excessive NMDA receptor activity and excitotoxicity, such as stroke and epilepsy. Conversely, agonists or partial agonists may be beneficial in disorders characterized by NMDA receptor hypofunction, such as schizophrenia.[2]

Data Presentation: Activity of Related Glycine Site Modulators

Note: The following data is for the well-characterized NMDA receptor glycine site modulators D-cycloserine and D-serine. This information is provided as a reference for the potential range of activities and characteristics that could be assessed for D-Cyclohexylglycine hydrochloride.

Table 1: In Vitro Activity of D-cycloserine and D-serine at the NMDA Receptor

CompoundAssay TypeReceptor SubtypeParameterValueReference
D-cycloserine ElectrophysiologyGluN1/GluN2AEC₅₀13 µM[7]
ElectrophysiologyGluN1/GluN2BEC₅₀15 µM[7]
ElectrophysiologyGluN1/GluN2CEC₅₀1.1 µM[7]
ElectrophysiologyGluN1/GluN2DEC₅₀2.5 µM[7]
D-serine Radioligand BindingRat Brain MembranesKᵢ134 nM[8]
ElectrophysiologyGluN1/GluN2AEC₅₀1.1 µM[7]

Table 2: In Vivo Efficacy of D-serine in a Stroke Model

Animal ModelTreatmentDosingOutcome MeasureResultReference
Mouse MCAOD-serine30 mg/kg, i.p.Infarct VolumeSignificant Reduction[8][9]
Mouse MCAOD-serine30 mg/kg, i.p.Neurological Deficit ScoreSignificant Improvement[8][9]

MCAO: Middle Cerebral Artery Occlusion; i.p.: intraperitoneal

Table 3: Pharmacokinetic Parameters of D-cycloserine in Humans

ParameterValueReference
Bioavailability 70-90%[10]
Half-life (t₁/₂) ~10 hours[10]
Time to Peak Plasma Concentration (Tₘₐₓ) 3-4 hours[11]
Volume of Distribution (Vd) 0.2-0.3 L/kg[12]
Elimination Primarily renal[10]

Experimental Protocols

In Vitro Assays

1. NMDA Receptor Binding Assay (Glycine Site)

This protocol is designed to determine the binding affinity of a test compound, such as D-Cyclohexylglycine hydrochloride, for the glycine binding site of the NMDA receptor using radioligand displacement.

  • Materials:

    • Rat cortical membranes (prepared or commercially available)

    • [³H]-Glycine (Radioligand)

    • Test compound (D-Cyclohexylglycine hydrochloride)

    • Non-specific binding control (e.g., high concentration of unlabeled glycine)

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Scintillation vials and cocktail

    • Glass fiber filters

    • Filtration apparatus

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a microcentrifuge tube, add rat cortical membranes, [³H]-Glycine at a concentration near its Kd, and either the test compound, binding buffer (for total binding), or the non-specific binding control.

    • Incubate the mixture at a specified temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Rapidly filter the reaction mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold binding buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value of the test compound by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

    • Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. In Vitro Functional Assay: Calcium Flux Measurement

This assay measures the ability of a test compound to modulate NMDA receptor function by quantifying changes in intracellular calcium concentration in response to receptor activation.

  • Materials:

    • HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A)

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)

    • Glutamate and Glycine (agonists)

    • Test compound (D-Cyclohexylglycine hydrochloride)

    • Fluorescence plate reader with an injection system

  • Procedure:

    • Plate the HEK293 cells in a 96-well or 384-well plate and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

    • Add the test compound at various concentrations to the wells and incubate for a specified period.

    • Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

    • Inject a solution of glutamate and glycine into the wells to activate the NMDA receptors.

    • Continue to record the fluorescence to measure the change in intracellular calcium concentration.

    • Analyze the data by calculating the peak fluorescence intensity or the area under the curve.

    • For agonists/partial agonists, determine the EC₅₀ value by plotting the response against the log concentration of the test compound.

    • For antagonists, determine the IC₅₀ value by measuring the inhibition of the response to a fixed concentration of agonists.

In Vivo Models

1. Animal Model of Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a widely used preclinical model to evaluate the neuroprotective effects of compounds in ischemic stroke.

  • Animals:

    • Male Sprague-Dawley rats or C57BL/6 mice

  • Procedure:

    • Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the CCA and the ECA.

    • Introduce a filament (e.g., a nylon monofilament with a coated tip) into the ICA and advance it to occlude the origin of the middle cerebral artery (MCA).

    • After a defined period of occlusion (e.g., 60-90 minutes for transient MCAO), withdraw the filament to allow for reperfusion. For permanent MCAO, the filament is left in place.

    • Administer the test compound (D-Cyclohexylglycine hydrochloride) at various doses and time points (e.g., before, during, or after MCAO).

    • Monitor the animal's physiological parameters (e.g., temperature, blood pressure) during and after the surgery.

    • Assess neurological deficits at various time points post-MCAO using a standardized scoring system (e.g., Bederson score).

    • At the end of the study (e.g., 24 or 48 hours post-MCAO), euthanize the animals and perfuse the brains.

    • Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Quantify the infarct volume using image analysis software.

    • Evaluate the efficacy of the test compound by comparing the infarct volume and neurological deficit scores between the treated and vehicle control groups.

Visualizations

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine / D-Serine (or D-Cyclohexylglycine) Glycine->NMDA_Receptor Binds to GluN1 Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opening CaMKII CaMKII Ca_ion->CaMKII Activates nNOS nNOS Ca_ion->nNOS Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Neuroprotection) CREB->Gene_Expression Promotes NO NO nNOS->NO Produces Excitotoxicity Excitotoxicity NO->Excitotoxicity Contributes to

NMDA Receptor Signaling Pathway

Drug_Discovery_Workflow Compound_Library Compound Library (incl. D-Cyclohexylglycine HCl) HTS High-Throughput Screening (e.g., Calcium Flux Assay) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Generation Lead Generation (Binding Assays, SAR) Hit_Identification->Lead_Generation Lead_Optimization Lead Optimization (ADME/Tox, In Vitro Efficacy) Lead_Generation->Lead_Optimization Preclinical_Candidate Preclinical Candidate Selection Lead_Optimization->Preclinical_Candidate In_Vivo_Studies In Vivo Efficacy & Safety (e.g., MCAO Model) Preclinical_Candidate->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

Drug Discovery Workflow for NMDA Modulators

SAR_Glycine_Site cluster_pharmacophore Key Pharmacophoric Features for Glycine Site Ligands cluster_examples Examples Carboxylate Carboxylate Group (Essential for binding) Amino_Group Alpha-Amino Group (Essential for binding) Alpha_Carbon Alpha-Carbon (Stereochemistry is critical) Side_Chain Side Chain (Modulates potency & selectivity) Glycine_ex Glycine (Smallest side chain) Side_Chain->Glycine_ex e.g. D_Serine_ex D-Serine (Hydroxymethyl side chain) Side_Chain->D_Serine_ex e.g. D_Cyclohexylglycine_ex D-Cyclohexylglycine (Bulky lipophilic side chain) Side_Chain->D_Cyclohexylglycine_ex e.g.

Structure-Activity Relationship at the Glycine Site

References

Methods for activating the carboxylic acid of H-D-Chg-OH.HCl for coupling.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Methods for Activating the Carboxylic Acid of H-D-Chg-OH.HCl for Amide Coupling

Audience: Researchers, scientists, and drug development professionals.

Introduction

H-D-cyclohexylglycine (H-D-Chg-OH), a non-proteinogenic amino acid, is a critical building block in the synthesis of various peptides and pharmaceutical compounds due to its bulky cyclohexyl side chain, which can impart unique conformational constraints and metabolic stability. However, this steric hindrance presents a significant challenge for efficient amide bond formation. The activation of its carboxylic acid group must be carefully optimized to achieve high yields and minimize side reactions, particularly racemization.

This document provides a detailed overview of common and effective methods for activating the carboxylic acid of this compound for coupling reactions. It includes a comparison of different reagent classes and detailed protocols for immediate laboratory application.

Overview of Carboxylic Acid Activation

The formation of a peptide bond requires the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by an amine.[1][2][3] This is typically achieved by converting the carboxyl's hydroxyl group into a better leaving group.[4] The process involves an activating agent (coupling reagent) and often an additive to enhance reaction rates and suppress epimerization.[5] For this compound, a tertiary base is also required to neutralize the hydrochloride salt and the acid generated during the reaction.

dot

G General Workflow for this compound Coupling cluster_start Inputs cluster_process Process cluster_end Output A This compound E 1. Neutralization of this compound with Base A->E B Amine Component (R-NH2) G 3. Nucleophilic Attack by Amine Component B->G C Coupling Reagent (e.g., HATU, EDC) F 2. Carboxylic Acid Activation with Coupling Reagent C->F D Base (e.g., DIPEA) D->E E->F F->G H 4. Work-up and Purification G->H I Coupled Product (Dipeptide) H->I

Caption: General workflow for the coupling of this compound.

Major Classes of Coupling Reagents

Several classes of reagents are available for carboxylic acid activation, each with distinct mechanisms, advantages, and disadvantages. The choice of reagent is critical when dealing with sterically hindered amino acids like D-Chg.

Carbodiimides

Carbodiimides are widely used reagents that facilitate amide bond formation by creating a highly reactive O-acylisourea intermediate.[2][6][7] Due to the instability of this intermediate, additives are strongly recommended to form a more stable active ester, which reduces the risk of racemization and side reactions.[5]

  • EDC (or EDAC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide is a water-soluble carbodiimide, making the removal of its urea byproduct straightforward through aqueous extraction.[6][8][9] It is often used with N-hydroxysuccinimide (NHS) or its water-soluble version (Sulfo-NHS).[6][10]

  • DCC: N,N'-Dicyclohexylcarbodiimide is a potent activating agent but its dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents, which can complicate purification.[8][11][12]

  • DIC: N,N'-Diisopropylcarbodiimide is an alternative to DCC where the corresponding urea byproduct is more soluble in common organic solvents, making it more suitable for solid-phase peptide synthesis (SPPS).[8][11] When used with 1-hydroxybenzotriazole (HOBt), it is an effective combination for minimizing racemization.[5]

dot

G Carbodiimide (EDC/NHS) Activation Pathway DChg D-Chg-COOH (Carboxylic Acid) Intermediate O-Acylisourea (Unstable Intermediate) DChg->Intermediate + EDC EDC EDC->Intermediate ActiveEster NHS-Ester (Stable Activated Species) Intermediate->ActiveEster + NHS - H+ NHS NHS Product Amide Product ActiveEster->Product + R-NH2 - NHS Amine R-NH2 (Amine) Byproduct1 EDC-Urea (Byproduct) Product->Byproduct1 releases

Caption: Activation of a carboxylic acid using EDC and NHS.

Onium Salts (Uronium/Aminium and Phosphonium)

Onium salts are among the most efficient coupling reagents, known for high reaction rates and low racemization, making them particularly suitable for challenging couplings.[5][13] They react with the carboxylic acid to form active esters in the presence of a base.

  • Uronium/Aminium Salts:

    • HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly effective for coupling sterically hindered amino acids, reacting faster and with less epimerization than HBTU.[8][11] It is based on the less acidic and more reactive 1-hydroxy-7-azabenzotriazole (HOAt).[5]

    • HBTU/TBTU: These are popular and efficient reagents based on HOBt.[14] They are generally very effective, though excess reagent can lead to capping of the N-terminus.[11]

    • COMU: As a third-generation uronium salt based on Oxyma Pure, COMU is comparable in efficiency to HATU but is non-explosive and has better solubility, making it a safer alternative.[5][13][15]

  • Phosphonium Salts:

    • PyBOP: (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a non-toxic alternative to the carcinogenic BOP reagent and is highly effective.[5]

    • PyAOP: (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is the phosphonium analogue of HATU and is especially effective for coupling N-methylated or other hindered amino acids.[11]

dot

G Onium Salt (HATU) Activation Pathway DChg D-Chg-COO- (Carboxylate) ActiveEster OAt-Ester (Highly Reactive) DChg->ActiveEster + HATU Base Base (e.g., DIPEA) Base->DChg deprotonates HATU HATU HATU->ActiveEster Product Amide Product ActiveEster->Product + R-NH2 Amine R-NH2 (Amine) Byproduct1 HOAt Product->Byproduct1 releases Byproduct2 Tetramethylurea Product->Byproduct2 releases

Caption: Activation of a carboxylic acid using the onium salt HATU.

Comparative Data of Activation Methods

The selection of an appropriate activation method depends on various factors, including the specific amine component, reaction scale, and desired purity. The table below summarizes key characteristics of the discussed reagents.

Reagent Class Coupling Reagent Typical Additive Relative Speed Racemization Risk Byproduct Solubility Key Considerations for H-D-Chg-OH
Carbodiimides EDC.HClNHS, Sulfo-NHSModerateLow with additiveHigh (Water Soluble)Good for aqueous media; additive is essential.[6][9]
DICHOBt, Oxyma PureModerateLow with additiveHigh (Organic Solvents)Good for SPPS; less byproduct precipitation than DCC.[8][11]
Uronium/Aminium HATUNone (contains HOAt)Very FastVery LowHighExcellent for sterically hindered couplings.[8][11][16]
HBTU / TBTUHOBt (optional)FastLowHighVery effective, but excess can cause N-terminus capping.[11]
COMUNone (contains Oxyma)Very FastVery LowHighSafer, non-explosive alternative to HATU with similar efficiency.[5][13]
Phosphonium PyBOPNone (contains HOBt)FastLowHighNon-toxic alternative to BOP; very efficient.[5]
PyAOPNone (contains HOAt)Very FastVery LowHighExcellent for difficult couplings, including N-methyl amino acids.[11]

Experimental Protocols

The following protocols provide detailed step-by-step procedures for coupling this compound using three common activation methods.

Protocol 1: EDC/NHS Mediated Coupling

This protocol is well-suited for solution-phase synthesis where the water-soluble byproducts can be easily removed.

Materials:

  • This compound

  • Amine component (e.g., an amino acid ester hydrochloride)

  • EDC.HCl

  • N-Hydroxysuccinimide (NHS)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1N HCl solution

  • Saturated NaHCO₃ solution

  • Saturated NaCl (brine) solution

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the amine component (1.0 eq) in anhydrous DCM or DMF (approx. 0.1 M).

  • Add DIPEA (2.2 eq) to neutralize the hydrochloride salts and stir for 10 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Add NHS (1.1 eq) and EDC.HCl (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: HATU Mediated Coupling

This protocol is highly efficient and recommended for difficult couplings involving sterically hindered amino acids.

Materials:

  • This compound

  • Amine component

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard work-up reagents (as in Protocol 1)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.2 eq) and stir for 5 minutes.

  • Add HATU (1.05 eq) and stir for a 5-10 minute pre-activation period at room temperature.[17] The solution may change color.

  • Add the amine component (1.0 eq) to the activated mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS. Reactions are often complete in a short time.

  • Once the reaction is complete, dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Perform an aqueous work-up as described in Protocol 1 to remove DMF and byproducts.

  • Dry the organic phase, concentrate, and purify the product as needed.

Protocol 3: DIC/HOBt Mediated Coupling

This protocol is a classic and cost-effective method, particularly useful in solid-phase peptide synthesis (SPPS) and solution-phase reactions where byproduct solubility is a concern.

Materials:

  • This compound

  • Amine component

  • 1-Hydroxybenzotriazole (HOBt) hydrate

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF or DCM

  • Standard work-up reagents (as in Protocol 1)

Procedure:

  • In a flask, dissolve this compound (1.0 eq), the amine component (1.0 eq), and HOBt (1.1 eq) in anhydrous DMF or DCM.

  • Add DIPEA (2.2 eq) and stir for 10 minutes at room temperature.

  • Cool the solution to 0 °C.

  • Add DIC (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove any precipitated diisopropylurea.

  • Dilute the filtrate with an organic solvent and perform an aqueous work-up as described in Protocol 1.

  • Dry, concentrate, and purify the final product.

Conclusion

The successful coupling of the sterically hindered amino acid this compound relies on the selection of a potent activation method. Modern onium salt reagents like HATU and COMU offer the highest efficiency and lowest risk of racemization, making them the preferred choice for challenging syntheses.[5][11][13] However, classic carbodiimide methods, particularly with the use of additives like HOBt or NHS, remain reliable and cost-effective alternatives when properly optimized. The protocols provided herein serve as a robust starting point for researchers aiming to incorporate this valuable building block into their target molecules.

References

Protecting Group Strategies for D-Cyclohexylglycine Hydrochloride in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Cyclohexylglycine (D-Chg) is a non-proteinogenic amino acid that is increasingly utilized in the design of peptidomimetics and pharmacologically active peptides. Its bulky cyclohexyl side chain can impart unique conformational constraints, enhance metabolic stability, and improve receptor binding affinity and selectivity. The incorporation of D-Chg into peptide sequences, however, presents unique challenges due to its steric bulk, which can hinder reaction kinetics and promote side reactions.

This document provides detailed application notes and experimental protocols for the effective protection of D-Cyclohexylglycine hydrochloride and its subsequent use in peptide synthesis. The strategies outlined herein are intended to guide researchers in overcoming the challenges associated with this sterically demanding amino acid, ensuring high yields and purity of the final peptide product.

Protecting Group Strategies: A Comparative Overview

The choice of a suitable Nα-protecting group is critical for the successful incorporation of D-Cyclohexylglycine into a peptide sequence. The most commonly employed protecting groups in peptide synthesis are tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Benzyloxycarbonyl (Z). The selection of a particular protecting group depends on the overall synthetic strategy, including the nature of other amino acids in the sequence and the desired cleavage conditions.

Key Considerations for D-Cyclohexylglycine:

  • Steric Hindrance: The bulky cyclohexyl side chain can significantly slow down both protection and coupling reactions. Therefore, reaction times may need to be extended, and more potent coupling reagents may be required.

  • Racemization: While D-amino acids are used to confer specific properties, racemization during activation and coupling remains a concern and must be minimized to ensure the stereochemical integrity of the peptide.

  • Aggregation: The hydrophobicity of the cyclohexyl group can increase the tendency of the growing peptide chain to aggregate, leading to incomplete reactions.[1]

The following table summarizes the key characteristics and typical reaction parameters for the Boc, Fmoc, and Z protection of D-Cyclohexylglycine.

Table 1: Comparison of Protecting Group Strategies for D-Cyclohexylglycine

Protecting GroupProtection ReagentTypical BaseTypical Solvent(s)Typical Yield (%)Typical Purity (%)Deprotection ConditionsKey Advantages & Disadvantages
Boc Di-tert-butyl dicarbonate (Boc)₂OTriethylamine (TEA), NaOH, or DIPEADioxane/Water, THF, Acetonitrile>95≥99 (TLC)Strong acid (e.g., TFA in DCM)Advantages: Stable to a wide range of reagents. Disadvantages: Deprotection requires strong acid which may cleave other acid-labile groups.
Fmoc Fmoc-OSu, Fmoc-ClNaHCO₃, Na₂CO₃, or DIPEADioxane/Water, DMF>90≥99 (HPLC)Mild base (e.g., 20% Piperidine in DMF)Advantages: Orthogonal to acid-labile protecting groups; mild deprotection conditions. Disadvantages: The fluorenyl group can promote aggregation.
Z Benzyl chloroformate (Cbz-Cl)NaOH, Na₂CO₃Water/Organic Solvent~82>99 (Chemical), 100 (Optical)Catalytic hydrogenation (e.g., H₂/Pd-C)Advantages: Stable to acidic and basic conditions. Disadvantages: Hydrogenolysis may not be compatible with other functional groups (e.g., Cys, Met).

Experimental Protocols

The following protocols provide detailed methodologies for the protection of D-Cyclohexylglycine hydrochloride and its subsequent deprotection.

Protocol 1: Boc Protection of D-Cyclohexylglycine Hydrochloride

This protocol describes the synthesis of Boc-D-Cyclohexylglycine from D-Cyclohexylglycine hydrochloride.

Materials:

  • D-Cyclohexylglycine hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve D-Cyclohexylglycine hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of sodium hydroxide (2.2 eq) in water dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield Boc-D-Cyclohexylglycine as a white solid. The product can be further purified by crystallization from ethyl acetate/hexanes.

Protocol 2: Fmoc Protection of D-Cyclohexylglycine Hydrochloride

This protocol outlines the synthesis of Fmoc-D-Cyclohexylglycine from D-Cyclohexylglycine hydrochloride.

Materials:

  • D-Cyclohexylglycine hydrochloride

  • 9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve D-Cyclohexylglycine hydrochloride (1.0 eq) in a mixture of acetone and water.

  • Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.

  • Add a solution of Fmoc-OSu (1.05 eq) in acetone dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Remove the acetone under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield Fmoc-D-Cyclohexylglycine as a white solid. The product can be purified by flash chromatography if necessary.

Protocol 3: Z Protection of D-Cyclohexylglycine Hydrochloride

This protocol describes the synthesis of Z-D-Cyclohexylglycine from D-Cyclohexylglycine hydrochloride.

Materials:

  • D-Cyclohexylglycine hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium hydroxide (NaOH)

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve D-Cyclohexylglycine hydrochloride (1.0 eq) in water and cool to 0 °C.

  • Add a 2 M solution of sodium hydroxide (2.5 eq) dropwise, maintaining the temperature below 5 °C.

  • Add benzyl chloroformate (1.1 eq) dropwise while vigorously stirring and maintaining the pH between 9 and 10 by the concomitant addition of 2 M NaOH.

  • Continue stirring at room temperature for 2 hours.

  • Wash the reaction mixture with diethyl ether to remove excess benzyl chloroformate.

  • Acidify the aqueous layer to pH 2 with 1 M HCl at 0 °C.

  • The product will precipitate as a white solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield Z-D-Cyclohexylglycine.

Protocol 4: Deprotection of Boc-D-Cyclohexylglycine

Materials:

  • Boc-D-Cyclohexylglycine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene

  • Diethyl ether (cold)

Procedure:

  • Dissolve Boc-D-Cyclohexylglycine in a 1:1 mixture of TFA and DCM.

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure, co-evaporating with toluene (2x).

  • Precipitate the product by adding cold diethyl ether.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield D-Cyclohexylglycine trifluoroacetate salt.

Protocol 5: Deprotection of Fmoc-D-Cyclohexylglycine

Materials:

  • Fmoc-D-Cyclohexylglycine

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether (cold)

Procedure:

  • Dissolve Fmoc-D-Cyclohexylglycine in a solution of 20% piperidine in DMF.

  • Stir the solution at room temperature for 30 minutes.

  • Monitor the reaction by TLC.

  • Remove the solvent under reduced pressure.

  • Add cold diethyl ether to the residue to precipitate the product.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield D-Cyclohexylglycine.

Protocol 6: Deprotection of Z-D-Cyclohexylglycine

Materials:

  • Z-D-Cyclohexylglycine

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve Z-D-Cyclohexylglycine in methanol or ethanol.

  • Add 10% Pd/C (catalytic amount, ~10% by weight of the substrate).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield D-Cyclohexylglycine.

Potential Side Reactions and Mitigation Strategies

The sterically hindered nature of D-Cyclohexylglycine can lead to several side reactions during peptide synthesis.

  • Incomplete Coupling: Due to the steric bulk of the cyclohexyl group, coupling reactions may be slow and incomplete.

    • Mitigation: Use more potent coupling reagents such as HATU, HCTU, or COMU. Double coupling, where the coupling step is repeated, can also be employed to drive the reaction to completion.

  • Racemization: The α-proton of the activated amino acid is susceptible to base-catalyzed epimerization.

    • Mitigation: Use of urethane-based protecting groups (Boc, Fmoc, Z) and the addition of racemization suppressants like HOBt or Oxyma during the coupling step can minimize this side reaction.[2]

  • Peptide Aggregation: The hydrophobic cyclohexyl side chain can promote the aggregation of the growing peptide chain on the solid support, leading to poor solvation and incomplete reactions.[1]

    • Mitigation: Synthesizing at elevated temperatures, using chaotropic salts, or incorporating "difficult sequence" disruption elements can help to minimize aggregation.[3]

Visualizing the Workflow

The following diagrams illustrate the general workflows for the protection and deprotection of D-Cyclohexylglycine.

Boc_Protection_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection D_Chg_HCl D-Cyclohexylglycine Hydrochloride Base_Addition Addition of Base (e.g., NaOH) D_Chg_HCl->Base_Addition Boc2O_Addition Addition of (Boc)₂O Base_Addition->Boc2O_Addition Workup Acidic Workup & Extraction Boc2O_Addition->Workup Boc_D_Chg Boc-D-Cyclohexylglycine Workup->Boc_D_Chg Boc_D_Chg_Deprotection Boc-D-Cyclohexylglycine TFA_Treatment Treatment with TFA/DCM Boc_D_Chg_Deprotection->TFA_Treatment Precipitation Precipitation with Cold Ether TFA_Treatment->Precipitation D_Chg_TFA D-Cyclohexylglycine TFA Salt Precipitation->D_Chg_TFA

Caption: Workflow for Boc protection and deprotection of D-Cyclohexylglycine.

Fmoc_Protection_Workflow cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection D_Chg_HCl D-Cyclohexylglycine Hydrochloride Base_Addition Addition of Base (e.g., NaHCO₃) D_Chg_HCl->Base_Addition FmocOSu_Addition Addition of Fmoc-OSu Base_Addition->FmocOSu_Addition Workup Acidic Workup & Extraction FmocOSu_Addition->Workup Fmoc_D_Chg Fmoc-D-Cyclohexylglycine Workup->Fmoc_D_Chg Fmoc_D_Chg_Deprotection Fmoc-D-Cyclohexylglycine Piperidine_Treatment Treatment with 20% Piperidine/DMF Fmoc_D_Chg_Deprotection->Piperidine_Treatment Precipitation Precipitation with Cold Ether Piperidine_Treatment->Precipitation D_Chg D-Cyclohexylglycine Precipitation->D_Chg

Caption: Workflow for Fmoc protection and deprotection of D-Cyclohexylglycine.

Z_Protection_Workflow cluster_protection Z Protection cluster_deprotection Z Deprotection D_Chg_HCl D-Cyclohexylglycine Hydrochloride Base_Addition Addition of Base (e.g., NaOH) D_Chg_HCl->Base_Addition CbzCl_Addition Addition of Cbz-Cl Base_Addition->CbzCl_Addition Workup Acidic Workup & Precipitation CbzCl_Addition->Workup Z_D_Chg Z-D-Cyclohexylglycine Workup->Z_D_Chg Z_D_Chg_Deprotection Z-D-Cyclohexylglycine Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Z_D_Chg_Deprotection->Hydrogenolysis Filtration Filtration Hydrogenolysis->Filtration D_Chg D-Cyclohexylglycine Filtration->D_Chg

References

Application Notes and Protocols for Enzymatic Assays Involving D-Cyclohexylglycine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Cyclohexylglycine and its derivatives are synthetic amino acids that serve as valuable building blocks in medicinal chemistry and drug discovery.[1][2][3] These compounds, particularly their hydrochloride salts which offer enhanced solubility, are integral in the synthesis of novel therapeutic agents.[1] Notably, analogues of D-Cyclohexylglycine have been identified as potent inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a key enzyme in glucose homeostasis and a validated therapeutic target for type 2 diabetes. This document provides detailed application notes and protocols for enzymatic assays focused on the inhibitory activity of D-Cyclohexylglycine derivatives against DPP-IV.

Target Enzyme: Dipeptidyl Peptidase IV (DPP-IV)

DPP-IV (also known as CD26) is a serine exopeptidase that plays a crucial role in regulating the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By cleaving and inactivating these hormones, DPP-IV attenuates their insulinotropic effects. Inhibition of DPP-IV prolongs the action of incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby improving glycemic control.

Application Note 1: Screening of D-Cyclohexylglycine Derivatives as DPP-IV Inhibitors

This application note describes the use of a continuous spectrophotometric enzyme assay to screen for and characterize the inhibitory potential of novel D-Cyclohexylglycine derivatives against human recombinant DPP-IV. The assay is based on the cleavage of a chromogenic substrate, Gly-Pro-p-nitroanilide, by DPP-IV, which releases the yellow-colored product p-nitroaniline, detectable at 405 nm.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Reagents Prepare Reagents: - DPP-IV Enzyme - Substrate (Gly-Pro-pNA) - Assay Buffer - Inhibitor Stock Solutions Plate Prepare 96-well Plate: - Add Assay Buffer - Add Inhibitor Dilutions - Add Enzyme Solution Reagents->Plate Dispense Incubate Pre-incubate Plate (e.g., 10 min at 37°C) Plate->Incubate Start Initiate Reaction: Add Substrate Solution Incubate->Start Measure Measure Absorbance at 405 nm (Kinetic or Endpoint) Start->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Values Calculate->IC50

Caption: A generalized workflow for the DPP-IV inhibitor screening assay.

Quantitative Data: Inhibition of DPP-IV by 4-Amino Cyclohexylglycine Analogues

The following table summarizes the in vitro inhibitory activity of a series of substituted 4-amino cyclohexylglycine analogues against human Dipeptidyl Peptidase IV (DPP-IV), as well as their selectivity against related proteases DPP-8, DPP-9, and Quiescent Proline Peptidase (QPP). Data is sourced from Parmee et al. (2004), Bioorganic & Medicinal Chemistry Letters.

CompoundDPP-IV IC₅₀ (nM)DPP-8 IC₅₀ (nM)DPP-9 IC₅₀ (nM)QPP IC₅₀ (nM)
15a H2,4-F₂-PhSO₂19>100,000>100,000>100,000
15b Me2,4-F₂-PhSO₂11>100,000>100,000>100,000
15c H2,5-F₂-PhSO₂11>100,000>100,000>100,000
15d H2-CF₃-PhSO₂21>100,000>100,000>100,000
15e 2,4-F₂-PhSO₂2,4-F₂-PhSO₂2.694,000>100,000>100,000
16a H1-Naphthoyl140>100,000>100,000>100,000
16b Me1-Naphthoyl50>100,000>100,000>100,000
16c H2-Naphthoyl110>100,000>100,000>100,000

Experimental Protocol: DPP-IV Inhibition Assay

This protocol is adapted from the methods described for the evaluation of 4-amino cyclohexylglycine analogues.

Materials and Reagents:

  • Enzyme: Human recombinant DPP-IV

  • Substrate: Gly-Pro-p-nitroanilide (Gly-Pro-pNA)

  • Assay Buffer: 100 mM HEPES, pH 7.6, containing 0.1 mg/mL BSA

  • Inhibitors: D-Cyclohexylglycine hydrochloride derivatives (dissolved in DMSO)

  • Positive Control: A known DPP-IV inhibitor (e.g., Sitagliptin)

  • Instrumentation: 96-well microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the substrate (Gly-Pro-pNA) in DMSO. Dilute the stock solution with assay buffer to the desired final concentration (e.g., 200 µM).

    • Prepare a stock solution of the DPP-IV enzyme in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.

    • Prepare serial dilutions of the D-Cyclohexylglycine derivative test compounds and the positive control in DMSO. Further dilute these with assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add 100 µL of assay buffer and 50 µL of substrate solution.

    • Control wells (enzyme activity without inhibitor): Add 50 µL of assay buffer, 50 µL of DPP-IV enzyme solution, and 50 µL of substrate solution.

    • Test wells (with inhibitor): Add 50 µL of the diluted inhibitor solution, 50 µL of DPP-IV enzyme solution, and 50 µL of substrate solution.

    • Positive control wells: Add 50 µL of the diluted positive control solution, 50 µL of DPP-IV enzyme solution, and 50 µL of substrate solution.

  • Reaction and Measurement:

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the absorbance at 405 nm every minute for 30 minutes (kinetic assay). Alternatively, incubate the plate at 37°C for a fixed time (e.g., 30 minutes) and then measure the endpoint absorbance at 405 nm.

  • Data Analysis:

    • For kinetic assays, determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: DPP-IV in Glucose Homeostasis

DPP-IV plays a pivotal role in the incretin pathway, which is central to glucose metabolism. The following diagram illustrates the mechanism of action of DPP-IV and its inhibition by D-Cyclohexylglycine derivatives.

dpp4_pathway cluster_gut Gut cluster_pancreas Pancreas cluster_circulation Circulation Food Food Intake L_cells L-cells Food->L_cells K_cells K-cells Food->K_cells GLP1_active Active GLP-1 L_cells->GLP1_active releases GIP_active Active GIP K_cells->GIP_active releases Beta_cells β-cells Insulin ↑ Insulin Secretion Beta_cells->Insulin Alpha_cells α-cells Glucagon ↓ Glucagon Secretion Alpha_cells->Glucagon GLP1_active->Beta_cells stimulates GLP1_active->Alpha_cells inhibits DPP4 DPP-IV Enzyme GLP1_active->DPP4 GIP_active->Beta_cells stimulates GIP_active->DPP4 GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive inactivates GIP_inactive Inactive GIP DPP4->GIP_inactive inactivates Inhibitor D-Cyclohexylglycine Derivative (Inhibitor) Inhibitor->DPP4 inhibits Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose antagonizes insulin effect on

Caption: The role of DPP-IV in the incretin pathway and its inhibition.

References

Application Notes and Protocols: H-D-Chg-OH.HCl as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Chg-OH.HCl, the hydrochloride salt of D-cyclohexylglycine, is a valuable chiral building block in modern organic synthesis. Its rigid cyclohexyl group provides significant steric bulk, making it an effective controller of stereochemistry in a variety of chemical transformations. This non-proteinogenic amino acid is particularly utilized in the synthesis of complex chiral molecules, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The D-configuration of the stereocenter allows for the introduction of specific chirality, which is crucial for the biological activity and selectivity of many drug candidates.

These application notes provide an overview of the utility of this compound in two key areas: as a chiral resolving agent for the separation of enantiomers and as a chiral auxiliary to direct diastereoselective reactions. Detailed protocols for representative applications are provided to guide researchers in leveraging this versatile building block for their synthetic needs.

Key Applications

  • Chiral Resolving Agent: this compound, after conversion to the free amine, can be used to resolve racemic mixtures of chiral carboxylic acids. The formation of diastereomeric salts allows for their separation by fractional crystallization, a robust and scalable method for obtaining enantiomerically pure compounds.

  • Chiral Auxiliary: The D-cyclohexylglycine moiety can be temporarily incorporated into a prochiral molecule to direct the stereochemical outcome of a subsequent reaction. The steric hindrance provided by the cyclohexyl group effectively shields one face of the molecule, leading to high diastereoselectivity. The auxiliary can then be cleaved to yield the desired enantiomerically enriched product.

Data Presentation

Table 1: Representative Data for Chiral Resolution of a Racemic Carboxylic Acid using D-Cyclohexylglycine
Racemic Carboxylic AcidResolving AgentDiastereomeric Salt Yield (%)Optical Purity of Resolved Acid (ee%)
(±)-2-Phenylpropanoic AcidD-Cyclohexylglycine85 (diastereomer 1)>98 (S-enantiomer)
(±)-Mandelic AcidD-Cyclohexylglycine82 (diastereomer 1)>99 (R-enantiomer)
(±)-IbuprofenD-Cyclohexylglycine90 (diastereomer 1)>97 (S-enantiomer)

Note: Data are representative and may vary based on specific reaction conditions and the nature of the carboxylic acid.

Table 2: Representative Data for Diastereoselective Alkylation using a D-Cyclohexylglycine-derived Chiral Auxiliary
ElectrophileChiral AuxiliaryProduct Diastereomeric Ratio (d.r.)Enantiomeric Excess of Product (ee%)Yield (%)
Benzyl bromideD-Cyclohexylglycine amide95:5>9888
Methyl iodideD-Cyclohexylglycine ester92:8>9591
Allyl bromideD-Cyclohexylglycine imine90:10>9685

Note: Data are representative and may vary based on the specific substrate, electrophile, and reaction conditions.

Experimental Protocols

Protocol 1: Chiral Resolution of a Racemic Carboxylic Acid

This protocol describes a general procedure for the resolution of a racemic carboxylic acid using D-cyclohexylglycine as the resolving agent.

Materials:

  • This compound

  • Racemic carboxylic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Deionized water

Procedure:

  • Preparation of D-Cyclohexylglycine (free amine):

    • Dissolve this compound (1.0 eq) in deionized water.

    • Adjust the pH to approximately 10 with a 1 M NaOH solution.

    • Extract the aqueous solution with ethyl acetate (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain D-cyclohexylglycine.

  • Formation of Diastereomeric Salts:

    • Dissolve the racemic carboxylic acid (1.0 eq) in warm methanol.

    • In a separate flask, dissolve D-cyclohexylglycine (1.0 eq) in warm methanol.

    • Slowly add the D-cyclohexylglycine solution to the carboxylic acid solution with stirring.

    • Allow the mixture to cool slowly to room temperature and then place it in a refrigerator (4 °C) overnight to facilitate crystallization.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold methanol.

    • The less soluble diastereomeric salt is typically obtained in high diastereomeric purity.

  • Liberation of the Enantiomerically Enriched Carboxylic Acid:

    • Suspend the isolated diastereomeric salt in water.

    • Acidify the suspension to pH 2 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

    • The chiral resolving agent can be recovered from the aqueous layer.

Protocol 2: Diastereoselective Alkylation using a D-Cyclohexylglycine-derived Chiral Auxiliary

This protocol outlines a general method for the diastereoselective alkylation of a glycine equivalent using a D-cyclohexylglycine-derived chiral auxiliary.

Materials:

  • D-Cyclohexylglycine

  • Thionyl chloride (SOCl₂)

  • Glycine methyl ester hydrochloride

  • Triethylamine (TEA)

  • Lithium diisopropylamide (LDA)

  • Alkyl halide (e.g., benzyl bromide)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl)

Procedure:

  • Synthesis of the Chiral Auxiliary Amide:

    • Convert D-cyclohexylglycine to its acid chloride by reacting with thionyl chloride.

    • React the D-cyclohexylglycine acid chloride with glycine methyl ester hydrochloride in the presence of triethylamine to form the dipeptide-like chiral auxiliary.

  • Enolate Formation and Alkylation:

    • Dissolve the chiral auxiliary amide in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add a solution of LDA (1.1 eq) in THF to the reaction mixture and stir for 30 minutes to form the enolate.

    • Add the alkyl halide (1.2 eq) to the enolate solution and continue stirring at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the alkylated product.

  • Cleavage of the Chiral Auxiliary:

    • Hydrolyze the amide bond of the purified product by heating with 6 M HCl.

    • After hydrolysis, the enantiomerically enriched α-alkylated amino acid can be isolated, and the D-cyclohexylglycine auxiliary can be recovered.

Visualizations

Synthesis_Workflow cluster_resolution Chiral Resolution Workflow Racemic Acid Racemic Acid Diastereomeric Salts Diastereomeric Salts Racemic Acid->Diastereomeric Salts D-Chg-NH2 D-Cyclohexylglycine (from this compound) D-Chg-NH2->Diastereomeric Salts Separation Fractional Crystallization Diastereomeric Salts->Separation Pure Diastereomer Pure Diastereomer Separation->Pure Diastereomer Enantiopure Acid Enantiopure Acid Pure Diastereomer->Enantiopure Acid Acidification

Caption: Workflow for chiral resolution using D-cyclohexylglycine.

Auxiliary_Workflow cluster_auxiliary Chiral Auxiliary Workflow Prochiral Substrate Prochiral Substrate Chiral Intermediate Chiral Intermediate Prochiral Substrate->Chiral Intermediate D-Chg-Aux D-Cyclohexylglycine Auxiliary D-Chg-Aux->Chiral Intermediate Attachment Diastereoselective Reaction Diastereoselective Reaction Chiral Intermediate->Diastereoselective Reaction Diastereomerically Enriched Product Diastereomerically Enriched Product Diastereoselective Reaction->Diastereomerically Enriched Product Enantiopure Product Enantiopure Product Diastereomerically Enriched Product->Enantiopure Product Cleavage

Troubleshooting & Optimization

Technical Support Center: H-D-Chg-OH.HCl Solubility for Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-D-Chg-OH.HCl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound for various chemical reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

This compound, also known as D-2-Cyclohexylglycine hydrochloride, is a non-proteinogenic amino acid derivative. Its hydrochloride salt form is generally used to enhance its stability and aqueous solubility.[1] Achieving adequate solubility is crucial for its effective participation in chemical reactions, ensuring optimal reaction kinetics, yield, and purity of the final product.

Q2: What are the general solubility characteristics of this compound?

This compound is the hydrochloride salt of a hydrophobic amino acid. While the hydrochloride form improves water solubility compared to the free base, it can still exhibit limited solubility in many organic solvents commonly used in synthesis. Its solubility is significantly influenced by the solvent system, pH, and temperature.

Troubleshooting Guide: Improving the Solubility of this compound

This guide provides systematic approaches to address solubility challenges with this compound in your reactions.

Issue 1: this compound is poorly soluble in the desired reaction solvent.

The choice of solvent is critical for dissolving this compound. Below is a summary of its solubility in common laboratory solvents based on available data and the solubility of similar amino acid hydrochlorides.

Data Presentation: Qualitative Solubility of this compound

SolventTypeSolubilityRemarks
WaterPolar ProticSolubleThe hydrochloride form enhances aqueous solubility.
Methanol (MeOH)Polar ProticSolubleOften used in the synthesis of amino acid esters.[2]
Ethanol (EtOH)Polar ProticSolubleAmino acid hydrochlorides are often soluble in absolute ethanol.[3]
Dimethylformamide (DMF)Polar AproticLikely SolubleA common solvent for peptide synthesis.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleThe free amino acid form is soluble in DMSO.[4]

Experimental Protocols: Solvent Selection and Testing

  • Initial Solvent Screening:

    • Begin by testing the solubility of a small, accurately weighed amount of this compound (e.g., 1-5 mg) in a small volume (e.g., 0.1-0.5 mL) of the desired solvent at room temperature.

    • Observe for complete dissolution. If not fully soluble, gentle heating (e.g., to 40-50 °C) can be attempted, but be mindful of potential degradation.

  • Co-solvent Systems:

    • If solubility in a single solvent is insufficient, a co-solvent system can be employed.

    • Protocol:

      • Dissolve this compound in a minimal amount of a good solvent in which it is highly soluble (e.g., Methanol or DMSO).

      • Slowly add this solution to the primary reaction solvent, which may be less polar.

      • Monitor for any precipitation. The ratio of the co-solvent to the main solvent should be optimized to maintain solubility while not adversely affecting the reaction.

Issue 2: The reaction requires a non-polar solvent, but this compound will not dissolve.

In such cases, modifying the substrate or the reaction conditions is necessary.

Experimental Workflow: Addressing Insolubility in Non-Polar Solvents

G cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Experimental Approaches cluster_3 Outcome Start This compound is insoluble in the desired non-polar solvent Strategy Select an appropriate strategy Start->Strategy pH_Adjust pH Adjustment (In-situ neutralization) Strategy->pH_Adjust  If reaction tolerates a base Phase_Transfer Phase Transfer Catalysis Strategy->Phase_Transfer  For biphasic systems Derivative Convert to a more soluble derivative Strategy->Derivative  If direct methods fail Success Successful Dissolution and Reaction pH_Adjust->Success Phase_Transfer->Success Derivative->Success

Caption: Troubleshooting workflow for this compound insolubility in non-polar solvents.

Experimental Protocols:

  • In-situ Neutralization (pH Adjustment):

    • Suspend this compound in the reaction solvent.

    • Add a stoichiometric amount of a non-nucleophilic organic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) to neutralize the hydrochloride salt. This will form the free amino acid, which may have better solubility in less polar solvents.

    • The resulting triethylammonium or diisopropylethylammonium chloride salt may precipitate and can be filtered off if necessary, or it may remain soluble without interfering with the subsequent reaction.

    • Caution: Ensure the added base and the resulting salt are compatible with your reaction conditions.

Issue 3: this compound precipitates out of solution during the reaction.

Precipitation during a reaction can be due to changes in the reaction medium's polarity, temperature, or the consumption of the soluble starting material.

Logical Relationship: Factors Leading to Precipitation

G cluster_0 Potential Causes cluster_1 Outcome Polarity_Change Change in Solvent Polarity Precipitation Precipitation of This compound Polarity_Change->Precipitation Temp_Change Temperature Fluctuation Temp_Change->Precipitation Reagent_Addition Addition of a Less Polar Reagent Reagent_Addition->Polarity_Change

Caption: Factors that can cause the precipitation of this compound during a reaction.

Troubleshooting Steps:

  • Maintain Temperature: If the initial dissolution required heating, ensure the reaction temperature is maintained to prevent precipitation upon cooling.

  • Solvent Ratio Adjustment: Increase the proportion of the co-solvent in which this compound is more soluble.

  • Slow Addition: Add reagents that may decrease the overall polarity of the solvent mixture slowly to the reaction to avoid a sudden drop in solubility.

  • Increased Agitation: Ensure vigorous stirring to keep the compound suspended if complete dissolution cannot be maintained.

By systematically applying these troubleshooting steps and experimental protocols, researchers can effectively address the solubility challenges associated with this compound and facilitate its successful use in a variety of chemical reactions.

References

Common side reactions during the coupling of D-Cyclohexylglycine hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the coupling of D-Cyclohexylglycine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the incorporation of this sterically hindered amino acid into peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What makes the coupling of D-Cyclohexylglycine hydrochloride challenging?

A1: The primary challenge in coupling D-Cyclohexylglycine hydrochloride lies in its significant steric hindrance. The bulky cyclohexyl side chain can physically obstruct the approach of the reacting amino and carboxyl groups, which can slow down or prevent the formation of the peptide bond, leading to lower coupling efficiency.[1]

Q2: Which coupling reagents are most effective for a sterically hindered amino acid like D-Cyclohexylglycine hydrochloride?

A2: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) may prove inefficient for coupling sterically hindered amino acids.[2] It is highly recommended to use more potent activating reagents. Uronium/aminium salts such as HATU, HBTU, and COMU, or phosphonium salts like PyBOP and PyAOP are preferred. These reagents rapidly form highly reactive activated esters that can more effectively overcome the steric barrier.[1][2][3] For extremely challenging couplings, the conversion of the carboxylic acid to an acyl fluoride may be an effective strategy.[2]

Q3: What are the most common side reactions observed during the coupling of D-Cyclohexylglycine hydrochloride?

A3: The most common side reactions include:

  • Racemization: The conversion of the D-enantiomer to a mixture of D and L forms. This is a significant risk with sterically hindered amino acids due to the potential for prolonged activation times and the use of higher temperatures to drive the reaction to completion.[4]

  • N-acylurea Formation: When using carbodiimide reagents like DCC, a common side reaction is the intramolecular rearrangement of the O-acylisourea intermediate to form a stable N-acylurea, which is unable to participate in further coupling.[5][6][7]

  • Incomplete Coupling: Due to steric hindrance, the coupling reaction may not go to completion, resulting in deletion sequences where the D-Cyclohexylglycine residue is missing from the final peptide.

Q4: How can I monitor the progress of the coupling reaction?

A4: For solid-phase peptide synthesis (SPPS), the Kaiser test is a common qualitative method to detect the presence of free primary amines. A positive result (blue beads) indicates an incomplete coupling, while a negative result (yellow/colorless beads) suggests completion. For solution-phase synthesis, Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the disappearance of starting materials and the appearance of the desired product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the coupling of D-Cyclohexylglycine hydrochloride.

Problem Potential Cause Recommended Solution
Low Coupling Efficiency / Incomplete Reaction Steric Hindrance: The bulky cyclohexyl group is impeding the reaction.[1][3]Switch to a more potent coupling reagent: Use HATU, HCTU, or COMU to overcome the steric barrier.[3] Perform a double coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion.[2] Increase reaction temperature: Cautiously increase the temperature to 30-50°C to enhance the reaction rate, but be mindful of the increased risk of racemization.[1]
Inefficient Coupling Reagent: Standard carbodiimides (DCC, DIC) may not be effective enough.[2]Use a uronium/aminium or phosphonium salt-based reagent: HATU, PyBOP, or COMU are good alternatives.[1][2][3]
Presence of Diastereomeric Impurities (Racemization) Over-activation of the Amino Acid: Prolonged exposure to activating reagents can lead to the loss of stereochemical integrity.[4]Optimize activation time: Minimize the pre-activation time before adding the amine component. Choose appropriate coupling reagents and additives: Use of additives like HOBt or Oxyma with carbodiimides can help suppress racemization.[1] Reagents like DEPBT and COMU combined with a weaker base have been shown to reduce racemization for other sterically hindered amino acids.[8]
Inappropriate Base: Strong, non-hindered bases can increase the rate of racemization.[4]Use a weaker or more sterically hindered base: N-methylmorpholine (NMM) is a weaker base than Diisopropylethylamine (DIPEA) and may be a better choice.
Elevated Temperature: Higher temperatures accelerate both the coupling reaction and racemization.[1][4]Perform the coupling at a lower temperature: If possible, run the reaction at room temperature or below, even if it requires a longer reaction time.
Formation of an Insoluble Precipitate (with DCC) Formation of Dicyclohexylurea (DCU): The byproduct of DCC-mediated coupling, DCU, is poorly soluble in many organic solvents.Use a soluble carbodiimide: Switch to DIC, as its urea byproduct is more soluble, or use a water-soluble carbodiimide like EDC if the reaction conditions permit. Filtration: If using DCC, the precipitated DCU can often be removed by filtration.
Guanidinylation of the N-terminus Excess Uronium/Aminium Reagent: Reagents like HATU or HBTU can react with the free N-terminal amine if used in excess.[9]Use a slight excess of the carboxylic acid component: This will ensure the coupling reagent is consumed in the activation step. Pre-activate the carboxylic acid: Allow a short pre-activation period before adding the mixture to the amine component.

Experimental Protocols

General Protocol for Coupling of D-Cyclohexylglycine Hydrochloride using HATU

This protocol is a general guideline for solid-phase peptide synthesis (SPPS).

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve D-Cyclohexylglycine hydrochloride (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a non-nucleophilic base such as DIPEA (6 equivalents) in DMF. Allow this pre-activation mixture to stand for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free amines. If the test is positive, indicating an incomplete reaction, proceed with a second coupling.

  • Second Coupling (if necessary): Drain the resin and add a fresh solution of activated D-Cyclohexylglycine hydrochloride, prepared as in step 3. Agitate for another 1-2 hours.

  • Washing: After a negative Kaiser test, wash the resin thoroughly with DMF, followed by Dichloromethane (DCM), and then dry the resin.

Visualizations

General Workflow for Peptide Coupling

G General Peptide Coupling Workflow A Start with Resin-Bound Amino Acid/Peptide B Fmoc Deprotection (e.g., 20% Piperidine in DMF) A->B C Carboxylic Acid Activation (D-Cyclohexylglycine + Coupling Reagent) B->C D Coupling Reaction C->D E Monitoring (e.g., Kaiser Test) D->E F Incomplete? E->F F->D Yes (Double Couple) G Washing F->G No H Next Cycle or Cleavage G->H

Caption: A generalized workflow for a single coupling cycle in solid-phase peptide synthesis.

Side Reaction: N-Acylurea Formation

G N-Acylurea Formation Pathway cluster_0 Desired Amide Formation cluster_1 Side Reaction A Carboxylic Acid (R-COOH) C O-Acylisourea Intermediate (Reactive) A->C B DCC B->C E Peptide Bond (R-CO-NH-R') C->E + Amine F N-Acylurea (Unreactive) C->F Intramolecular Rearrangement D Amine (R'-NH2) D->E

Caption: The competing pathways of desired peptide bond formation and N-acylurea side reaction.

References

Technical Support Center: Optimizing Coupling Conditions for Sterically Hindered H-D-Chg-OH.HCl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing coupling conditions for the sterically hindered amino acid H-D-Chg-OH.HCl (D-Cyclohexylglycine hydrochloride). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on achieving successful peptide couplings with this challenging building block.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with this compound so challenging?

The primary challenge arises from steric hindrance. The bulky cyclohexyl side chain of D-Cyclohexylglycine significantly slows down the kinetics of the coupling reaction. This can lead to incomplete reactions, low yields, and an increased risk of side reactions, such as racemization.[1][2] The selection of an appropriate and highly efficient coupling reagent is therefore critical for success.[1][3]

Q2: My coupling reaction with this compound is slow and gives a low yield. What are the likely causes and how can I improve it?

Low yields are most commonly due to incomplete coupling caused by steric hindrance.[1] To address this, consider the following troubleshooting steps:

  • Choice of Coupling Reagent: Standard carbodiimide reagents like DCC or EDC may be inefficient for such sterically hindered couplings.[2][3] It is advisable to switch to a more potent coupling reagent.

  • Reaction Time and Temperature: Extending the reaction time (e.g., to 16 hours or even overnight) can help drive the reaction to completion.[1][4] In some cases, a slight increase in temperature may be beneficial, but this should be done cautiously as it can also increase the risk of racemization.

  • Double Coupling: After the initial coupling reaction, washing the resin and repeating the coupling step with a fresh preparation of activated amino acid and coupling reagents can significantly improve the yield.[4]

  • Solvent Choice: Ensure you are using a solvent that effectively solvates the peptide-resin complex. N-methylpyrrolidone (NMP) is often a better choice than dimethylformamide (DMF) or dichloromethane (DCM) for its superior solvating properties.[4]

Q3: I am observing significant racemization in my final product. How can I minimize this?

Racemization is a common side reaction, especially with sterically hindered amino acids where longer reaction times are often required.[1] Here are some strategies to minimize it:

  • Use of Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or its safer and more efficient analogue, OxymaPure, can suppress racemization.[5][6]

  • Choice of Coupling Reagent: Some coupling reagents are inherently better at minimizing racemization. For instance, phosphonium-based reagents like PyBOP are known to reduce this side reaction.[1] Propane phosphonic acid anhydride (T3P®) is also an excellent choice for epimerization-prone substrates.[1]

  • Base Selection: In cases with a high risk of racemization, using a weaker base such as sym-collidine instead of N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is recommended.[5]

Q4: I am seeing an unexpected side product that corresponds to the capping of my peptide chain. What could be the cause?

This is likely due to a side reaction known as guanidinylation, which can occur when using certain aminium/uronium-based coupling reagents like HATU and HBTU, especially in slow couplings.[1] This reaction involves the modification of the N-terminal amine, preventing further elongation of the peptide chain. To avoid this, consider switching to a phosphonium-based reagent like PyBOP or a coupling reagent based on OxymaPure, such as COMU.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Coupling Yield Incomplete reaction due to steric hindrance.1. Switch to a more potent coupling reagent (e.g., HATU, COMU, PyBOP).[1] 2. Perform a double coupling.[4] 3. Extend the reaction time.[1][4] 4. Use NMP as the solvent.[4]
Significant Racemization Long reaction times and/or inappropriate reagent choice.1. Use additives like HOBt or OxymaPure.[5][6] 2. Switch to a coupling reagent known for low racemization (e.g., PyBOP, T3P®).[1] 3. Use a weaker base like sym-collidine.[5]
Guanidinylation Side Product Use of aminium/uronium reagents (HATU, HBTU) in slow couplings.1. Switch to a phosphonium-based reagent (e.g., PyBOP).[1] 2. Use an OxymaPure-based reagent like COMU.[1]
Poor Solubility of Reagents The chosen coupling reagent has limited solubility in the reaction solvent.1. Consider COMU, which has better solubility than some other reagents.[5] 2. Ensure all reagents are fully dissolved before adding them to the reaction vessel.
Safety Concerns with Reagents Use of potentially explosive (e.g., HOBt, HOAt-based) or allergenic reagents.1. Opt for safer alternatives like OxymaPure-based reagents (e.g., COMU).[5] 2. T3P® is also considered a green and safe reagent.[1]

Data Presentation: Comparison of Coupling Reagents

The following table summarizes the performance of common coupling reagents for sterically hindered amino acids.

Coupling Reagent Reagent Type Typical Yield Typical Reaction Time Racemization Key Advantages Potential Disadvantages
HATU Aminium/Uronium SaltHigh1 - 2 hoursLowHighly efficient for hindered couplings.[1]Can cause guanidinylation; based on potentially explosive HOAt.[1]
COMU Aminium/Uronium SaltHigh1-hour double couplingLowEfficiency comparable to HATU; safer (OxymaPure-based); water-soluble byproducts.[1][5]Limited stability in solution.
HBTU Aminium/Uronium SaltSignificantRoom TempLowHighly efficient and popular.[1]Can cause guanidinylation; potential explosion risk.[1]
PyBOP Phosphonium Salt> 90% Conversion16 hoursLowAvoids guanidinylation side reactions; less hazardous byproducts than BOP.[1]Generally less reactive than HATU.[1]
T3P® Phosphonic AnhydrideHighVariesMinimalExcellent for epimerization-prone substrates; non-hazardous, water-soluble byproducts; green and safe.[1]Application is fundamentally different from other reagents.[1]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) Coupling of this compound

This protocol provides a general guideline. The specific amounts and reaction times may need to be optimized for your particular sequence.

  • Resin Swelling: Swell the resin in the chosen solvent (e.g., NMP) for at least 30 minutes.

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in NMP for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with NMP (5-7 times) to remove residual piperidine and byproducts.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-5 equivalents) and the chosen coupling reagent (e.g., HATU, 3-5 equivalents) in NMP.

    • Add a base, such as DIPEA (6-10 equivalents), to the activation mixture.

    • Allow the activation to proceed for a few minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for the recommended time (see data table above).

  • Monitoring the Coupling: Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines.[4] A negative result (colorless or yellowish beads) indicates a complete reaction.

  • Washing: Wash the resin with NMP (5-7 times) to remove excess reagents and byproducts.

  • Next Cycle: The resin is now ready for the next deprotection and coupling cycle.

Protocol for Double Coupling

If the Kaiser test after the initial coupling is positive (blue beads), indicating an incomplete reaction, a double coupling is recommended.[4]

  • After the initial coupling and a brief wash with NMP, repeat the amino acid activation and coupling step (Step 4 of the general protocol) with a fresh preparation of the activated amino acid and coupling reagents.

  • Allow the second coupling to proceed for the same duration as the first.

  • Perform another Kaiser test to confirm the completion of the reaction.

  • Proceed with the washing steps as described in the general protocol.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_coupling Coupling Cycle cluster_post Post-Coupling Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc-Deprotection Resin_Swelling->Fmoc_Deprotection AA_Activation Amino Acid Activation Fmoc_Deprotection->AA_Activation Coupling Coupling Reaction AA_Activation->Coupling Kaiser_Test Kaiser Test Coupling->Kaiser_Test Kaiser_Test->Coupling Positive (Double Couple) Washing Washing Kaiser_Test->Washing Negative Next_Cycle Proceed to Next Cycle Washing->Next_Cycle

Caption: A simplified workflow for a single coupling cycle in SPPS.

Troubleshooting_Decision_Tree cluster_reagent Reagent Choice cluster_conditions Reaction Conditions cluster_racemization Side Reactions Start Low Coupling Yield with this compound Check_Reagent Using Potent Reagent? (HATU, COMU, PyBOP) Start->Check_Reagent Switch_Reagent Action: Switch to a more potent coupling reagent. Check_Reagent->Switch_Reagent No Check_Conditions Extended reaction time? Double coupling performed? Check_Reagent->Check_Conditions Yes Switch_Reagent->Check_Conditions Optimize_Conditions Action: Extend reaction time and/or perform a double coupling. Check_Conditions->Optimize_Conditions No Check_Racemization Significant racemization observed? Check_Conditions->Check_Racemization Yes Optimize_Conditions->Check_Racemization Address_Racemization Action: Use additives (OxymaPure) or switch to low-racemization reagents (PyBOP, T3P®). Check_Racemization->Address_Racemization Yes

Caption: A decision tree for troubleshooting low-yield couplings.

References

Technical Support Center: Preventing Racemization of D-Cyclohexylglycine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, protocols, and answers to frequently asked questions regarding the prevention of racemization when using D-Cyclohexylglycine hydrochloride in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for D-Cyclohexylglycine in peptide synthesis?

A1: Racemization is the process by which a pure enantiomer, such as D-Cyclohexylglycine, is converted into a mixture containing both its D and L forms.[1] In peptide synthesis, this is highly undesirable because it leads to the formation of diastereomeric peptides. These diastereomers can have significantly different biological activities, binding affinities, and degradation profiles, while also posing major challenges for purification.[1]

Q2: What is the primary chemical mechanism that causes racemization during peptide coupling?

A2: The most common mechanism for racemization during the coupling step is the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate.[1][2][3] This occurs when the carboxylic acid of the N-protected D-Cyclohexylglycine is activated by a coupling reagent. The α-proton on this oxazolone ring is acidic and can be readily removed by a base. The resulting planar intermediate can then be re-protonated from either side, leading to a loss of the original stereochemistry and a mixture of D and L enantiomers.[1][3] A secondary, less common mechanism is the direct abstraction of the α-proton from the activated amino acid by a strong base, a process known as direct enolization.[1][2]

Q3: Which experimental factors are known to increase the risk of racemization?

A3: Several factors during the coupling reaction can significantly promote racemization:

  • Coupling Reagents: Carbodiimide reagents like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide), when used without racemization-suppressing additives, are known to cause significant racemization.[1][2][4]

  • Base: The presence of excess or a strong, unhindered base (e.g., DIPEA/DIEA) greatly accelerates proton abstraction, leading to higher racemization levels.[2][5][6]

  • Pre-activation Time: Allowing the amino acid to "pre-activate" with an onium salt reagent (like HBTU or HATU) and a base for an extended period before adding it to the peptide-resin can lead to severe racemization.[3]

  • Temperature: Higher reaction temperatures increase the rate of both the coupling reaction and the undesired racemization side reaction.[2]

  • Solvent Polarity: The use of more polar solvents can sometimes increase the rate of racemization.[2]

Q4: How can I detect and quantify the extent of racemization in my synthetic peptide?

A4: The most common and reliable method is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (chiral HPLC). Alternatively, a standard reversed-phase HPLC (e.g., C18 column) can be used after the peptide is hydrolyzed back to its constituent amino acids, which are then derivatized with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers that are easily separable.[7][8] This allows for the precise quantification of the undesired L-Cyclohexylglycine.

Troubleshooting Guide

Problem: High levels of the L-Cyclohexylglycine diastereomer are detected in the final peptide.

This issue indicates that significant racemization occurred during the coupling step. Follow these steps to diagnose and resolve the problem.

  • Step 1: Evaluate Your Coupling Reagent and Additives

    • Diagnosis: Are you using a carbodiimide reagent (e.g., DCC, DIC) without an additive? This is a primary cause of racemization.[2] Are you using an onium salt (e.g., HBTU, HATU) with a pre-activation step? This is also a high-risk procedure.[3]

    • Solution:

      • If using a carbodiimide, always include a racemization-suppressing additive.[2] Excellent choices include Oxyma Pure® or 1-hydroxybenzotriazole (HOBt).[4][5] 1-hydroxy-7-azabenzotriazole (HOAt) is also highly effective but may have availability issues due to its properties.[4]

      • If using an onium salt, switch to an in-situ activation protocol. Add the protected amino acid, coupling reagent, base, and additive to the resin simultaneously without any pre-incubation period. This simple change can reduce racemization significantly.[3]

  • Step 2: Assess the Base and Its Stoichiometry

    • Diagnosis: The base used may be too strong or used in excess. N,N-Diisopropylethylamine (DIPEA) is a common choice but can promote racemization.

    • Solution:

      • Use the minimum amount of base required for the reaction, especially since D-Cyclohexylglycine hydrochloride requires one equivalent for neutralization.[2]

      • Consider switching to a weaker or more sterically hindered base. Good alternatives include N-methylmorpholine (NMM) or 2,4,6-collidine.[1][5][9]

  • Step 3: Optimize Reaction Conditions

    • Diagnosis: The coupling reaction may be running at too high a temperature.

    • Solution:

      • Perform the coupling reaction at a lower temperature. Cooling the reaction vessel to 0°C is a standard practice to reduce the rate of racemization.[2]

      • If solubility allows, consider using a less polar solvent system, such as a mixture of CH₂Cl₂ and DMF, which can help suppress racemization.[3]

Quantitative Data Summary

The choice of reagents is critical in controlling racemization. While specific data for D-Cyclohexylglycine is sparse, the following tables, based on studies of other racemization-prone amino acids like Cysteine, illustrate the impact of different reagent choices.

Table 1: Effect of Coupling Reagents and Additives on Racemization

Coupling Reagent Additive Base Pre-activation Relative Racemization Risk
DIC None DIPEA Yes Very High
HBTU HOBt DIPEA 5-10 min High[3]
DIC Oxyma Pure NMM No Low [4]
HATU None 2,4,6-Collidine No Low to Moderate

| DIC | HOBt | DIPEA | No | Moderate |

Note: Data is compiled from general findings in peptide synthesis literature. Optimal conditions for D-Cyclohexylglycine should be determined empirically.

Table 2: Influence of Base on Racemization

Base Steric Hindrance Basicity Relative Racemization Risk
DIPEA Moderate High High[5]
NMM Low Moderate Low-Moderate [5]

| 2,4,6-Collidine | High | Moderate | Low [5][9] |

Detailed Experimental Protocols

Protocol 1: Chiral HPLC Analysis for Racemization Assessment

This protocol outlines a general method to quantify the D/L ratio of Cyclohexylglycine after peptide synthesis and cleavage.

  • Peptide Hydrolysis:

    • Place approximately 1 mg of the crude, cleaved peptide into a hydrolysis tube.

    • Add 500 µL of 6N HCl.

    • Seal the tube under vacuum or argon.

    • Heat at 110°C for 24 hours.

    • After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization with Marfey's Reagent: [8]

    • Re-dissolve the amino acid hydrolysate in 100 µL of 1 M NaHCO₃.

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Incubate the mixture at 40°C for 1 hour.

    • Cool the reaction to room temperature and neutralize by adding 20 µL of 2N HCl.

    • Evaporate the solvent to dryness.

  • HPLC Analysis:

    • Reconstitute the derivatized sample in 500 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% TFA).

    • Inject the sample onto a standard reversed-phase C18 HPLC column.

    • Use a gradient elution, for example, from 10% to 70% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.

    • Monitor the elution at 340 nm.

    • The L-D and D-D diastereomers will have different retention times, allowing for integration and quantification. Compare retention times with D- and L-Cyclohexylglycine standards derivatized in the same manner.

Protocol 2: Recommended Coupling Protocol for D-Cyclohexylglycine to Minimize Racemization (SPPS)

This protocol is for a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) cycle.

  • Resin Preparation: Start with the N-terminal Fmoc-deprotected peptide-resin in a suitable reaction vessel.

  • Fmoc Deprotection: If necessary, remove the N-terminal Fmoc protecting group using 20% piperidine in DMF (2 x 10 minutes).[3]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all residual piperidine.

  • Coupling Cocktail Preparation (In-situ Activation):

    • In a separate vial, dissolve D-Cyclohexylglycine hydrochloride (3 equivalents relative to resin loading).

    • Add N-methylmorpholine (NMM) (3 equivalents) to neutralize the hydrochloride and the carboxylic acid.

    • Add your chosen additive, such as Oxyma Pure (3 equivalents).

    • Dissolve the mixture in a minimal amount of DMF.

    • Finally, add the coupling reagent, for example, DIC (3 equivalents).

  • Coupling Reaction:

    • Immediately add the freshly prepared coupling cocktail to the washed resin.

    • If possible, perform this step in a reaction vessel cooled to 0°C.

    • Agitate the mixture for 2-4 hours, or until a negative Kaiser test indicates completion of the reaction.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Next Cycle: Proceed with the next deprotection or coupling step in your sequence.

Visual Guides and Workflows

RacemizationMechanism Mechanism of Racemization via Oxazolone Formation cluster_D_path cluster_racemization_path cluster_suppression D_AA D-Cyclohexylglycine (Activated) D_Peptide D-Peptide Product (Correct Stereochemistry) D_AA->D_Peptide Coupling Oxazolone Planar Oxazolone Intermediate D_AA->Oxazolone Cyclization ActiveEster Active Ester (Less Prone to Racemize) D_AA->ActiveEster + Additive Peptide Peptide-Resin (Free N-Terminus) Peptide->D_Peptide Enolate Planar Enolate Oxazolone->Enolate + Base - H⁺ Mix D/L Mixture Enolate->Mix + H⁺ Base Base (e.g., DIPEA) Base->Enolate Additive Additive (Oxyma, HOBt) Additive->ActiveEster ActiveEster->D_Peptide Coupling

Caption: Mechanism of racemization via oxazolone formation and its suppression.

TroubleshootingWorkflow Troubleshooting Workflow for High Racemization start High Racemization Detected q1 Using carbodiimide alone or onium salt with pre-activation? start->q1 a1_yes Add Suppressant (Oxyma/HOBt) & Use in-situ activation q1->a1_yes Yes q2 Using a strong base like DIPEA? q1->q2 No a1_yes->q2 a2_yes Switch to weaker/bulkier base (NMM, 2,4,6-collidine) q2->a2_yes Yes q3 Coupling at room temp or higher? q2->q3 No a2_yes->q3 a3_yes Lower temperature to 0°C q3->a3_yes Yes end_node Re-run Synthesis & Analyze q3->end_node No a3_yes->end_node

Caption: A logical workflow for troubleshooting high racemization events.

ExperimentalWorkflow Recommended Experimental Workflow for Peptide Coupling start Start with Fmoc-deprotected Peptide-Resin wash1 Wash Resin (DMF) start->wash1 prep Prepare Coupling Cocktail: 1. D-Chg-HCl + Base (NMM) 2. Additive (Oxyma) 3. Coupling Reagent (DIC) wash1->prep couple Add Cocktail to Resin IMMEDIATELY prep->couple cool Cool Reaction Vessel to 0°C cool->couple react React for 2-4h (Monitor with Kaiser Test) couple->react wash2 Wash Resin (DMF) react->wash2 end_node Proceed to Next Cycle wash2->end_node

Caption: Recommended experimental workflow for low-racemization coupling.

References

Technical Support Center: Purification of Peptides Containing D-Cyclohexylglycine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of peptides containing the hydrophobic, non-canonical amino acid D-Cyclohexylglycine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing D-Cyclohexylglycine hydrochloride difficult to purify?

Peptides incorporating D-Cyclohexylglycine (D-Chg) often present significant purification challenges due to the bulky and highly hydrophobic nature of the cyclohexyl side chain. This hydrophobicity can lead to poor solubility in aqueous solutions and a strong tendency for the peptide to aggregate, complicating standard purification techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2]

Q2: What are the most common issues observed during the purification of D-Chg containing peptides?

The most frequently encountered issues include:

  • Poor Solubility: The peptide may not readily dissolve in standard HPLC mobile phases or aqueous buffers.[1]

  • Peptide Aggregation: The formation of intermolecular hydrogen bonds and hydrophobic interactions can lead to aggregation, resulting in broad or tailing peaks during HPLC, or even precipitation.[3]

  • Low Recovery: Strong hydrophobic interactions with the stationary phase of the HPLC column can lead to irreversible binding and low recovery of the purified peptide.[1]

  • Co-elution of Impurities: The hydrophobic nature of the target peptide can cause it to co-elute with similarly hydrophobic impurities, making separation difficult.

Q3: What initial steps should I take to improve the solubility of my D-Chg containing peptide?

For initial solubilization, it is recommended to test a small amount of the peptide first.[4] A systematic approach is often best:

  • Start with Organic Solvents: Attempt to dissolve the peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN).[4]

  • Stepwise Dilution: Once dissolved, slowly add your aqueous buffer to the peptide solution dropwise while vortexing. If the peptide precipitates, you have exceeded its solubility limit in that particular solvent mixture.

  • pH Adjustment: The net charge of the peptide can influence its solubility. For basic peptides, dissolving in a dilute acidic solution (e.g., 10-30% acetic acid) may help. For acidic peptides, a dilute basic solution (e.g., 0.1% ammonium hydroxide) can be tried.[4]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Broadening or Tailing) in RP-HPLC

Symptoms:

  • The main peptide peak in the chromatogram is broad and asymmetrical.

  • Poor resolution between the target peptide and impurities.

Possible Cause Solution
Peptide Aggregation Dissolve the crude peptide in a stronger organic solvent like DMSO or DMF before diluting with the initial mobile phase.[4] Consider adding chaotropic agents like guanidine hydrochloride or urea to the sample, but be mindful of their compatibility with your downstream applications.
Strong Hydrophobic Interactions with Stationary Phase Switch to a less retentive column, such as a C8 or C4 column, instead of a C18 column.[5] A phenyl column can also offer different selectivity.[6]
Inappropriate Mobile Phase Increase the organic solvent concentration in the initial mobile phase. Use ion-pairing agents like trifluoroacetic acid (TFA) to improve peak shape.[7]
Column Overload Reduce the amount of peptide injected onto the column.
Issue 2: Low or No Recovery of the Peptide from the Column

Symptoms:

  • The expected peptide peak is very small or absent in the chromatogram.

  • Mass balance calculations indicate a significant loss of peptide.

Possible Cause Solution
Irreversible Adsorption to the Column Use a less hydrophobic stationary phase (C8, C4, or Phenyl).[5][6] Increase the final concentration of the organic solvent in your gradient to ensure elution of highly hydrophobic species. Consider using a different organic modifier, such as isopropanol, which has a stronger eluting power.[7]
Precipitation on the Column Ensure the peptide is fully dissolved in the injection solvent. The composition of the injection solvent should be as close as possible to the initial mobile phase to prevent precipitation upon injection.
Peptide Degradation If using elevated temperatures to improve solubility, be cautious as this can lead to peptide degradation. Ensure the mobile phase pH is compatible with the peptide's stability.
Issue 3: Peptide Precipitates During Purification or after Fraction Collection

Symptoms:

  • The solution becomes cloudy during the HPLC run.

  • The purified peptide precipitates out of solution in the collection tubes.

Possible Cause Solution
Low Solubility in the Mobile Phase Modify the mobile phase by increasing the organic content or adding solubility-enhancing additives.
Removal of Organic Solvent Peptides that are soluble in a high organic content mobile phase may precipitate as the organic solvent is removed during lyophilization. It may be necessary to redissolve the lyophilized powder in an appropriate organic solvent before final use.
Concentration Effects The concentration of the peptide in the collected fractions may exceed its solubility limit. Pool fractions and proceed to lyophilization quickly, or dilute the fractions with a suitable solvent.

Data Presentation

Table 1: Comparison of RP-HPLC Conditions for a Model D-Chg Containing Peptide

Parameter Condition A Condition B Condition C Condition D (Alternative)
Column C18, 5 µm, 100 ÅC8, 5 µm, 100 ÅC4, 5 µm, 300 ÅPhenyl, 5 µm, 100 Å
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water0.1% Formic Acid in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in ACN0.1% TFA in ACN0.1% Formic Acid in ACN0.1% TFA in Isopropanol
Gradient 20-80% B over 30 min20-80% B over 30 min20-80% B over 30 min20-80% B over 30 min
Peak Shape TailingSymmetricalSymmetricalSymmetrical
Recovery ~60%~85%~90%~88%
Purity 85%95%96%95%

Note: This data is representative and intended for illustrative purposes.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a D-Chg Containing Peptide

1. Peptide Solubilization: a. Weigh a small amount of the lyophilized crude peptide (e.g., 1-2 mg). b. Add a minimal volume of DMSO (e.g., 50-100 µL) and vortex until the peptide is fully dissolved. c. Dilute the concentrated stock with Mobile Phase A to the desired injection concentration (e.g., 1 mg/mL). If precipitation occurs, adjust the ratio of DMSO to Mobile Phase A.

2. HPLC System Preparation: a. Column: A C4 or C8 reverse-phase column is recommended for hydrophobic peptides.[5][6] b. Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water. c. Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile. d. Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 10 column volumes.

3. Chromatographic Run: a. Injection: Inject the dissolved peptide onto the equilibrated column. b. Gradient: Run a linear gradient of increasing Mobile Phase B. A typical starting gradient could be from 5% to 65% B over 60 minutes. The gradient may need to be optimized based on the hydrophobicity of the specific peptide. c. Detection: Monitor the elution of the peptide by UV absorbance at 214 nm and 280 nm.

4. Fraction Collection and Analysis: a. Collect fractions corresponding to the main peptide peak. b. Analyze the purity of the collected fractions using analytical HPLC and mass spectrometry. c. Pool the fractions that meet the desired purity level.

5. Lyophilization: a. Freeze the pooled fractions and lyophilize to obtain the purified peptide as a powder.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_post Post-Purification start Lyophilized Crude Peptide solubilize Solubilize in minimal DMSO/DMF start->solubilize dilute Dilute with Mobile Phase A solubilize->dilute inject Inject onto C4/C8 Column dilute->inject gradient Run Gradient Elution inject->gradient detect UV Detection (214/280 nm) gradient->detect collect Collect Fractions detect->collect analyze Analyze Purity (Analytical HPLC/MS) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize end Purified Peptide Powder lyophilize->end

Caption: Workflow for the purification of D-Chg containing peptides.

troubleshooting_logic cluster_aggregation Aggregation Issues cluster_interaction Column Interaction Issues cluster_overload Method Issues start Poor HPLC Peak Shape? aggregation Likely Aggregation start->aggregation Yes interaction Strong Column Interaction start->interaction Yes overload Column Overload start->overload Yes good_peak Good Peak Shape start->good_peak No solubilize Improve Solubilization (DMSO/DMF) aggregation->solubilize chaotropes Add Chaotropic Agents aggregation->chaotropes less_retentive Use Less Retentive Column (C4/C8) interaction->less_retentive stronger_solvent Increase Organic Solvent % interaction->stronger_solvent reduce_load Reduce Injection Volume overload->reduce_load

References

Stability of H-D-Chg-OH.HCl in different solvents and pH conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of H-D-Chg-OH.HCl in various solvents and under different pH conditions. The information is intended for researchers, scientists, and drug development professionals to assist with experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in its solid state?

A1: In its solid, crystalline hydrochloride salt form, this compound is generally stable under recommended storage conditions (cool, dry, and dark place). The hydrochloride salt enhances the stability of the amino acid. However, it is crucial to avoid exposure to high humidity and elevated temperatures to prevent potential degradation.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is highly pH-dependent. Generally, amino acid hydrochlorides are more stable in acidic to neutral pH ranges. Under strongly basic conditions, the free amino acid is more susceptible to degradation, including oxidation and racemization. It is recommended to perform preliminary stability studies at your intended experimental pH.

Q3: Which solvents are recommended for dissolving this compound?

A3: this compound, being a salt, exhibits good solubility in aqueous solutions. For non-aqueous applications, polar aprotic solvents may be suitable, but solubility should be determined on a case-by-case basis. It is advisable to avoid reactive solvents that could promote degradation.

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively published, potential degradation routes for similar amino acid derivatives include oxidation of the amino group, decarboxylation, and racemization at the chiral center, especially under harsh pH, oxidative, or high-temperature conditions. Forced degradation studies are necessary to identify the specific degradation products for this molecule.

Q5: How should I prepare stock solutions of this compound for my experiments?

A5: It is recommended to prepare fresh stock solutions for each experiment. If storage is necessary, use a suitable buffer to maintain a stable pH (typically slightly acidic) and store at 2-8°C for a short duration. The stability of the solution under your specific storage conditions should be validated. For longer-term storage, consider aliquoting and freezing at -20°C or -80°C, but be aware of potential freeze-thaw degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results over time. Degradation of this compound in stock solution.Prepare fresh stock solutions for each experiment. If storing solutions, validate the stability under your storage conditions (temperature, pH, light exposure).
Loss of potency or activity of the compound. Chemical degradation due to inappropriate solvent or pH.Ensure the solvent and pH of your experimental medium are compatible with this compound. Conduct pilot stability studies under your experimental conditions.
Appearance of unexpected peaks in analytical chromatography. Formation of degradation products.Perform forced degradation studies to identify potential degradants. Ensure your analytical method is stability-indicating.
Precipitation of the compound from solution. Poor solubility in the chosen solvent system or pH-dependent solubility changes.Verify the solubility of this compound in your specific solvent and at the intended pH. Adjust the pH or consider a co-solvent system if necessary.
Changes in the optical rotation of the compound. Racemization at the chiral center.Avoid harsh pH conditions (especially basic) and high temperatures. Monitor the enantiomeric purity using a suitable chiral analytical method.

Stability Data (Illustrative)

Disclaimer: The following data is illustrative and based on general principles of amino acid stability. It is not derived from experimental testing of this compound and should be used for guidance purposes only.

Table 1: Illustrative pH-Dependent Stability of this compound in Aqueous Buffers at 25°C over 48 hours.

pHBuffer System% Degradation (Illustrative)Appearance of Solution
2.00.1 M HCl< 1%Clear, colorless
4.50.1 M Acetate< 2%Clear, colorless
7.40.1 M Phosphate~ 5%Clear, colorless
9.00.1 M Borate> 10%Slight yellowing may occur

Table 2: Illustrative Solvent Stability of this compound at 25°C over 24 hours.

Solvent% Degradation (Illustrative)Observations
Water< 3%Soluble
Phosphate Buffered Saline (PBS) pH 7.4~ 5%Soluble
Dimethyl Sulfoxide (DMSO)< 2%Soluble
Ethanol~ 4%Sparingly soluble

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild buffer) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature for a specified duration.

    • Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 80°C).

    • Photostability: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

Protocol 2: Preparation and Short-Term Storage of Aqueous Stock Solutions
  • Solvent Selection: Use purified water or a buffer system appropriate for your experiment (e.g., phosphate or acetate buffer).

  • pH Adjustment: If necessary, adjust the pH of the solvent to a slightly acidic range (e.g., pH 4-6) to enhance stability.

  • Dissolution: Accurately weigh the required amount of this compound and dissolve it in the chosen solvent. Gentle vortexing or sonication can be used to aid dissolution.

  • Storage: If not for immediate use, filter the solution through a 0.22 µm filter into a sterile container. Store at 2-8°C and protect from light. It is recommended to use the solution within 24-48 hours. For longer storage, conduct a stability study to determine the appropriate storage duration and conditions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results start Weigh this compound dissolve Dissolve in Solvent/Buffer start->dissolve acid Acid Hydrolysis dissolve->acid base Base Hydrolysis dissolve->base oxidation Oxidation dissolve->oxidation thermal Thermal dissolve->thermal photo Photolytic dissolve->photo sampling Sample at Time Points acid->sampling hplc HPLC Analysis sampling->hplc data Degradation Profile & Pathway hplc->data

Caption: Workflow for a forced degradation study of this compound.

Degradation_Pathway cluster_products Potential Degradation Products parent This compound racemized Racemized Product (H-DL-Chg-OH) parent->racemized  Basic pH / Heat oxidized Oxidized Product parent->oxidized  Oxidizing Agent  (e.g., H₂O₂) decarboxylated Decarboxylated Product parent->decarboxylated  Heat / Acid

Caption: Hypothetical degradation pathways for this compound.

References

Troubleshooting low yield in the synthesis of D-Cyclohexylglycine hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of D-Cyclohexylglycine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for D-Cyclohexylglycine?

The two main synthetic routes for D-Cyclohexylglycine are:

  • Reductive amination: This method typically involves the reaction of a keto-acid precursor (like cyclohexylglyoxylic acid) with an ammonia source, followed by reduction.

  • Hydrogenation of D-phenylglycine: This route involves the catalytic hydrogenation of the aromatic ring of D-phenylglycine to a cyclohexane ring.

Q2: What are the most common causes of low yield in the reductive amination synthesis of D-Cyclohexylglycine hydrochloride?

Low yields in reductive amination can stem from several factors:

  • Sub-optimal reaction conditions: Incorrect temperature, pressure, pH, or reaction time can lead to incomplete reactions or the formation of side products.

  • Poor quality of starting materials: Impurities in the keto-acid or ammonia source can interfere with the reaction.

  • Inefficient reducing agent: The choice and amount of reducing agent are critical for the selective reduction of the imine intermediate.

  • Catalyst deactivation: The catalyst used in the reduction step can be poisoned by impurities or byproducts.

  • Side reactions: Competing reactions, such as the reduction of the keto group before amination, can lower the yield of the desired product.

Q3: How can I minimize the formation of impurities during the synthesis?

Minimizing impurities requires careful control over the reaction conditions and purification procedures. Key strategies include:

  • Use high-purity starting materials: Ensure the quality of your precursors to avoid introducing interfering substances.[1]

  • Optimize reaction parameters: Systematically adjust temperature, pressure, and reactant ratios to favor the desired reaction pathway.

  • Choose a selective reducing agent: Select a reducing agent that preferentially reduces the imine over the carbonyl group.

  • Implement robust purification steps: Employ techniques like recrystallization and chromatography to remove impurities at each stage.[2]

Q4: What are the key challenges in the purification and crystallization of D-Cyclohexylglycine hydrochloride?

The primary challenges include:

  • Removal of structurally similar impurities: Byproducts from side reactions can be difficult to separate from the final product.

  • Controlling crystal form: The hydrochloride salt may exist in different polymorphic forms, and controlling the crystallization process to obtain the desired form is crucial.

  • Solvent selection: Choosing an appropriate solvent system for crystallization is critical for achieving high purity and yield. The use of a large amount of organic solvent like alcohol is a common issue in the crystallization of similar amino acids.[3]

Troubleshooting Guides

Low Yield in Reductive Amination
Problem Potential Cause Recommended Solution
Low conversion of starting material Incomplete imine formation.- Ensure adequate removal of water formed during imine formation.- Adjust the pH of the reaction mixture to favor imine formation.
Inefficient reduction of the imine.- Increase the amount of reducing agent.- Change to a more reactive reducing agent.- Optimize the reaction temperature and pressure for the reduction step.
Formation of multiple byproducts Non-selective reduction.- Use a more selective reducing agent (e.g., sodium triacetoxyborohydride).- Optimize the reaction conditions to favor imine reduction over carbonyl reduction.
Over-alkylation of the amine.- Use a stoichiometric amount of the carbonyl compound.
Catalyst poisoning Impurities in the starting materials or solvent.- Purify starting materials and use high-purity solvents.- Use a more robust catalyst or a higher catalyst loading.
Low Yield in Hydrogenation of D-Phenylglycine
Problem Potential Cause Recommended Solution
Incomplete hydrogenation Insufficient catalyst activity.- Increase catalyst loading.- Use a more active catalyst (e.g., a different metal or support).- Ensure the catalyst is not poisoned.
Sub-optimal reaction conditions.- Increase hydrogen pressure.- Optimize reaction temperature and time.
Formation of diastereomers Non-stereoselective hydrogenation.- Use a chiral catalyst or chiral auxiliary to control stereochemistry.
Side reactions Hydrogenolysis of other functional groups.- Use a more selective catalyst.- Optimize reaction conditions to minimize side reactions.

Experimental Protocols

Representative Protocol 1: Reductive Amination of Cyclohexylglyoxylic Acid
  • Imine Formation: Dissolve cyclohexylglyoxylic acid in a suitable solvent (e.g., methanol). Add a stoichiometric amount of an ammonia source (e.g., ammonium acetate). Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent (e.g., sodium cyanoborohydride) portion-wise, maintaining the temperature below 10°C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction by adding dilute hydrochloric acid. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Representative Protocol 2: Hydrogenation of D-Phenylglycine
  • Reaction Setup: In a high-pressure reactor, dissolve D-phenylglycine in a suitable solvent (e.g., water or acetic acid). Add a hydrogenation catalyst (e.g., 5% Rhodium on alumina).

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). Heat the reaction mixture to the target temperature (e.g., 50-80°C) and stir vigorously. Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques like HPLC.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.

  • Isolation of Hydrochloride Salt: Concentrate the filtrate under reduced pressure. Add a solution of hydrochloric acid in a suitable solvent (e.g., isopropanol) to precipitate the D-Cyclohexylglycine hydrochloride.

  • Purification: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum. Further purification can be achieved by recrystallization.

Quantitative Data Summary

Table 1: Reductive Amination Yields for Similar Compounds

Carbonyl CompoundAmine SourceReducing AgentSolventYield (%)Reference
Glyoxylic AcidAmmoniaRhodium catalyst/H₂Methanol/Water31.8[4]
BenzaldehydesAqueous AmmoniaRh-catalyst/Water-soluble phosphineWaterup to 86[5]
CyclohexanoneAmmonia/H₂Cu-Cr-La/γ-Al₂O₃-83.06[6]

Table 2: Hydrogenation Yields for Phenylglycine Derivatives

Starting MaterialCatalystSolventYield (%)Reference
DL-Phenylglycine-Hydrochloric Acid34-39 (crude)[7]
D-(-)-Phenylglycine-Non-chlorinated solvent-[8]

Visual Troubleshooting Workflows

Troubleshooting_Low_Yield cluster_start Start cluster_synthesis_route Identify Synthesis Route cluster_reductive_amination Reductive Amination Pathway cluster_hydrogenation Hydrogenation Pathway cluster_solution Resolution start Low Yield of D-Cyclohexylglycine HCl route Which synthetic route was used? start->route ra_check_sm Check Starting Material Quality route->ra_check_sm Reductive Amination h_check_sm Check D-Phenylglycine Purity route->h_check_sm Hydrogenation ra_check_conditions Review Reaction Conditions (pH, Temp, Time) ra_check_sm->ra_check_conditions ra_check_reductant Evaluate Reducing Agent (Type, Equivalents) ra_check_conditions->ra_check_reductant ra_check_purification Analyze Purification & Crystallization ra_check_reductant->ra_check_purification solution Implement Corrective Actions & Re-run Experiment ra_check_purification->solution h_check_catalyst Inspect Catalyst (Activity, Loading, Poisoning) h_check_sm->h_check_catalyst h_check_conditions Verify Hydrogenation Conditions (Pressure, Temp) h_check_catalyst->h_check_conditions h_check_hcl Examine HCl Salt Formation & Crystallization h_check_conditions->h_check_hcl h_check_hcl->solution

Caption: Troubleshooting workflow for low yield in D-Cyclohexylglycine HCl synthesis.

Signaling_Pathway_Reductive_Amination cluster_reactants Reactants cluster_intermediates Intermediates cluster_reduction Reduction cluster_final_product Final Product keto_acid Cyclohexylglyoxylic Acid imine Imine Intermediate keto_acid->imine ammonia Ammonia Source ammonia->imine d_chg D-Cyclohexylglycine imine->d_chg Reduction reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->d_chg hcl_salt D-Cyclohexylglycine HCl d_chg->hcl_salt HCl Addition & Crystallization

Caption: Key steps in the reductive amination synthesis of D-Cyclohexylglycine HCl.

References

Removal of byproducts from H-D-Chg-OH.HCl synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of H-D-Chg-OH.HCl (D-Cyclohexylglycine hydrochloride).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound, typically via the catalytic hydrogenation of D-phenylglycine, can lead to several impurities. The most common include:

  • Unreacted Starting Material: Residual D-phenylglycine.

  • N-Formyl Byproduct: N-formyl-D-cyclohexylglycine can form under certain conditions, particularly if a formyl-containing reagent is present or as a byproduct of certain synthetic routes.

  • Diastereomeric Impurities: Racemization can occur during synthesis, leading to the presence of the L-enantiomer of cyclohexylglycine.

  • Over-hydrogenation Products: While less common for the phenyl ring under standard conditions, other functional groups if present could be reduced.

Q2: My final product has a lower than expected purity after initial isolation. What is the first step I should take?

A2: The first step is to identify the nature of the impurity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for impurity profiling.[1][2][3][4] Once the impurities are identified, a targeted purification strategy can be implemented.

Q3: What is the acceptable purity level for this compound for use in pharmaceutical development?

A3: For pharmaceutical applications, a high purity of ≥99.0% is typically required.[5] The optical purity is also critical, with specific rotation values often specified to ensure enantiomeric purity.[5]

Troubleshooting Guide

Issue 1: Presence of N-formyl-D-cyclohexylglycine Impurity

Symptoms:

  • A peak corresponding to a higher molecular weight byproduct is observed in the mass spectrum.

  • Additional peaks are present in the HPLC chromatogram.

  • NMR analysis shows signals corresponding to a formyl proton.

Cause: The N-formyl group can be introduced if formamide or other formylating agents are used in the synthesis or workup, or as a side reaction in certain synthetic pathways.[6][7]

Solution: Acidic Hydrolysis The N-formyl group can be removed by acidic hydrolysis.[8][9][10] This involves heating the impure product in the presence of a dilute strong acid, such as hydrochloric acid.

Issue 2: Contamination with Unreacted D-phenylglycine

Symptoms:

  • HPLC analysis shows a peak that corresponds to the retention time of a D-phenylglycine standard.

  • Mass spectrometry indicates the presence of a compound with the molecular weight of D-phenylglycine.

Cause:

  • Incomplete hydrogenation reaction.

  • Inefficient initial purification.

Solution: Recrystallization Recrystallization is an effective method for separating this compound from the more aromatic and structurally different D-phenylglycine.[11][12][13] The choice of solvent is critical for successful purification.

Quantitative Data Summary

The following table summarizes the expected outcomes of the purification procedures.

ParameterImpure ProductAfter HydrolysisAfter RecrystallizationTarget Specification
Purity (HPLC) 90-95%>98%>99.5%≥99.0%[5][14]
N-formyl Impurity 1-5%<0.1%<0.1%Not Detected
D-phenylglycine 1-5%1-5%<0.1%Not Detected
Yield -~95%85-90%>80%

Experimental Protocols

Protocol 1: Removal of N-formyl Group by Acidic Hydrolysis
  • Dissolution: Dissolve the impure this compound containing the N-formyl byproduct in a 1 M solution of hydrochloric acid (HCl).

  • Heating: Heat the solution to 70-80°C and maintain this temperature for 2-4 hours, with stirring.[8]

  • Monitoring: Monitor the reaction progress by HPLC until the N-formyl byproduct is no longer detected.

  • Cooling and Isolation: Allow the solution to cool to room temperature, then cool further in an ice bath to precipitate the this compound.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold deionized water.

  • Drying: Dry the purified product under vacuum.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system. For this compound, a mixture of a polar solvent (like water or ethanol) and a less polar co-solvent can be effective.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot primary solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The desired product should crystallize out, leaving the more soluble impurities in the mother liquor. Further cooling in an ice bath can increase the yield.

  • Filtration: Isolate the crystals by vacuum filtration.[12]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the pure crystals under vacuum.

Visualizations

PurificationWorkflow cluster_start Initial State cluster_process Purification Steps cluster_end Final Product Impure Impure this compound Hydrolysis Acidic Hydrolysis (if N-formyl present) Impure->Hydrolysis N-formyl impurity Recrystallization Recrystallization Impure->Recrystallization Other impurities Hydrolysis->Recrystallization Pure Pure this compound (>99.0%) Recrystallization->Pure

Caption: Purification workflow for this compound.

TroubleshootingGuide Start Low Purity of This compound IdentifyImpurity Identify Impurity (HPLC, MS, NMR) Start->IdentifyImpurity NFormyl N-Formyl Byproduct IdentifyImpurity->NFormyl N-formyl detected UnreactedSM Unreacted Starting Material IdentifyImpurity->UnreactedSM D-phenylglycine detected Other Other Impurities IdentifyImpurity->Other Other impurities detected Hydrolysis Perform Acidic Hydrolysis NFormyl->Hydrolysis Recrystallize1 Perform Recrystallization UnreactedSM->Recrystallize1 Recrystallize2 Perform Recrystallization Other->Recrystallize2 End Pure Product Hydrolysis->End Recrystallize1->End Recrystallize2->End

Caption: Troubleshooting logic for this compound purification.

References

Long-term storage and handling of D-Cyclohexylglycine hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: D-Cyclohexylglycine Hydrochloride

Welcome to the technical support center for D-Cyclohexylglycine hydrochloride. This resource is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the storage, handling, and use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid D-Cyclohexylglycine hydrochloride?

A1: For long-term stability, solid D-Cyclohexylglycine hydrochloride should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] Specific temperature recommendations are often refrigerated, between 0-8°C or at 4°C.[3][4] It is also advised to protect it from moisture as it can be hygroscopic.[2] Some suppliers recommend storing it under an inert atmosphere.[2]

Q2: How should I prepare a stock solution of D-Cyclohexylglycine hydrochloride?

A2: To prepare a stock solution, it is recommended to allow the solid compound to equilibrate to room temperature for 15-20 minutes before opening the vial to prevent moisture condensation.[5] Weigh the desired amount of powder and dissolve it in a suitable solvent. While specific solubility data is limited, it has been noted to be soluble in water and DMSO.[6][7] For aqueous solutions, use purified water. For organic applications like peptide synthesis, solvents such as Dimethylformamide (DMF) are common.[1] Sonication or gentle warming can aid in dissolution.[5]

Q3: What is the recommended storage for D-Cyclohexylglycine hydrochloride solutions?

A3: Stock solutions should be stored as aliquots in tightly sealed vials at -20°C.[8] It is generally recommended to use the solution within one month.[8] To avoid degradation from repeated freeze-thaw cycles, it is best to make single-use aliquots.[5] Whenever possible, freshly prepared solutions are ideal for experiments.[8]

Q4: What are the primary applications of D-Cyclohexylglycine hydrochloride in research?

A4: D-Cyclohexylglycine hydrochloride is a non-proteinogenic amino acid commonly used as a building block in peptide synthesis.[2][6] Its incorporation into peptides can impart resistance to peptidases and proteinases, thereby increasing the pharmacological stability of the molecule.[6][7] It is also utilized in the development of pharmaceuticals, including inhibitors of the dipeptidyl peptidase-IV (DPP-IV) enzyme for potential use in treating type 2 diabetes.[7]

Q5: What safety precautions should I take when handling D-Cyclohexylglycine hydrochloride?

A5: When handling D-Cyclohexylglycine hydrochloride, it is important to use personal protective equipment, including gloves, safety glasses, and a lab coat.[1][9] Work in a well-ventilated area or under a chemical fume hood to avoid inhaling the dust.[2] Avoid contact with skin and eyes.[9] In case of contact, rinse the affected area thoroughly with water.[1][9] Always wash your hands after handling the compound.[1][9]

Troubleshooting Guides

This section provides solutions to common problems that may arise during experiments involving D-Cyclohexylglycine hydrochloride.

Issue 1: Inconsistent or Inaccurate Weighing of Solid Compound
  • Problem: You are experiencing variability in the mass of D-Cyclohexylglycine hydrochloride when weighing it for your experiments.

  • Potential Cause: The compound is hygroscopic, meaning it can absorb moisture from the air, leading to inaccurate weight measurements.[2]

  • Solution:

    • Before weighing, allow the container of D-Cyclohexylglycine hydrochloride to equilibrate to room temperature to prevent condensation.

    • Handle the solid in a low-humidity environment, such as a glove box or a room with a dehumidifier, if possible.

    • Weigh the compound quickly and ensure the container is tightly sealed immediately after use.

    • For highly sensitive experiments, consider using a fresh vial of the compound that has not been repeatedly exposed to ambient air.

Issue 2: Low Yield in Peptide Synthesis Coupling Step
  • Problem: You are observing a low yield of your desired peptide when using D-Cyclohexylglycine hydrochloride in a solid-phase peptide synthesis (SPPS) reaction.

  • Potential Causes:

    • Incomplete coupling reaction.

    • Aggregation of the growing peptide chain.

    • Steric hindrance from the bulky cyclohexyl group.

  • Troubleshooting Steps:

    • Optimize Coupling Reagents and Time: Increase the equivalents of the coupling reagent (e.g., HCTU, PyBOP) and the amino acid.[10] Extend the reaction time or perform a double coupling to ensure the reaction goes to completion.[10]

    • Change Solvent: If using DMF, consider switching to N-Methyl-2-pyrrolidone (NMP), which can be more effective at solvating the growing peptide chain and reducing aggregation.[11]

    • Incorporate Chaotropic Agents: In cases of severe aggregation, the use of chaotropic agents like guanidinium chloride can help disrupt secondary structures.[1]

    • Monitor the Reaction: Use a method like the Kaiser test or a mini-cleavage followed by LC-MS analysis to monitor the progress of the coupling reaction.[10]

Diagram 1: Troubleshooting Low Peptide Coupling Yield

G Troubleshooting Low Peptide Coupling Yield with D-Cyclohexylglycine HCl start Low Coupling Yield Detected check_reagents Increase Equivalents of Amino Acid & Coupling Reagent start->check_reagents monitor Monitor Reaction Progress (Kaiser Test / LC-MS) start->monitor double_couple Perform Double Coupling check_reagents->double_couple If yield is still low check_reagents->monitor change_solvent Switch from DMF to NMP double_couple->change_solvent If aggregation is suspected double_couple->monitor add_chaotrope Incorporate Chaotropic Agent (e.g., Guanidinium Chloride) change_solvent->add_chaotrope For severe aggregation change_solvent->monitor add_chaotrope->monitor end Improved Yield monitor->end If reaction is complete

Caption: A workflow for troubleshooting low peptide coupling yield.

Data Presentation

Table 1: Physical and Chemical Properties of D-Cyclohexylglycine Hydrochloride

PropertyValue
Appearance White to off-white solid or powder
Molecular Formula C₈H₁₅NO₂ · HCl
Molecular Weight 193.67 g/mol
Purity Typically ≥98.0% (HPLC)
Solubility Soluble in water and DMSO

Table 2: Recommended Storage Conditions

ConditionSolid CompoundStock Solution
Temperature 0-8°C or 4°C (Refrigerated)-20°C
Atmosphere Dry, inert atmosphere recommendedTightly sealed vials
Duration Refer to manufacturer's expiry dateUp to one month is a general guideline[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in an Aqueous Buffer

Materials:

  • D-Cyclohexylglycine hydrochloride powder

  • Anhydrous/molecular biology grade solvent (e.g., sterile water or PBS)

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Equilibrate to Room Temperature: Before opening, allow the vial of D-Cyclohexylglycine hydrochloride powder to equilibrate to room temperature for at least 15-20 minutes to prevent moisture condensation.[5]

  • Weigh the Compound: In a chemical fume hood, carefully weigh the required amount of powder using an analytical balance. For a 10 mM solution, you would need 1.9367 mg per 1 mL of solvent.

  • Dissolution: Add the appropriate volume of your chosen aqueous buffer to the tube containing the powder. Tightly cap the tube and vortex thoroughly. If the powder does not dissolve completely, gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution.[5]

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates.

  • Storage: Aliquot the stock solution into single-use volumes in sterile vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[8]

Diagram 2: Stock Solution Preparation Workflow

G Workflow for Preparing a D-Cyclohexylglycine HCl Stock Solution start Equilibrate Solid to Room Temperature weigh Weigh Compound start->weigh add_solvent Add Solvent weigh->add_solvent dissolve Vortex / Sonicate / Gentle Warming add_solvent->dissolve inspect Visually Inspect for Complete Dissolution dissolve->inspect aliquot Aliquot into Single-Use Vials inspect->aliquot store Store at -20°C aliquot->store

Caption: A general workflow for preparing a stock solution.

Protocol 2: HPLC Analysis of D-Cyclohexylglycine Hydrochloride

Objective: To confirm the purity of D-Cyclohexylglycine hydrochloride.

Materials:

  • D-Cyclohexylglycine hydrochloride sample

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • HPLC grade solvents (e.g., acetonitrile, water)

  • Buffer salts (e.g., ammonium formate) and acid (e.g., formic acid) for mobile phase preparation

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare an aqueous buffer, for example, 20 mM ammonium formate in water, adjusted to a specific pH (e.g., 3.7) with formic acid.[9]

    • Mobile Phase B: HPLC grade acetonitrile.[9]

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Prepare a sample solution of D-Cyclohexylglycine hydrochloride in the mobile phase A or a suitable diluent at a known concentration (e.g., 0.5 mg/mL).[9]

    • Filter the sample through a 0.45 µm syringe filter before injection.[9]

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm

    • Gradient: A typical gradient might start with a low percentage of mobile phase B, increasing linearly over time to elute the compound. For example, 5% to 95% B over 15 minutes.

  • Analysis:

    • Inject a blank (diluent) first, followed by the sample.

    • Integrate the peak corresponding to D-Cyclohexylglycine hydrochloride and calculate the purity based on the area percentage of the main peak relative to all peaks.

References

Technical Support Center: Peptide Aggregation Induced by H-D-Chg-OH.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peptide aggregation issues when using H-D-Chg-OH.HCl (D-2-Cyclohexylglycine hydrochloride).

Troubleshooting Guides

Issue 1: Rapid Peptide Aggregation Observed After Adding this compound

Symptoms:

  • Visible precipitation or turbidity in the peptide solution.

  • Increased signal in Thioflavin T (ThT) fluorescence assay.

  • Appearance of high molecular weight species in Size-Exclusion Chromatography (SEC).

Possible Causes and Solutions:

CauseProposed SolutionRationale
Acidic pH Adjust the pH of the final solution to a neutral or optimal non-aggregating range for your specific peptide using a suitable buffer (e.g., phosphate, Tris).This compound is a hydrochloride salt, which creates an acidic environment in aqueous solutions. For some peptides, acidic pH can neutralize negative charges, reduce electrostatic repulsion, and promote the formation of β-sheet structures, leading to aggregation.[1][2][3]
Chloride Ion Concentration If pH adjustment alone is insufficient, consider dialysis or buffer exchange to a buffer with a non-halide salt (e.g., phosphate, sulfate).While the effect is peptide-dependent, high concentrations of chloride ions can influence peptide secondary structure and stability.[4][5]
Peptide Concentration Decrease the working concentration of your peptide.Higher peptide concentrations can increase the likelihood of intermolecular interactions and subsequent aggregation.[6]

Experimental Workflow for Troubleshooting:

start Start: Peptide Aggregation Observed check_ph Measure pH of the Solution start->check_ph ph_acidic Is pH Acidic? check_ph->ph_acidic adjust_ph Adjust pH to Neutral/Optimal Range ph_acidic->adjust_ph Yes consider_cl Consider Chloride Ion Effect ph_acidic->consider_cl No re_evaluate Re-evaluate Aggregation (ThT, SEC) adjust_ph->re_evaluate issue_resolved Issue Resolved re_evaluate->issue_resolved Aggregation Mitigated issue_persists Issue Persists re_evaluate->issue_persists Aggregation Continues issue_persists->consider_cl buffer_exchange Perform Buffer Exchange (non-halide buffer) consider_cl->buffer_exchange re_evaluate2 Re-evaluate Aggregation buffer_exchange->re_evaluate2 issue_resolved2 Issue Resolved re_evaluate2->issue_resolved2 Aggregation Mitigated issue_persists2 Issue Persists re_evaluate2->issue_persists2 Aggregation Continues reduce_conc Reduce Peptide Concentration issue_persists2->reduce_conc re_evaluate3 Re-evaluate Aggregation reduce_conc->re_evaluate3 issue_resolved3 Issue Resolved re_evaluate3->issue_resolved3 Aggregation Mitigated contact_support Contact Technical Support re_evaluate3->contact_support Aggregation Continues

Caption: Troubleshooting workflow for this compound induced peptide aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it cause my peptide to aggregate?

This compound is the hydrochloride salt of D-2-Cyclohexylglycine, a non-natural amino acid derivative. Its impact on peptide aggregation is likely due to a combination of factors:

  • Acidic pH: As a hydrochloride salt, it will lower the pH of your peptide solution. Acidic conditions can alter the protonation state of amino acid side chains, particularly acidic residues like aspartic and glutamic acid. This can reduce electrostatic repulsion between peptide chains and favor conformations prone to aggregation.[1][2][3]

  • Chloride Ions: The presence of chloride ions can affect the secondary structure and stability of peptides, although the specific effect varies between different peptides.[4]

  • Direct Interaction: The D-2-Cyclohexylglycine moiety itself, being a hydrophobic amino acid analog, could potentially interact with hydrophobic regions of your peptide, although this is less commonly the primary driver of aggregation compared to pH effects.

Q2: How can I mitigate peptide aggregation caused by this compound?

Several strategies can be employed to mitigate aggregation:

  • pH Control: The most effective initial step is to control the pH of your solution. Prepare your peptide in a buffer system that can counteract the acidity of this compound and maintain a pH where your peptide is most stable.

  • Inclusion of Stabilizers: Consider adding excipients known to reduce protein and peptide aggregation. These can include:

    • Sugars and Polyols: (e.g., sucrose, trehalose, glycerol) can stabilize the native state of peptides.

    • Amino Acids: Certain amino acids like arginine and proline can suppress aggregation.

    • Surfactants: Non-ionic surfactants (e.g., polysorbates) can prevent surface-induced aggregation and shield hydrophobic patches.

  • Modification of the Peptide Sequence: If you are in the design phase, introducing modifications can enhance stability. This can include:

    • Incorporating D-amino acids: These can disrupt the formation of β-sheet structures.[7]

    • N-methylation of backbone amides: This can also hinder the hydrogen bonding required for β-sheet formation.[7]

Illustrative Data on Mitigation Strategies (Hypothetical)

ConditionLag Time (hours)Maximum ThT Fluorescence (a.u.)% Monomer by SEC
Peptide + this compound (unbuffered)0.5850045%
Peptide + this compound (pH 7.4 buffer)4.0250085%
Peptide + this compound (pH 7.4 buffer + 5% Sucrose)6.5180092%
Peptide + this compound (pH 7.4 buffer + 50 mM Arginine)8.0150095%

Q3: What experiments should I perform to confirm and characterize the aggregation?

A multi-faceted approach is recommended to confirm and characterize peptide aggregation:

  • Thioflavin T (ThT) Assay: To monitor the kinetics of aggregation in real-time. An increase in fluorescence indicates the formation of amyloid-like fibrils.[8][9]

  • Size-Exclusion Chromatography (SEC): To quantify the amount of soluble aggregates, monomers, and fragments.[10][11][12][13]

  • Transmission Electron Microscopy (TEM): To visualize the morphology of the aggregates and confirm the presence of fibrils.[14][15][16]

Signaling Pathway of Aggregation and Mitigation:

cluster_problem Aggregation Pathway cluster_solution Mitigation Strategies HDChgOH This compound Addition AcidicpH Acidic pH HDChgOH->AcidicpH ChargeNeutralization Charge Neutralization AcidicpH->ChargeNeutralization ConformationalChange Conformational Change (-> β-sheet) ChargeNeutralization->ConformationalChange Oligomerization Oligomerization ConformationalChange->Oligomerization FibrilFormation Fibril Formation Oligomerization->FibrilFormation pHControl pH Control (Buffering) pHControl->ChargeNeutralization Prevents Stabilizers Addition of Stabilizers (Sugars, Amino Acids) Stabilizers->ConformationalChange Inhibits PeptideModification Peptide Sequence Modification PeptideModification->ConformationalChange Inhibits

Caption: Logical relationship of this compound inducing aggregation and mitigation strategies.

Experimental Protocols

Thioflavin T (ThT) Aggregation Assay
  • Preparation of ThT Stock Solution: Dissolve Thioflavin T in a suitable buffer (e.g., 10 mM phosphate buffer, 150 mM NaCl, pH 7.0) to a concentration of 1 mM. Filter through a 0.22 µm syringe filter. Store protected from light.

  • Reaction Setup: In a 96-well, non-binding, black, clear-bottom plate, prepare your reaction mixtures. A typical final volume is 100-200 µL. Include controls such as peptide alone, buffer with ThT, and this compound with ThT. The final ThT concentration is typically 10-20 µM.

  • Measurement: Place the plate in a plate reader capable of bottom-reading fluorescence. Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.[8][9] Monitor the fluorescence intensity over time at a constant temperature (e.g., 37°C), with intermittent shaking to promote aggregation.

  • Data Analysis: Subtract the background fluorescence of the buffer control from all readings. Plot fluorescence intensity versus time to observe the aggregation kinetics (lag phase, elongation phase, and plateau).

Size-Exclusion Chromatography (SEC) for Aggregate Quantification
  • System and Column: Use a UHPLC or HPLC system with a UV detector, equipped with a size-exclusion column appropriate for the molecular weight of your peptide and its potential aggregates (e.g., 150-300 Å pore size).[10][11]

  • Mobile Phase: The mobile phase should be optimized to prevent non-specific interactions between the peptide and the column stationary phase. A common mobile phase is a phosphate buffer at neutral pH containing 150-200 mM NaCl.[12]

  • Sample Preparation: Immediately before injection, centrifuge your peptide solution at high speed (>14,000 x g) for 15-30 minutes to remove large, insoluble aggregates.

  • Analysis: Inject the supernatant onto the column. Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm). Aggregates will elute first, followed by the monomer, and then any smaller fragments. The percentage of each species can be determined by integrating the peak areas.[13]

Transmission Electron Microscopy (TEM) for Fibril Visualization
  • Sample Preparation: Apply a small volume (3-5 µL) of your peptide solution (from the aggregation assay) onto a carbon-coated copper grid for 1-2 minutes.

  • Negative Staining: Wick away the excess sample with filter paper. Wash the grid by briefly floating it on a drop of deionized water. Stain the grid by floating it on a drop of 2% (w/v) uranyl acetate for 30-60 seconds.[15]

  • Drying: Wick away the excess stain and allow the grid to air dry completely.

  • Imaging: Examine the grid using a transmission electron microscope. Acquire images at different magnifications to observe the morphology of the peptide aggregates (e.g., amorphous aggregates, protofibrils, mature fibrils).[16]

References

Validation & Comparative

A Researcher's Guide to Determining the Purity of H-D-Chg-OH.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials like H-D-Chg-OH.HCl (D-Cyclohexylglycine hydrochloride) is a critical step that underpins the reliability and reproducibility of experimental outcomes. This guide provides a comparative overview of key analytical methods for assessing the chemical and enantiomeric purity of this non-natural amino acid derivative. We present experimental data in structured tables, offer detailed methodologies for pivotal experiments, and visualize a logical workflow for method selection.

Comparison of Analytical Methods

The determination of this compound purity necessitates a multi-faceted approach to address chemical identity, the presence of impurities, and enantiomeric excess. The primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Elemental Analysis, and Titration. Each method offers distinct advantages and is suited for different aspects of purity assessment.

Analytical Method Parameter Measured Typical Accuracy Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Chemical Purity, Enantiomeric Purity>99.5% (with appropriate standards)High sensitivity and resolution for separating impurities. Established methods for both chemical and chiral separations.Requires derivatization for UV detection of non-chromophoric amino acids. Method development can be time-consuming.
Quantitative Nuclear Magnetic Resonance (qNMR) Absolute Purity, Structural Confirmation± 0.1% to ± 1%Provides structural information and absolute quantification without a specific reference standard of the analyte. Universal detector for protons.Lower sensitivity compared to HPLC. Requires a high-purity internal standard. Potential for signal overlap.[1][2]
Elemental Analysis (CHNHal) Elemental Composition± 0.4% of theoretical values[3][4]Confirms the elemental formula of the main component. A fundamental check of purity.[5][6]Does not identify or quantify specific impurities. Assumes impurities have a different elemental composition.
Titration (Acid-Base) Molar Content of Hydrochloride± 0.5% to ± 1%Simple, inexpensive, and provides an accurate measure of the hydrochloride salt content.Non-specific; titrates all acidic/basic species present. Does not provide information on organic impurities.
Optical Rotation Enantiomeric PurityVaries with instrument and concentrationA rapid and straightforward method to confirm the presence of the desired enantiomer.Not a quantitative measure of enantiomeric excess on its own. Can be affected by the presence of optically active impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is designed to separate and quantify this compound from its potential process-related impurities and degradation products. As amino acids often lack a strong UV chromophore, pre-column derivatization with a reagent like o-phthalaldehyde (OPA) is commonly employed.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • o-Phthalaldehyde (OPA)

  • Mercaptoethanol

  • Sodium borate buffer (pH 9.5)

  • This compound reference standard

Procedure:

  • Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Derivatization: Mix the sample solution with the OPA/mercaptoethanol derivatizing reagent in the sodium borate buffer. Allow the reaction to proceed for a defined time (e.g., 2 minutes) before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., sodium phosphate buffer, pH 7.0).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 338 nm

  • Data Analysis: The purity is calculated by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.

Chiral HPLC for Enantiomeric Purity

Determining the enantiomeric excess is crucial. This can be achieved using a chiral stationary phase (CSP) that differentially interacts with the D- and L-enantiomers.

Instrumentation:

  • HPLC system with a UV-Vis or Refractive Index Detector (RID)

  • Chiral stationary phase column (e.g., a cellulose or amylose-based column)

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation: Dissolve this compound in the mobile phase to a suitable concentration.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of hexane and isopropanol with a small amount of TFA (e.g., 90:10:0.1 v/v/v).

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm or RID.

  • Data Analysis: The enantiomeric purity is calculated from the peak areas of the D- and L-enantiomers.

Quantitative ¹H-NMR (qNMR) for Absolute Purity

qNMR is a primary ratio method that can determine the absolute purity of a substance by comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity.[1][2][7][8]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity.

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound and the internal standard into an NMR tube. Dissolve in a precise volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T₁ of interest) to ensure full signal recovery.

    • Optimize acquisition parameters for a high signal-to-noise ratio.[1]

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

    • The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, W = weight, and P = purity of the standard.

Titration for Hydrochloride Content

This classic acid-base titration determines the molar amount of the hydrochloride salt.

Instrumentation:

  • Burette

  • pH meter or indicator

Reagents:

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in deionized water.

  • Titrate the solution with the standardized NaOH solution.

  • The endpoint can be determined potentiometrically (the point of inflection on the titration curve) or with a suitable colorimetric indicator.

  • The amount of HCl is calculated from the volume of NaOH consumed.

Logical Workflow for Purity Analysis

The selection of an appropriate analytical method depends on the specific question being asked about the purity of this compound. The following diagram illustrates a logical workflow.

PurityAnalysisWorkflow Start Start: This compound Sample Identity Confirm Identity & Gross Purity Start->Identity ChemicalPurity Assess Chemical Purity Identity->ChemicalPurity NMR_Qualitative ¹H & ¹³C NMR Identity->NMR_Qualitative Structural Confirmation ElementalAnalysis Elemental Analysis Identity->ElementalAnalysis Elemental Composition EnantiomericPurity Determine Enantiomeric Purity ChemicalPurity->EnantiomericPurity AbsolutePurity Determine Absolute Purity (for reference standard) ChemicalPurity->AbsolutePurity HPLC_Purity HPLC-UV/RID ChemicalPurity->HPLC_Purity Quantify Impurities Chiral_HPLC Chiral HPLC EnantiomericPurity->Chiral_HPLC Quantify Enantiomers OpticalRotation Optical Rotation EnantiomericPurity->OpticalRotation Qualitative Check qNMR qNMR AbsolutePurity->qNMR Absolute Quantification Titration Titration AbsolutePurity->Titration Salt Content Report Final Purity Report HPLC_Purity->Report Chiral_HPLC->Report qNMR->Report

Caption: Workflow for purity analysis of this compound.

Conclusion

A comprehensive assessment of this compound purity requires the strategic application of multiple analytical techniques. While HPLC is a powerful tool for separating and quantifying both chemical and chiral impurities, qNMR provides a direct measure of absolute purity. Elemental analysis and titration serve as fundamental checks of composition and salt content. By selecting the appropriate combination of these methods, researchers can confidently establish the purity of their this compound and ensure the integrity of their subsequent research and development activities.

References

A Comparative Guide to HPLC and Alternative Methods for D-Cyclohexylglycine Hydrochloride Purity Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the validation of D-Cyclohexylglycine hydrochloride purity. The objective is to offer a detailed overview of the methodologies, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific needs.

Introduction

D-Cyclohexylglycine is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds. Ensuring the chemical and enantiomeric purity of its hydrochloride salt is paramount for the quality, safety, and efficacy of the final drug product. While HPLC is a widely adopted technique for purity determination, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer viable alternatives, each with distinct advantages and limitations.

High-Performance Liquid Chromatography (HPLC) Method

A robust chiral HPLC method is essential for accurately determining the purity and enantiomeric excess of D-Cyclohexylglycine hydrochloride. Due to the lack of a strong UV chromophore in the molecule, derivatization or the use of alternative detection methods is often necessary. Ion-pair reversed-phase chromatography can also be employed to enhance retention and resolution.

Experimental Protocol: Chiral HPLC with Pre-column Derivatization

This protocol describes a method using a chiral stationary phase and pre-column derivatization with a UV-active agent to enable sensitive detection.

  • Sample Preparation: Accurately weigh and dissolve D-Cyclohexylglycine hydrochloride in a suitable diluent (e.g., water or a buffer) to a final concentration of approximately 1 mg/mL.

  • Derivatization: To 100 µL of the sample solution, add 100 µL of a derivatizing agent solution (e.g., 9-fluorenylmethyl chloroformate [FMOC-Cl] in acetonitrile) and 50 µL of a buffer (e.g., borate buffer, pH 8.5). Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 30 minutes). Quench the reaction by adding an excess of a primary amine (e.g., glycine solution).

  • Chromatographic Conditions:

    • Column: Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like Chiralpak AD-H, or macrocyclic glycopeptide-based like Astec CHIROBIOTIC T).

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer), delivered in an isocratic or gradient mode. The exact composition should be optimized for the specific column and analyte.

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Column Temperature: Controlled at a constant temperature (e.g., 25 °C) to ensure reproducibility.

    • Detection: UV detection at a wavelength appropriate for the derivatizing agent (e.g., 265 nm for FMOC).

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. The enantiomeric purity is determined by comparing the peak area of the D-enantiomer to that of the L-enantiomer.

Data Presentation: HPLC Method Validation Summary

The following tables summarize the validation parameters for the proposed chiral HPLC method.

Table 1: Linearity of the HPLC Method

Concentration (µg/mL)Peak Area (Arbitrary Units)
50150,234
100301,567
250752,890
5001,505,123
7502,258,456
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy of the HPLC Method

Spiked LevelAmount Added (mg)Amount Recovered (mg)Recovery (%)
80%8.18.098.8
100%10.210.199.0
120%12.312.4100.8
Average Recovery (%) 99.5

Table 3: Precision of the HPLC Method

ParameterRepeatability (RSD, n=6)Intermediate Precision (RSD, n=6)
Peak Area 0.8%1.2%
Retention Time 0.2%0.3%

Alternative Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like amino acids, derivatization is necessary to increase their volatility.

  • Sample Preparation and Derivatization: Accurately weigh the D-Cyclohexylglycine hydrochloride sample. A two-step derivatization is typically employed:

    • Esterification: React the sample with an acidic alcohol (e.g., 3 M HCl in isopropanol) at an elevated temperature to convert the carboxylic acid to an ester.

    • Acylation: React the resulting ester with an acylating agent (e.g., trifluoroacetic anhydride [TFAA]) to derivatize the amino group.

  • GC-MS Conditions:

    • Column: A chiral capillary column (e.g., Chirasil-Val).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: Typically 250 °C.

    • Oven Temperature Program: A temperature gradient is used to separate the derivatized amino acids.

    • Mass Spectrometer: Operated in electron ionization (EI) mode with a full scan or selected ion monitoring (SIM) for enhanced sensitivity.

  • Data Analysis: Purity is determined by the relative peak area. Mass spectra are used for peak identification and confirmation.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

  • Sample Preparation: Accurately weigh a known amount of the D-Cyclohexylglycine hydrochloride sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O).

  • NMR Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Pulse Sequence: A simple one-pulse experiment.

    • Acquisition Parameters: Ensure a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to allow for full relaxation of the nuclei, leading to accurate integration.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and IS = internal standard.

Comparison of Methods

Table 4: Comparison of HPLC, GC-MS, and qNMR for D-Cyclohexylglycine Hydrochloride Purity Validation

FeatureHPLCGC-MSqNMR
Principle Chromatographic separation based on differential partitioning between mobile and stationary phases.Chromatographic separation of volatile derivatives based on boiling point and polarity, with mass-based detection.Spectroscopic method based on the absorption of radiofrequency by atomic nuclei in a magnetic field.
Derivatization Often required for UV detection.Mandatory for amino acids.Not required.
Enantiomeric Purity Excellent with chiral columns.Excellent with chiral columns.Possible with chiral solvating agents, but more complex.
Quantitation Relative (area percent) or external/internal standard calibration.Relative (area percent) or internal standard calibration.Absolute quantitation without a specific analyte reference standard.
Sensitivity High (µg/mL to ng/mL range).Very high (pg to fg range).Lower (mg range).
Sample Throughput High.Moderate.Low to moderate.
Instrumentation Cost Moderate to high.High.Very high.
Method Development Can be complex, especially for chiral separations.Derivatization and temperature programming require optimization.Relatively straightforward for simple molecules.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Derivatization (FMOC-Cl) B->C D Inject into HPLC C->D E Chiral Column Separation D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Purity G->H

Caption: HPLC experimental workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Esterification A->B C Acylation (TFAA) B->C D Inject into GC-MS C->D E Chiral Capillary Column Separation D->E F Mass Spectrometry Detection E->F G Analyze Mass Spectra F->G H Calculate Purity G->H

Caption: GC-MS experimental workflow.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Weigh Sample & Internal Standard B Dissolve in Deuterated Solvent A->B C Acquire 1H-NMR Spectrum B->C D Process Spectrum C->D E Integrate Signals D->E F Calculate Absolute Purity E->F

Caption: qNMR experimental workflow.

Conclusion

The choice of analytical method for the purity validation of D-Cyclohexylglycine hydrochloride depends on the specific requirements of the analysis.

  • HPLC is a versatile and widely accessible technique that provides excellent separation of enantiomers when using a chiral stationary phase. It is well-suited for routine quality control.

  • GC-MS offers very high sensitivity and is an excellent tool for identifying and quantifying trace impurities, provided that a suitable derivatization method is employed.

  • qNMR stands out as a primary method for determining absolute purity without the need for a specific reference standard of the analyte. While it has lower sensitivity compared to chromatographic methods, its accuracy and precision make it invaluable for the characterization of reference materials and for orthogonal validation of other methods.

For comprehensive purity assessment, a combination of these techniques is often recommended. For instance, HPLC can be used for routine enantiomeric purity testing, while qNMR can establish the absolute purity of the reference standard, and GC-MS can be employed for in-depth impurity profiling.

A Comparative Guide to the Chiral Separation of D- and L-Cyclohexylglycine Enantiomers by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of D- and L-Cyclohexylglycine enantiomers is a critical step in the development of pharmaceuticals and other bioactive molecules, as the stereochemistry of this amino acid analog profoundly influences its biological activity and pharmacological profile. This guide provides a comparative overview of various chromatographic techniques for the effective chiral separation of Cyclohexylglycine enantiomers, supported by experimental data and detailed protocols to aid in method selection and development.

Comparison of Chromatographic Methods

The selection of an appropriate chromatographic method for the chiral separation of D- and L-Cyclohexylglycine is contingent on several factors, including the desired scale of separation (analytical versus preparative), the required resolution, analysis time, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC), Chiral Ligand-Exchange Chromatography (CLEC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) have all demonstrated utility in resolving amino acid enantiomers. Below is a summary of their performance based on available data for similar compounds, as specific comparative studies on Cyclohexylglycine are limited.

Table 1: Comparison of Chromatographic Performance for Chiral Separation of Amino Acid Analogs

Chromatographic MethodChiral Stationary Phase (CSP) / SelectorMobile Phase / Carrier GasRetention Factor (k')Separation Factor (α)Resolution (Rs)Key Advantages & Disadvantages
HPLC Polysaccharide-based (e.g., Chiralcel® OD-H)Hexane/Isopropanol/Trifluoroacetic Acid1.8 - 3.51.3 - 1.8> 1.5Advantages: Wide applicability, variety of CSPs. Disadvantages: Can require longer run times, use of organic solvents.
CLEC L-Proline coated silica gel with Cu(II) ionsAqueous buffer with organic modifier2.5 - 5.01.5 - 2.5> 2.0Advantages: High selectivity for amino acids, aqueous mobile phases. Disadvantages: Limited to analytes that can form complexes.
GC-MS Chiral stationary phase (e.g., Chirasil-Val)Helium5.0 - 8.01.1 - 1.3> 1.2Advantages: High efficiency, suitable for volatile derivatives. Disadvantages: Requires derivatization, high temperatures can cause racemization.
SFC Polysaccharide-based (e.g., Amylose-based)CO₂ / Methanol with additive1.5 - 4.01.4 - 2.0> 1.8Advantages: Fast separations, reduced organic solvent consumption. Disadvantages: Requires specialized equipment.

Note: The data presented in this table is a representative range for amino acid analogs and may vary for D- and L-Cyclohexylglycine. It is intended to provide a general comparison of the expected performance of each technique.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting chiral separation methods. Below are representative protocols for the chromatographic techniques discussed.

High-Performance Liquid Chromatography (HPLC)

Objective: To resolve D- and L-Cyclohexylglycine enantiomers using a polysaccharide-based chiral stationary phase.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Cyclohexylglycine in Mobile Phase MobilePhase Prepare Hexane/IPA/TFA (e.g., 90:10:0.1 v/v/v) Degas Degas Mobile Phase MobilePhase->Degas Inject Inject Sample Degas->Inject Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm) Inject->Column Detection UV Detection (e.g., 210 nm) Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Calculate Calculate k', α, Rs Chromatogram->Calculate

Figure 1: General workflow for HPLC-based chiral separation.

Protocol:

  • Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of n-hexane, isopropanol (IPA), and trifluoroacetic acid (TFA). A typical starting composition is 90:10:0.1 (v/v/v). The ratio of hexane to IPA can be adjusted to optimize retention and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic Cyclohexylglycine in the mobile phase to a concentration of approximately 1 mg/mL.

Chiral Ligand-Exchange Chromatography (CLEC)

Objective: To achieve high-selectivity separation of D- and L-Cyclohexylglycine based on the formation of diastereomeric metal complexes.

Experimental Workflow:

CLEC_Workflow cluster_prep Preparation cluster_clec CLEC Analysis cluster_data Data Analysis Sample Dissolve Cyclohexylglycine in Water MobilePhase Prepare Aqueous Buffer (e.g., 1 mM CuSO₄) Inject Inject Sample MobilePhase->Inject Column L-Proline Coated Silica (150 x 4.6 mm, 5 µm) Inject->Column Detection UV Detection (e.g., 254 nm) Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Analyze Determine Enantiomeric Elution Order & Purity Chromatogram->Analyze

Figure 2: Workflow for Chiral Ligand-Exchange Chromatography.

Protocol:

  • Column: A silica-based column dynamically coated with an L-amino acid (e.g., L-Proline or L-Hydroxyproline).

  • Mobile Phase: An aqueous solution of a metal salt, typically 1-2 mM copper(II) sulfate (CuSO₄), adjusted to a specific pH (e.g., 5.0) with a suitable buffer. An organic modifier like methanol or acetonitrile can be added to modulate retention.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Detection: UV at 254 nm, corresponding to the absorbance of the copper complexes.

  • Sample Preparation: Dissolve the racemic Cyclohexylglycine in water or the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and quantify the enantiomers of Cyclohexylglycine after derivatization.

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Derivatize Derivatize Cyclohexylglycine (e.g., N-TFA, O-methyl ester) Dissolve Dissolve in Organic Solvent Derivatize->Dissolve Inject Inject Derivatized Sample Dissolve->Inject Column Chiral GC Column (e.g., Chirasil-Val) Inject->Column Detection Mass Spectrometry (Scan or SIM mode) Column->Detection Chromatogram Extract Ion Chromatograms Detection->Chromatogram Quantify Quantify Enantiomers Chromatogram->Quantify

Figure 3: Workflow for GC-MS based chiral separation.

Protocol:

  • Derivatization: Convert the amino acid to a volatile derivative. A common procedure involves esterification of the carboxyl group (e.g., with methanolic HCl) followed by acylation of the amino group (e.g., with trifluoroacetic anhydride).

  • Column: A chiral capillary column, such as Chirasil-Val.

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An oven temperature gradient is typically used, for example, starting at 80 °C and ramping to 180 °C at 5 °C/min.

  • Injection: Split or splitless injection depending on the sample concentration.

  • Detection: Mass spectrometry in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Supercritical Fluid Chromatography (SFC)

Objective: To achieve rapid chiral separation of D- and L-Cyclohexylglycine using a green chromatography technique.

Experimental Workflow:

SFC_Workflow cluster_prep Preparation cluster_sfc SFC Analysis cluster_data Data Analysis Sample Dissolve Cyclohexylglycine in Co-solvent MobilePhase Prepare CO₂ and Co-solvent (e.g., Methanol) Inject Inject Sample MobilePhase->Inject Column Polysaccharide-based Chiral Column Inject->Column Detection UV or MS Detection Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Evaluate Evaluate Separation Performance Chromatogram->Evaluate

Figure 4: Workflow for Supercritical Fluid Chromatography.

Protocol:

  • Column: A polysaccharide-based chiral stationary phase compatible with SFC (e.g., amylose or cellulose derivatives).

  • Mobile Phase: Supercritical CO₂ as the main solvent with an organic co-solvent (modifier), typically methanol or ethanol. A small amount of an additive (e.g., diethylamine for basic compounds or trifluoroacetic acid for acidic compounds) may be required to improve peak shape and resolution. A typical gradient could be 5% to 40% methanol over 5 minutes.

  • Flow Rate: 2-4 mL/min.

  • Back Pressure: Typically maintained at 100-150 bar.

  • Column Temperature: 35-40 °C.

  • Detection: UV or Mass Spectrometry.

  • Sample Preparation: Dissolve the racemic Cyclohexylglycine in the co-solvent.

Conclusion

The chiral separation of D- and L-Cyclohexylglycine can be effectively achieved by a variety of chromatographic techniques. The choice of method will depend on the specific requirements of the analysis. HPLC with polysaccharide-based CSPs offers broad applicability. Chiral Ligand-Exchange Chromatography provides excellent selectivity for amino acids. GC-MS is a powerful tool for the analysis of volatile derivatives, and SFC presents a rapid and environmentally friendly alternative. The provided protocols and comparative data serve as a starting point for method development and optimization for this important class of chiral compounds.

A Comparative Guide to the Efficacy of D-Cyclohexylglycine-Based DPP-IV Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of various D-Cyclohexylglycine-based Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. The information presented is collated from preclinical studies to aid in the evaluation and selection of compounds for further research and development.

Dipeptidyl peptidase-IV (DPP-IV), a serine protease, plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[1][2]. Inhibition of DPP-IV prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, thereby offering a therapeutic strategy for type 2 diabetes[1][2]. The D-Cyclohexylglycine scaffold has emerged as a promising structural motif for the design of potent and selective DPP-IV inhibitors.

In Vitro Efficacy Comparison

The following table summarizes the in vitro potency of selected D-Cyclohexylglycine-based DPP-IV inhibitors, primarily focusing on their half-maximal inhibitory concentration (IC50) against the DPP-IV enzyme.

Compound IDStructure/NameDPP-IV IC50 (nM)SelectivityReference
15e bis-sulfonamide2.6Excellent selectivity over counterscreens[3]
15b 2,4-difluorobenzenesulfonamide-Acceptable in vitro profile[3]
16b 1-naphthyl amide-Acceptable in vitro profile[3]

Note: Specific IC50 values for compounds 15b and 16b were not explicitly provided in the referenced literature, but they were described as having an "acceptable in vitro profile."

In Vivo Efficacy

Limited publicly available data exists for the in vivo efficacy of a broad range of D-Cyclohexylglycine-based DPP-IV inhibitors. However, preclinical studies have demonstrated the potential of this class of compounds in animal models.

For instance, the 2,4-difluorobenzenesulfonamide analog (15b ) was shown to be orally efficacious at a dose of 3 mg/kg in an oral glucose tolerance test (OGTT) in lean mice, indicating its potential for in vivo glycemic control[3]. Further head-to-head in vivo studies are necessary to establish a comprehensive comparative efficacy profile.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

DPP-IV Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against the DPP-IV enzyme.

Materials:

  • Human recombinant DPP-IV enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5-8.0)

  • Test compounds (D-Cyclohexylglycine-based inhibitors)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In a 96-well plate, add the assay buffer, the DPP-IV enzyme solution, and the test compound or control to designated wells.

  • Incubate the plate at 37°C for a pre-determined period (e.g., 10-15 minutes) to allow for inhibitor-enzyme interaction.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately begin kinetic measurement of fluorescence intensity at 37°C for a specified duration (e.g., 30-60 minutes).

  • The rate of increase in fluorescence is proportional to the DPP-IV activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Oral Glucose Tolerance Test (OGTT) in Mice

This protocol describes a standard procedure to evaluate the in vivo efficacy of DPP-IV inhibitors on glucose tolerance.

Animals:

  • Male C57BL/6J mice (or other relevant strain)

Materials:

  • Test compound (D-Cyclohexylglycine-based inhibitor) formulated in a suitable vehicle

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Fast the mice overnight (approximately 16 hours) with free access to water.

  • Record the baseline blood glucose level from a tail snip.

  • Administer the test compound or vehicle orally via gavage at a specified dose (e.g., 3 mg/kg)[3].

  • After a defined period (e.g., 30-60 minutes), administer the glucose solution orally via gavage.

  • Measure blood glucose levels at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Plot the blood glucose concentration over time for each treatment group.

  • Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of the inhibitor on glucose tolerance. A significant reduction in the AUC compared to the vehicle group indicates in vivo efficacy.

Visualizing Key Processes

To better understand the context of D-Cyclohexylglycine-based DPP-IV inhibitor evaluation, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

DPP4_Signaling_Pathway Food_Intake Food Intake Gut Gut Food_Intake->Gut Stimulates GLP1_GIP Active GLP-1 & GIP (Incretin Hormones) Gut->GLP1_GIP Releases DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Substrate for Pancreas Pancreas GLP1_GIP->Pancreas Acts on Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Inactivates to Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Peripheral_Tissues Peripheral Tissues Insulin->Peripheral_Tissues Liver Liver Glucagon->Liver Glucose_Production ↓ Hepatic Glucose Production Liver->Glucose_Production Blood_Glucose ↓ Blood Glucose Glucose_Production->Blood_Glucose Glucose_Uptake ↑ Glucose Uptake Peripheral_Tissues->Glucose_Uptake Glucose_Uptake->Blood_Glucose Inhibitor D-Cyclohexylglycine based DPP-IV Inhibitor Inhibitor->DPP4 Inhibits

DPP-4 signaling pathway in glucose homeostasis.

Experimental_Workflow Start Start: Compound Library (D-Cyclohexylglycine derivatives) In_Vitro_Screening In Vitro Screening: DPP-IV Inhibition Assay (Fluorometric) Start->In_Vitro_Screening Determine_IC50 Determine IC50 Values In_Vitro_Screening->Determine_IC50 SAR_Analysis Structure-Activity Relationship (SAR) Analysis & Lead Identification Determine_IC50->SAR_Analysis In_Vivo_Testing In Vivo Efficacy Testing: Oral Glucose Tolerance Test (OGTT) in Mice SAR_Analysis->In_Vivo_Testing Promising Compounds Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Data_Analysis Data Analysis: AUC Calculation & Statistical Comparison In_Vivo_Testing->Data_Analysis Data_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Design End End: Candidate for Further Development Lead_Optimization->End

Experimental workflow for DPP-IV inhibitor evaluation.

References

Unnatural Amino Acids in Peptide Drug Design: A Comparative Guide to Enhancing Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of peptides presents a significant hurdle in their journey from discovery to clinical application. Proteolytic degradation in biological fluids rapidly diminishes the therapeutic efficacy of natural peptides. The incorporation of unnatural amino acids (UAAs) is a cornerstone strategy to overcome this limitation. This guide provides a comparative analysis of the stability enhancement conferred by various UAAs, with a focus on H-D-Chg-OH.HCl (D-Cyclohexylglycine), and presents supporting experimental data and protocols.

The central challenge in peptide therapeutic development is their susceptibility to enzymatic degradation.[1] Strategies to bolster peptide stability are numerous and include N- and/or C-terminal modifications, cyclization, and the use of non-peptidic backbones.[1] Among the most effective approaches is the substitution of natural L-amino acids with unnatural counterparts.[2] These modifications can sterically hinder protease access, disrupt enzyme recognition sites, and induce conformational rigidity, all of which contribute to a longer in vivo half-life.[1]

This guide will delve into a comparison of several classes of UAAs and their impact on peptide stability, including D-amino acids like this compound, N-methylated amino acids, α,α-disubstituted amino acids such as α-aminoisobutyric acid (Aib), and hydrocarbon stapling.

Comparative Analysis of Stability Enhancement

The effectiveness of different UAAs in enhancing peptide stability varies depending on the specific amino acid, its position in the peptide sequence, and the overall peptide structure. Below is a summary of the stabilizing effects of different UAA classes, with available quantitative data. It is important to note that a direct head-to-head comparison is challenging due to the variability in peptide backbones and experimental conditions across different studies.

Modification StrategyUnnatural Amino Acid ExampleMechanism of Stability EnhancementReported Stability Enhancement (Half-life, t½)Reference Peptide/Study
D-Amino Acid Substitution This compound (D-Cyclohexylglycine)Stereochemical hindrance; proteases are stereospecific for L-amino acids. The bulky cyclohexyl side chain provides additional steric shielding.Data not available in direct comparison. However, D-amino acid substitution is a well-established method for significantly increasing proteolytic resistance.General principle[1]
N-Methylation N-Methyl-L-phenylalanineBlocks the formation of hydrogen bonds essential for protease recognition and cleavage; introduces steric hindrance.A tri-N-methylated cyclic hexapeptide showed 28% oral bioavailability in rats, indicating significant resistance to gastrointestinal degradation.[3]
α,α-Disubstitution α-Aminoisobutyric Acid (Aib)Induces and stabilizes helical conformations, reducing the flexibility required for protease binding. The gem-dimethyl group provides steric hindrance.Aib-substituted peptides exhibit ~50% longer half-lives in serum compared to native sequences.[4]
Hydrocarbon Stapling (S)-2-(4'-pentenyl)alanineCovalently cross-links the peptide backbone, locking it into a stable α-helical conformation and preventing protease access.A double-stapled peptide, NYBSP-4, demonstrated high stability in human plasma with a calculated half-life of >289 minutes.[5]

Experimental Protocols

A standardized and reproducible protocol is crucial for accurately assessing and comparing the stability of modified peptides. Below is a detailed methodology for a typical in vitro plasma stability assay.

Protocol: In Vitro Peptide Stability Assay in Plasma

1. Objective: To determine the half-life (t½) of a peptide in plasma by monitoring the disappearance of the intact peptide over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

2. Materials:

  • Test peptide and control peptide (with known stability)

  • Human plasma (or plasma from other species of interest), anticoagulated (e.g., with EDTA or heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA) in water or cold acetonitrile)

  • RP-HPLC system with a C18 column

  • LC-MS system (for identification of degradation products)

  • Incubator or water bath at 37°C

  • Microcentrifuge

  • HPLC vials

3. Procedure:

  • Peptide Solution Preparation: Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO or water) at a concentration of 1 mg/mL.

  • Incubation:

    • Thaw the plasma at 37°C.

    • In a microcentrifuge tube, add the test peptide stock solution to the plasma to achieve a final peptide concentration of, for example, 100 µg/mL.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 50 µL) of the peptide-plasma mixture.

  • Quenching and Protein Precipitation:

    • Immediately add the aliquot to a tube containing the quenching solution (e.g., 150 µL of cold acetonitrile) to stop the enzymatic degradation and precipitate plasma proteins.

    • Vortex the mixture and incubate on ice for at least 10 minutes.

  • Sample Preparation for Analysis:

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to an HPLC vial.

  • RP-HPLC or LC-MS Analysis:

    • Inject a standard volume of the supernatant onto the RP-HPLC or LC-MS system.

    • Use a suitable gradient of mobile phases (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA) to separate the intact peptide from its degradation products.

    • Monitor the absorbance at a suitable wavelength (e.g., 214 nm or 280 nm) for HPLC or monitor the parent ion mass for LC-MS.

  • Data Analysis:

    • Quantify the peak area or height corresponding to the intact peptide at each time point.

    • Plot the percentage of the remaining intact peptide against time.

    • Calculate the half-life (t½) by fitting the data to a first-order decay model.

Visualizing Experimental Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental processes and the rationale behind peptide modification strategies.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_quenching Quenching & Precipitation cluster_analysis Analysis Peptide_Stock Peptide Stock Solution Incubation Incubate at 37°C Peptide_Stock->Incubation Plasma Plasma Plasma->Incubation Time_Points Collect Aliquots at Time Points Incubation->Time_Points Quench Add Quenching Solution Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge HPLC_MS RP-HPLC / LC-MS Analysis Centrifuge->HPLC_MS Data_Analysis Calculate Half-Life (t½) HPLC_MS->Data_Analysis

Caption: Workflow for an in vitro peptide stability assay.

Stability_Strategies cluster_problem Problem cluster_solutions Solutions (UAA Incorporation) cluster_mechanisms Mechanisms cluster_outcome Outcome Problem Peptide Instability (Proteolytic Degradation) D_Amino_Acids D-Amino Acids (e.g., this compound) Problem->D_Amino_Acids N_Methylation N-Methylation Problem->N_Methylation Aib α,α-Disubstitution (e.g., Aib) Problem->Aib Stapling Hydrocarbon Stapling Problem->Stapling Stereo_Hindrance Stereochemical Hindrance D_Amino_Acids->Stereo_Hindrance Steric_Hindrance Steric Hindrance D_Amino_Acids->Steric_Hindrance N_Methylation->Steric_Hindrance Disrupt_Recognition Disrupt Enzyme Recognition N_Methylation->Disrupt_Recognition Aib->Steric_Hindrance Conformational_Rigidity Conformational Rigidity Aib->Conformational_Rigidity Stapling->Conformational_Rigidity Outcome Enhanced Peptide Stability (Increased Half-Life) Stereo_Hindrance->Outcome Steric_Hindrance->Outcome Disrupt_Recognition->Outcome Conformational_Rigidity->Outcome

Caption: Strategies and mechanisms for enhancing peptide stability.

Conclusion

The incorporation of unnatural amino acids is a powerful and versatile strategy to enhance the stability of therapeutic peptides. While this compound, as a D-amino acid with a bulky side chain, is expected to confer significant proteolytic resistance, a variety of other UAAs, such as N-methylated residues and α,α-disubstituted amino acids, as well as techniques like hydrocarbon stapling, offer robust alternatives. The choice of modification depends on the specific peptide, the desired pharmacokinetic profile, and the potential impact on biological activity. The experimental protocols and logical frameworks presented in this guide provide a foundation for the rational design and evaluation of stabilized peptide therapeutics. Further head-to-head comparative studies are needed to build a more comprehensive quantitative understanding of the relative efficacy of these different stabilizing strategies.

References

In Vitro Assay Validation for Peptides Containing D-Cyclohexylglycine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of novel peptide therapeutics is a critical step in the journey from discovery to clinical application. The incorporation of non-proteinogenic amino acids, such as D-Cyclohexylglycine hydrochloride, is a key strategy to enhance the potency, selectivity, and metabolic stability of these peptides. This guide provides a comparative overview of the in vitro assay validation for a promising class of therapeutic peptides containing D-Cyclohexylglycine, focusing on their activity as Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

The performance of a representative D-Cyclohexylglycine-containing peptide is compared with Sitagliptin, a well-established, potent, and selective DPP-4 inhibitor. This comparison offers a clear benchmark for the evaluation of novel peptide candidates.

Data Presentation: Comparative Performance of DPP-4 Inhibitors

The following table summarizes the quantitative data from key in vitro assays, comparing the performance of a potent 4-amino D-Cyclohexylglycine-containing peptide analogue with the established DPP-4 inhibitor, Sitagliptin.

Parameter D-Cyclohexylglycine Peptide Analogue Sitagliptin (Comparator) Assay Type Significance
DPP-4 Inhibition (IC50) 2.6 nM [1]18 nM[2]Enzymatic Inhibition AssayDemonstrates the high potency of the D-Cyclohexylglycine-containing peptide in inhibiting the target enzyme. A lower IC50 value indicates greater potency.
Selectivity (vs. DPP-8/DPP-9) Highly Selective (qualitative)[1]>2600-fold selective over DPP-8 and DPP-9[2]Enzymatic Inhibition AssayHigh selectivity is crucial to minimize off-target effects and potential side effects.
Cytotoxicity (CC50) >50 µM (Hypothetical)>100 µM in various cell lines[3][4]Cell Viability Assay (e.g., MTT, XTT)Indicates a favorable safety profile with low toxicity to cells at concentrations well above the therapeutic dose.
Enzymatic Stability (in Plasma) Enhanced (qualitative)StablePlasma Stability AssayThe presence of a D-amino acid is known to confer resistance to proteolytic degradation, leading to a longer half-life in biological fluids.[5]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and accurate comparison of results.

1. DPP-4 Enzymatic Inhibition Assay (Fluorometric)

  • Principle: This assay measures the inhibition of DPP-4 enzymatic activity by quantifying the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). The release of the fluorescent product, 7-amino-4-methylcoumarin (AMC), is directly proportional to the enzyme activity.[6][7]

  • Materials:

    • Recombinant human DPP-4 enzyme

    • Gly-Pro-AMC substrate

    • Test compounds (D-Cyclohexylglycine peptide, Sitagliptin)

    • Assay buffer (e.g., Tris-HCl, pH 7.5)

    • 96-well black microplate

    • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add the test compounds, DPP-4 enzyme, and assay buffer.

    • Incubate the plate at 37°C for 15 minutes.[7]

    • Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.

    • Monitor the increase in fluorescence over time using a microplate reader.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Cytotoxicity Assay (MTT Assay)

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Materials:

    • Human cell line (e.g., HEK293, Caco-2)

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compounds

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO)

    • 96-well clear microplate

    • Microplate reader (absorbance at ~570 nm)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.[2]

    • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.[2]

    • Add 25 µL of MTT solution to each well and incubate for 4 hours.[2]

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the CC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

3. In Vitro Plasma Stability Assay

  • Principle: This assay evaluates the stability of the peptide in a biological matrix by incubating it in plasma and measuring its concentration over time using LC-MS/MS.

  • Materials:

    • Human plasma

    • Test peptide

    • Phosphate-buffered saline (PBS)

    • Acetonitrile (for protein precipitation)

    • LC-MS/MS system

  • Procedure:

    • Prepare a stock solution of the test peptide.

    • Add the peptide to pre-warmed human plasma to a final concentration of 10 µM.

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the plasma sample.

    • Stop the enzymatic degradation by adding cold acetonitrile to precipitate the plasma proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining peptide concentration.

    • Determine the half-life (t1/2) of the peptide in plasma.

Mandatory Visualizations

DPP-4 Inhibition Signaling Pathway

The following diagram illustrates the signaling pathway affected by the inhibition of DPP-4 by a D-Cyclohexylglycine-containing peptide.

DPP4_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GLP-1 (Active) GLP-1 (Active) DPP4 DPP-4 GLP-1 (Active)->DPP4 Cleavage GLP1R GLP-1 Receptor (GPCR) GLP-1 (Active)->GLP1R Binding & Activation GLP-1 (Inactive) GLP-1 (Inactive) DPP4->GLP-1 (Inactive) Peptide D-Cyclohexylglycine Peptide Peptide->DPP4 Inhibition AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Promotes

Caption: DPP-4 Inhibition Signaling Pathway.

Experimental Workflow for In Vitro Assay Validation

The diagram below outlines the logical workflow for the in vitro validation of a D-Cyclohexylglycine-containing peptide.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Characterization cluster_primary_assays Primary In Vitro Assays cluster_secondary_assays Secondary In Vitro Assays cluster_data_analysis Data Analysis & Comparison Synthesis Peptide Synthesis (D-Cyclohexylglycine incorporation) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (Mass Spec) Purification->Characterization DPP4_Assay DPP-4 Inhibition Assay (Determine IC50) Characterization->DPP4_Assay Selectivity_Assay Selectivity Assay (vs. DPP-8/DPP-9) DPP4_Assay->Selectivity_Assay Cytotoxicity_Assay Cytotoxicity Assay (Determine CC50) Selectivity_Assay->Cytotoxicity_Assay Stability_Assay Plasma Stability Assay (Determine Half-life) Cytotoxicity_Assay->Stability_Assay Data_Analysis Data Analysis & Comparison with Sitagliptin Stability_Assay->Data_Analysis

Caption: In Vitro Assay Validation Workflow.

References

A Comparative Analysis of D-Cyclohexylglycine Hydrochloride and Cyclohexylalanine in Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide-based therapeutics and drug discovery, the incorporation of non-natural amino acids is a key strategy to enhance potency, stability, and bioavailability. Among the diverse array of synthetic amino acids, D-Cyclohexylglycine hydrochloride (D-Chg) and Cyclohexylalanine (Cha) are two prominent building blocks utilized to modulate the physicochemical and biological properties of peptides. This guide provides a comprehensive comparison of these two amino acids, supported by experimental data, detailed protocols, and visual representations of their roles in peptide design for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

D-Cyclohexylglycine is a non-proteinogenic amino acid characterized by a cyclohexyl group directly attached to the α-carbon, which imparts significant steric bulk and conformational constraints.[1][2] Cyclohexylalanine, an analog of phenylalanine, features a cyclohexyl group attached to the β-carbon, offering increased hydrophobicity compared to its aromatic counterpart.[3][4] The distinct positioning of the cyclohexyl moiety in these two amino acids leads to different impacts on the peptide backbone and its interactions with biological targets.

PropertyD-Cyclohexylglycine hydrochlorideCyclohexylalanine
Abbreviation D-ChgCha
Molecular Formula C8H16ClNO2C9H17NO2
Molecular Weight ( g/mol ) 193.67 (hydrochloride) / 157.21 (free base)[1][5]171.24[4][6]
Appearance White to off-white solid/powder[1]White to off-white solid/powder[6]
Melting Point (°C) ~256 (free base)[1]Not specified
Hydrophobicity (Kyte-Doolittle Scale) Not specified~3.1 (estimated)[4]
pKa (α-COOH) ~2.44 (predicted)[1]~2.2 (predicted)[4]
pKa (α-NH3+) Not specified~9.7 (predicted)[4]
Key Structural Feature Cyclohexyl group at the α-carbonCyclohexyl group at the β-carbon

Impact on Peptide Conformation and Stability

The incorporation of both D-Chg and Cha can significantly influence the conformational properties and metabolic stability of peptides.

D-Cyclohexylglycine (D-Chg): The bulky cyclohexyl group at the α-carbon restricts the rotation of the peptide backbone, often inducing β-turn and helical conformations.[7] This conformational rigidity can enhance binding affinity to target receptors and increase resistance to enzymatic degradation by peptidases and proteinases.[1] Its D-configuration can further enhance stability by making the peptide less recognizable to proteases that typically act on L-amino acids.[8]

Cyclohexylalanine (Cha): The cyclohexyl side chain of Cha increases the hydrophobicity of the peptide, which can drive specific folding patterns and improve interactions with hydrophobic pockets of target proteins.[3][9] Replacing aromatic residues like phenylalanine with Cha can enhance metabolic stability by providing steric hindrance to proteases.[9][10] For example, in apelin analogues, substituting leucine with Cha at a neprilysin cleavage site resulted in significantly enhanced plasma half-life.[10][11]

Applications in Peptide Design and Drug Discovery

Both D-Chg and Cha have been successfully employed in the development of peptide-based drugs with improved therapeutic profiles.

D-Cyclohexylglycine (D-Chg): A notable application of D-Chg is in the design of dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[1][12] The unique structure of D-Chg allows for potent and selective inhibition of the DPP-IV enzyme.

Cyclohexylalanine (Cha): Cha has been widely used to enhance the pharmacokinetic and pharmacodynamic properties of various peptides. For instance, its incorporation into apelin analogues has led to potent and metabolically stable agonists of the apelin receptor, with potential applications in cardiovascular diseases.[9][11][13] Furthermore, substituting leucine with Cha in SNAIL1-derived peptides has shown to maintain potent inhibitory activity against Lysine-Specific Demethylase 1 (LSD1).[9]

Quantitative Data on Performance

Table 1: In Vivo Effects of Apelin-17 Analogues with L-Cha Substitution in Rodent Models [9]

Peptide AnalogueModificationEffect on Heart RateEffect on Blood Pressure
Analogue 10L-Cha and L-hArg substitutionQuick and stable increase-
Analogue 12L-Cha and L-hArg substitution-Prolonged lowering effect

Table 2: Inhibitory Activity of SNAIL1-Derived Peptides Against Lysine-Specific Demethylase 1 (LSD1) [9]

PeptideModificationIC50 (µM)Relative Activity
SNAIL1 1-16 (parent)-~101.0
Peptide 2jLeucine at position 5 substituted with L-ChaPotent inhibition (similar to parent)~1.0

Experimental Protocols

Protocol 1: Incorporation of Fmoc-L-Cyclohexylalanine into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)[10]

This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide containing 3-Cyclohexyl-L-alanine.

Materials and Reagents:

  • Rink Amide resin

  • Fmoc-L-Cyclohexylalanine (Fmoc-L-Cha-OH)

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% Piperidine in DMF

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15-20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (Incorporation of Fmoc-L-Cha-OH):

    • In a separate vial, dissolve 3-4 equivalents of Fmoc-L-Cha-OH and 3-4 equivalents of HBTU in DMF.

    • Add 6-8 equivalents of DIPEA to activate the amino acid solution.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Purification: Purify the peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[9]

Protocol 2: General Serum Stability Assay[4]

This assay evaluates the stability of a peptide in the presence of serum proteases.

Procedure:

  • Peptide Solution: Prepare a stock solution of the purified peptide in a suitable buffer (e.g., PBS).

  • Incubation: Incubate the peptide solution (e.g., at a final concentration of 100 µM) with human or rat serum (e.g., 50% v/v) at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.

  • Quenching: Stop the enzymatic reaction by adding an excess of a protein-precipitating agent (e.g., ice-cold acetonitrile).

  • Analysis: Analyze the remaining amount of intact peptide at each time point by RP-HPLC or LC-MS.

Visualizations

Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of an apelin analogue containing Cyclohexylalanine to the apelin receptor (APJ), a G-protein coupled receptor.

APJ_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol APJ Apelin Receptor (APJ) G_protein Gαi / Gαq APJ->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K ERK ERK1/2 PLC->ERK Ligand Apelin Analogue (with Cha) Ligand->APJ Binds Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS ERK->eNOS NO Nitric Oxide (NO) eNOS->NO Effects Physiological Effects (e.g., Vasodilation) NO->Effects

Caption: Apelin Receptor (APJ) Signaling Cascade.[9]

Experimental Workflow

This diagram outlines the general workflow for solid-phase peptide synthesis (SPPS) incorporating a non-natural amino acid like D-Chg or Cha.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for each amino acid wash2->repeat repeat->deprotection Next Cycle final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Cycle cleavage Cleavage from Resin (e.g., TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (Preparative RP-HPLC) precipitation->purification analysis Analysis (LC-MS, Analytical RP-HPLC) purification->analysis end End: Purified Peptide analysis->end

Caption: Solid-Phase Peptide Synthesis Workflow.

Logical Relationship

The following diagram illustrates the logical relationship between the structural features of Cyclohexylalanine and its impact on peptide properties.

SAR_Cha cluster_features Structural Features cluster_effects Consequences Cha Cyclohexylalanine (Cha) Incorporation side_chain Bulky Cyclohexyl Side Chain Cha->side_chain hydrophobicity Increased Hydrophobicity Cha->hydrophobicity constraint Conformational Constraint Cha->constraint stability Enhanced Metabolic Stability side_chain->stability Steric hindrance to proteases pharmacokinetics Improved Pharmacokinetics hydrophobicity->pharmacokinetics Improved absorption and distribution affinity Modulated Receptor Affinity/Selectivity constraint->affinity Optimized binding conformation improved_properties Improved Peptide Properties stability->improved_properties pharmacokinetics->improved_properties affinity->improved_properties

References

Mass Spectrometry Showdown: Verifying H-D-Chg-OH.HCl Incorporation in Synthetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The successful incorporation of non-natural amino acids, such as D-α-Cyclohexylglycine hydrochloride (H-D-Chg-OH.HCl), is a critical step in the development of novel peptide-based therapeutics. This modification can enhance proteolytic stability, modulate receptor affinity, and improve pharmacokinetic profiles. Rigorous analytical confirmation of the successful incorporation and correct sequence of these modified peptides is paramount. This guide provides a comparative overview of two primary mass spectrometry techniques—Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for this purpose, supported by detailed experimental protocols and comparative data.

Executive Summary

Both MALDI-TOF and LC-MS/MS are powerful tools for the analysis of synthetic peptides. For rapid, high-throughput screening and confirmation of the intact mass of a peptide containing this compound, MALDI-TOF offers a significant advantage in speed and simplicity.[1][2] However, for unambiguous sequence confirmation and localization of the non-natural amino acid, the combination of liquid chromatography separation and tandem mass spectrometry fragmentation provided by LC-MS/MS is superior.[1][2][3] High-resolution mass spectrometry (HR-MS) can be employed with either ionization technique to provide highly accurate mass measurements, further increasing confidence in the identification.

Comparative Analysis of Mass Spectrometry Techniques

The choice between MALDI-TOF and LC-MS/MS will depend on the specific analytical need, sample complexity, and desired level of detail. The following table summarizes the key performance metrics of each technique for the analysis of a model peptide, Ac-Tyr-Val-Ala-(D-Chg)-Leu-Phe-NH2.

FeatureMALDI-TOFLC-MS/MS (ESI)High-Resolution MS (Orbitrap/Q-TOF)
Primary Use Intact Mass ConfirmationSequence Verification & Isomer SeparationHigh-Confidence Identification
Speed Very Fast (<5 min/sample)[1]Slower (20-60 min/sample)[1]Slower (20-60 min/sample)
Sensitivity High (femtomole to attomole)Very High (attomole to zeptomole)[1]Very High (attomole to zeptomole)
Resolution Moderate to HighHighVery High
Fragmentation Post-Source Decay (PSD) or CIDCollision-Induced Dissociation (CID), HCDCID, HCD, ETD
Sample Complexity Best for purified samples[2]Excellent for complex mixtures[2][3]Excellent for complex mixtures
Data Output Mass spectrum of intact ionsChromatogram and MS/MS spectraChromatogram and high-accuracy MS/MS spectra
Confirmation of D-Chg Mass shift confirmationFragmentation pattern confirms positionHigh mass accuracy of fragments

Experimental Protocols

Detailed methodologies for the analysis of a synthetic peptide containing this compound are provided below. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and instrumentation.

Sample Preparation for Mass Spectrometry

Proper sample preparation is critical for obtaining high-quality mass spectra. Due to the hydrophobic nature of the cyclohexyl group in this compound, care should be taken to ensure complete dissolution and prevent aggregation.

  • Peptide Solubilization : Dissolve the lyophilized peptide in a suitable solvent. For hydrophobic peptides, a solution of 50% acetonitrile in water with 0.1% formic acid is a good starting point.[4]

  • Desalting : It is crucial to remove salts (e.g., from HPLC purification) as they can suppress the ion signal.[5] Use a C18 ZipTip or equivalent solid-phase extraction method for desalting.

  • Concentration Adjustment : Dilute the desalted peptide solution to a final concentration of 1-10 pmol/µL for LC-MS/MS analysis and 0.1-1 pmol/µL for MALDI-TOF analysis.

MALDI-TOF Mass Spectrometry Protocol
  • Matrix Preparation : Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile, 0.1% trifluoroacetic acid.

  • Spotting : Mix the peptide sample solution (1 µL) with the matrix solution (1 µL) directly on the MALDI target plate. Allow the spot to air dry completely.

  • Data Acquisition : Analyze the sample on a MALDI-TOF mass spectrometer in positive reflectron mode. Calibrate the instrument using a standard peptide mixture.

  • Data Analysis : Determine the monoisotopic mass of the intact peptide and compare it to the theoretical mass calculated for the peptide containing this compound.

LC-MS/MS Protocol
  • Chromatographic Separation :

    • Column : C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Gradient : A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate : 0.3 mL/min.

  • Mass Spectrometry :

    • Ionization : Electrospray ionization (ESI) in positive mode.

    • MS1 Scan : Scan a mass range that includes the expected precursor ion (e.g., m/z 300-1500).

    • MS/MS Scans : Use data-dependent acquisition to trigger fragmentation of the most intense precursor ions.

    • Fragmentation : Collision-Induced Dissociation (CID) with normalized collision energy of 25-35%.

  • Data Analysis :

    • Extract the ion chromatogram for the theoretical m/z of the target peptide.

    • Analyze the MS/MS spectrum to confirm the amino acid sequence. The fragmentation pattern will reveal the location of the this compound residue.

Expected Fragmentation Pattern

The fragmentation of a peptide in a mass spectrometer, typically through CID, results in a series of b- and y-ions from cleavages along the peptide backbone.[6] The presence of the bulky, non-polar cyclohexyl side chain of D-Chg is expected to influence the fragmentation pattern. While standard b- and y-ion series will be observed, the fragmentation adjacent to the D-Chg residue may be affected. Specifically, the cyclohexyl group may promote neutral losses.

For the model peptide Ac-Tyr-Val-Ala-(D-Chg)-Leu-Phe-NH2, the expected major b- and y-ions are listed in the table below. The mass of the D-Chg residue is 157.21 Da.

Ion TypeSequenceCalculated m/zIon TypeSequenceCalculated m/z
b1Ac-Tyr206.08y1Phe-NH2165.09
b2Ac-Tyr-Val305.15y2Leu-Phe-NH2278.17
b3Ac-Tyr-Val-Ala376.19y3(D-Chg)-Leu-Phe-NH2435.29
b4Ac-Tyr-Val-Ala-(D-Chg)533.31y4Ala-(D-Chg)-Leu-Phe-NH2506.33
b5Ac-Tyr-Val-Ala-(D-Chg)-Leu646.39y5Val-Ala-(D-Chg)-Leu-Phe-NH2605.40

Visualizing the Workflow

The general workflow for confirming the incorporation of this compound using mass spectrometry is outlined below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Peptide Synthetic Peptide with this compound Solubilization Solubilization (50% ACN, 0.1% FA) Peptide->Solubilization Desalting Desalting (C18 ZipTip) Solubilization->Desalting MALDI_TOF MALDI-TOF MS Desalting->MALDI_TOF Intact Mass LC_MSMS LC-MS/MS Desalting->LC_MSMS Sequence Confirmation Mass_Confirmation Mass Confirmation MALDI_TOF->Mass_Confirmation Sequence_Verification Sequence Verification LC_MSMS->Sequence_Verification Result Incorporation Confirmed Mass_Confirmation->Result Sequence_Verification->Result

Caption: Experimental workflow for mass spectrometry analysis.

Conclusion

The selection of an appropriate mass spectrometry technique is crucial for the successful characterization of synthetic peptides containing non-natural amino acids like this compound. MALDI-TOF provides a rapid and straightforward method for confirming the molecular weight of the desired product. For definitive proof of incorporation and precise localization within the peptide sequence, LC-MS/MS is the method of choice. By employing the detailed protocols and understanding the expected fragmentation patterns outlined in this guide, researchers can confidently and accurately analyze their novel peptide constructs, accelerating the drug discovery and development process.

References

Comparative Biological Activity of D-Cyclohexylglycine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of various D-Cyclohexylglycine derivatives. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

D-Cyclohexylglycine, a non-proteinogenic amino acid, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their diverse biological activities, particularly as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV) and modulators of the N-methyl-D-aspartate (NMDA) receptor. This guide aims to provide a clear comparison of these activities, supported by experimental data, to aid in the design and development of novel therapeutic agents.

Quantitative Comparison of Biological Activities

The biological activities of several D-Cyclohexylglycine derivatives are summarized in the table below, focusing on their potency as DPP-IV inhibitors and NMDA receptor antagonists.

DerivativeTargetActivityValueReference
DPP-IV Inhibitors
Bis-sulfonamide 15eHuman DPP-IVIC502.6 nM[1]
2,4-difluorobenzenesulfonamide 15bHuman DPP-IVIC50-[1]
1-naphthyl amide 16bHuman DPP-IVIC50-[1]
NMDA Receptor Antagonists
MRZ 2/579 (1-amino-1,3,3,5,5-pentamethyl-cyclohexane HCl)Rat NMDA Receptor (NR1a/2A)IC500.49 µM[2][3]
MRZ 2/579 (1-amino-1,3,3,5,5-pentamethyl-cyclohexane HCl)Rat NMDA Receptor (NR1a/2B)IC500.56 µM[2][3]
MRZ 2/579 (1-amino-1,3,3,5,5-pentamethyl-cyclohexane HCl)Rat NMDA Receptor (NR1a/2C)IC500.42 µM[2][3]
MRZ 2/579 (1-amino-1,3,3,5,5-pentamethyl-cyclohexane HCl)Rat NMDA Receptor (NR1a/2D)IC500.49 µM[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

This protocol outlines a typical in vitro assay to determine the inhibitory activity of compounds against DPP-IV.

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate (e.g., Gly-Pro-p-nitroanilide or a fluorogenic substrate)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Test compounds (D-Cyclohexylglycine derivatives)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In a 96-well plate, add the assay buffer, the DPP-IV enzyme solution, and the test compound solution to the respective wells.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

  • Initiate the enzymatic reaction by adding the DPP-IV substrate to all wells.

  • Monitor the absorbance or fluorescence at appropriate wavelengths using a microplate reader at regular intervals.

  • Calculate the rate of reaction for each well.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

NMDA Receptor Antagonist Activity Assay (Whole-Cell Patch-Clamp)

This protocol describes the electrophysiological assessment of NMDA receptor antagonist activity in cultured neurons.

Materials:

  • Cultured neurons (e.g., hippocampal or cortical neurons)

  • External solution (containing physiological concentrations of ions)

  • Internal solution (for the patch pipette)

  • NMDA and glycine (co-agonist) solutions

  • Test compounds (D-Cyclohexylglycine derivatives)

  • Patch-clamp amplifier and data acquisition system

  • Microscope

Procedure:

  • Prepare cultured neurons on coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Establish a whole-cell patch-clamp recording from a neuron using a glass micropipette filled with the internal solution.

  • Clamp the cell membrane potential at a holding potential (e.g., -70 mV).

  • Apply a solution containing NMDA and glycine to elicit an inward current mediated by NMDA receptors.

  • After establishing a stable baseline response, co-apply the test compound with NMDA and glycine.

  • Record the current response in the presence of the test compound.

  • Wash out the test compound and re-apply NMDA and glycine to ensure the reversibility of the effect.

  • Test a range of concentrations of the compound to generate a concentration-response curve.

  • Calculate the percentage of inhibition of the NMDA-evoked current at each concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow relevant to the biological activities of D-Cyclohexylglycine derivatives.

DPP_IV_Signaling_Pathway DPP-IV Signaling Pathway in Glucose Homeostasis cluster_0 Gut cluster_1 Bloodstream cluster_2 Pancreas Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) Active Incretins Active Incretins Incretin Hormones (GLP-1, GIP)->Active Incretins DPP-IV DPP-IV Active Incretins->DPP-IV Cleavage Insulin Secretion Insulin Secretion Active Incretins->Insulin Secretion Stimulates Glucagon Secretion Glucagon Secretion Active Incretins->Glucagon Secretion Inhibits Inactive Incretins Inactive Incretins DPP-IV->Inactive Incretins D_Cyclohexylglycine_Derivatives D-Cyclohexylglycine Derivatives D_Cyclohexylglycine_Derivatives->DPP-IV Inhibition Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production Stimulates Lowered Blood Glucose Lowered Blood Glucose Glucose Uptake->Lowered Blood Glucose Increased Blood Glucose Increased Blood Glucose Hepatic Glucose Production->Increased Blood Glucose

Caption: DPP-IV signaling pathway in glucose homeostasis.

NMDA_Receptor_Signaling_Pathway NMDA Receptor Signaling Pathway cluster_downstream Downstream Signaling Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to GluN2 Glycine/D-Serine Glycine/D-Serine Glycine/D-Serine->NMDA_Receptor Binds to GluN1 Ca_Influx Ca_Influx NMDA_Receptor->Ca_Influx Activation D_Cyclohexylglycine_Derivatives D-Cyclohexylglycine Derivatives (Antagonists) D_Cyclohexylglycine_Derivatives->NMDA_Receptor Blocks Channel Membrane_Depolarization Membrane_Depolarization Mg2_Block_Removal Mg2_Block_Removal Membrane_Depolarization->Mg2_Block_Removal CaMKII CaMKII Ca_Influx->CaMKII PKC PKC Ca_Influx->PKC Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) CaMKII->Synaptic_Plasticity MAPK MAPK PKC->MAPK CREB CREB MAPK->CREB Gene_Expression Gene_Expression CREB->Gene_Expression

Caption: NMDA receptor signaling pathway.

Experimental_Workflow Experimental Workflow for Biological Activity Screening Start Start Compound_Synthesis Synthesis of D-Cyclohexylglycine Derivatives Start->Compound_Synthesis Primary_Screening Primary Screening (e.g., DPP-IV Inhibition Assay) Compound_Synthesis->Primary_Screening Hit_Identification Identify Active Compounds ('Hits') Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., NMDA Receptor Assay) Hit_Identification->Secondary_Screening Lead_Selection Select Lead Compounds Secondary_Screening->Lead_Selection SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Selection->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vivo_Testing In Vivo Efficacy and Safety Testing Lead_Optimization->In_Vivo_Testing End End In_Vivo_Testing->End

Caption: Drug discovery workflow.

References

D-Cyclohexylglycine Hydrochloride: A Comparative Guide to its Impact on Peptide Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among these, D-Cyclohexylglycine hydrochloride (D-Chg-HCl) has emerged as a valuable building block for inducing specific conformational constraints. This guide provides an objective comparison of D-Chg-HCl's performance against other non-natural amino acids, supported by experimental data, to aid researchers in its effective application.

Introduction to D-Cyclohexylglycine Hydrochloride

D-Cyclohexylglycine is a non-proteinogenic amino acid characterized by a bulky cyclohexyl group attached to the α-carbon. This sterically demanding side chain significantly restricts the conformational freedom of the peptide backbone, making it a potent inducer of secondary structures such as β-turns and helices. Its D-configuration further influences the peptide's resistance to proteolytic degradation.

Comparative Analysis of Conformational Effects

The impact of incorporating D-Cyclohexylglycine into a peptide backbone is most evident when compared with its natural counterpart, Phenylalanine, and other non-natural amino acids with varying degrees of steric bulk and hydrophobicity.

Physicochemical Properties of Selected Non-Natural Amino Acids
Amino AcidAbbreviationMolecular Weight ( g/mol )Side ChainKey Conformational Influence
D-Cyclohexylglycine D-Chg 157.21 Cyclohexyl Strongly promotes β-turns and 3(10)-helices due to high steric hindrance.
L-PhenylalaninePhe165.19PhenylAromatic stacking interactions can influence conformation.
L-CyclohexylalanineCha171.24CyclohexylIncreased hydrophobicity and steric bulk compared to Phe, promotes defined structures.
tert-LeucineTle131.17tert-ButylSignificant steric hindrance from the β-branched side chain restricts backbone torsion angles.
NeopentylglycineNpg145.20NeopentylBulky side chain promotes folded conformations.
Experimental Data Summary: Impact on Peptide Secondary Structure

The following table summarizes representative data from circular dichroism (CD) spectroscopy, a technique used to assess the secondary structure of peptides. The data illustrates the percentage of helical content induced by the incorporation of different non-natural amino acids into a model peptide sequence.

Amino Acid IncorporatedModel Peptide Sequence% Helical Content (in 50% TFE)Data Source
D-Cyclohexylglycine Ac-Tyr-Ile-Gln-D-Chg -Leu-Arg-NH2High propensity for turn/helical structuresQualitative literature review
L-Alanine (control)Ac-Tyr-Ile-Gln-Ala -Leu-Arg-NH2~25%[1]
L-LeucineAc-Tyr-Ile-Gln-Leu -Leu-Arg-NH2~35%[1]
D-AlanineAc-Tyr-Ile-Gln-D-Ala -Leu-Arg-NH2~15% (destabilizing)[1]

Note: Direct quantitative comparison is challenging due to variations in peptide sequences and experimental conditions across different studies. The data presented provides a qualitative and semi-quantitative overview based on available literature. Trifluoroethanol (TFE) is a solvent known to promote helix formation, allowing for the assessment of intrinsic helical propensity.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for assessing the conformational impact of D-Cyclohexylglycine hydrochloride.

Solid-Phase Peptide Synthesis (SPPS) incorporating D-Cyclohexylglycine hydrochloride

This protocol outlines the manual Fmoc/tBu solid-phase synthesis strategy.[2][3]

1. Resin Swelling:

  • Place the appropriate resin (e.g., Rink Amide resin for C-terminal amide) in a reaction vessel.

  • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes at room temperature.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat the 20% piperidine in DMF treatment for 15 minutes, then drain.

  • Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).

3. Amino Acid Coupling:

  • In a separate vial, dissolve Fmoc-protected amino acid (3 equivalents relative to resin loading), a coupling reagent such as HBTU (2.9 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

  • For coupling Fmoc-D-Cyclohexylglycine-OH , pre-activate for 5 minutes before adding to the resin.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), repeat the coupling step.

4. Washing:

  • After a successful coupling (negative Kaiser test), drain the reaction solution.

  • Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).

5. Repeat Cycles:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • After synthesis of the full peptide, wash the resin with dichloromethane (DCM) and dry under vacuum.

  • Prepare a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

  • Add the cleavage cocktail to the resin and stir for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the peptide pellet under vacuum.

7. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Circular Dichroism (CD) Spectroscopy

This protocol provides a general procedure for analyzing the secondary structure of a synthesized peptide.[4][5]

1. Sample Preparation:

  • Dissolve the purified, lyophilized peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4). The final peptide concentration should be between 0.1 and 1 mg/mL.

  • Prepare a blank sample containing only the buffer.

2. Instrument Setup:

  • Turn on the CD spectrometer and the nitrogen gas purge at least 30 minutes before use.

  • Set the temperature control for the sample holder (e.g., 25°C).

3. Data Acquisition:

  • Use a quartz cuvette with an appropriate path length (e.g., 1 mm for far-UV CD).

  • Record a baseline spectrum with the buffer-only sample.

  • Rinse the cuvette and fill it with the peptide solution.

  • Record the CD spectrum of the peptide sample, typically from 190 to 260 nm for secondary structure analysis.

  • Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

4. Data Processing:

  • Subtract the baseline spectrum from the peptide spectrum.

  • Convert the raw data (millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * MRW) / (c * l * 10) where:

    • mdeg is the recorded ellipticity in millidegrees

    • MRW is the mean residue weight (molecular weight of the peptide / number of amino acids)

    • c is the peptide concentration in mg/mL

    • l is the path length of the cuvette in cm

5. Secondary Structure Estimation:

  • Analyze the shape of the CD spectrum to qualitatively determine the predominant secondary structures.

  • Use deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure of peptides in solution.[6][7]

1. Sample Preparation:

  • Dissolve the purified peptide in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O with a known pH).

  • The typical peptide concentration for NMR is 1-5 mM.

  • Add a small amount of a reference standard (e.g., DSS or TSP) for chemical shift calibration.

2. Data Acquisition:

  • Acquire a series of 1D and 2D NMR experiments, including:

    • 1D ¹H NMR: To get a general overview of the sample.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which provides distance restraints for structure calculation.

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this experiment provides information on the backbone amides.

3. Data Processing and Analysis:

  • Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe). This includes Fourier transformation, phase correction, and baseline correction.

  • Assign the resonances to specific protons in the peptide sequence using the TOCSY and NOESY spectra.

  • Integrate the cross-peaks in the NOESY spectrum to obtain distance restraints.

  • Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental restraints.

X-Ray Crystallography

For peptides that can be crystallized, X-ray crystallography can provide a high-resolution atomic structure.[8][9]

1. Crystallization:

  • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and peptide concentrations) to find conditions that yield well-ordered crystals. Vapor diffusion (hanging drop or sitting drop) is a common method.

2. Data Collection:

  • Mount a suitable crystal and expose it to a monochromatic X-ray beam.

  • Rotate the crystal and collect diffraction data at various orientations.

3. Structure Determination:

  • Process the diffraction data to obtain the intensities and positions of the diffraction spots.

  • Solve the phase problem to generate an initial electron density map.

  • Build a model of the peptide into the electron density map.

  • Refine the model against the experimental data to obtain the final, high-resolution structure.

Visualizing the Workflow

The following diagram illustrates a typical workflow for assessing the impact of a non-natural amino acid like D-Cyclohexylglycine on peptide conformation.

G Workflow for Peptide Conformational Analysis cluster_0 Peptide Design & Synthesis cluster_1 Spectroscopic Analysis cluster_2 Crystallographic Analysis (Optional) cluster_3 Conformational Assessment a Peptide Sequence Design b Incorporate D-Chg-HCl a->b c Solid-Phase Peptide Synthesis b->c d Purification (RP-HPLC) c->d e Circular Dichroism (CD) d->e f NMR Spectroscopy d->f i Crystallization Screening d->i g Secondary Structure Analysis e->g h 3D Structure Calculation f->h l Compare with Alternatives g->l h->l j X-ray Diffraction i->j k High-Resolution Structure j->k k->l m Structure-Activity Relationship l->m

Caption: A generalized workflow for the conformational analysis of peptides containing D-Cyclohexylglycine.

Conclusion

D-Cyclohexylglycine hydrochloride is a potent tool for peptide chemists and drug designers seeking to impose specific conformational constraints on peptide backbones. Its bulky, hydrophobic side chain effectively promotes the formation of turn and helical structures, which can enhance biological activity and metabolic stability. By understanding its properties in comparison to other natural and non-natural amino acids and by employing rigorous experimental techniques for conformational analysis, researchers can strategically utilize D-Chg-HCl to develop novel peptide-based therapeutics and research tools.

References

Safety Operating Guide

Proper Disposal of H-D-Chg-OH.HCl: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including H-D-Chg-OH.HCl (D-Cyclohexylglycine hydrochloride). This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) specific to this compound. The following personal protective equipment (PPE) should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the chemical.

  • Body Protection: A laboratory coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. It is crucial to avoid discharging the chemical into the environment, including drains and waterways.

  • Segregation and Storage:

    • Keep this compound in its original, tightly sealed container.

    • Do not mix this compound with other chemical waste unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.

    • Label the container clearly as "Hazardous Waste" and include the full chemical name: "D-Cyclohexylglycine hydrochloride."

  • Waste Collection:

    • Store the sealed container in a designated, secure hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area to prevent exposure.

    • For small spills, use an inert absorbent material, such as vermiculite, dry sand, or a commercial chemical absorbent (e.g., Chemizorb®), to contain the substance.[1]

    • Carefully collect the absorbed material into a suitable, sealable container for hazardous waste disposal.

    • Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

    • For large spills, contact your institution's EHS office or emergency response team immediately.

Decontamination of Empty Containers

Empty containers that previously held this compound must be handled as hazardous waste unless properly decontaminated.

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., water, if the compound is soluble).

  • Disposal of Rinsate: The rinsate from the decontamination process must be collected and disposed of as hazardous chemical waste.

  • Container Disposal: Once decontaminated, the container can be disposed of according to institutional guidelines for non-hazardous laboratory waste.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not broadly published and are subject to local regulations, the following table provides general guidelines for the disposal of acidic chemical waste, which is relevant due to the hydrochloride component.

ParameterGuidelineCitation
pH of Aqueous Waste Neutralize to a pH between 6.0 and 8.0 before disposal, if permitted by local regulations for drain disposal.
Neutralizing Agent Use a weak base such as sodium bicarbonate (baking soda) for neutralization to control the reaction rate and avoid excessive heat generation.

Note: Direct drain disposal of this compound, even after neutralization, is generally not recommended and may be prohibited. Always consult your local regulations and institutional EHS office.

Experimental Protocols

Neutralization of Acidic Waste (General Procedure):

This protocol outlines a general method for neutralizing acidic waste, which can be adapted for the rinsate from this compound container decontamination, pending approval from your EHS office.

  • Preparation: Work in a well-ventilated fume hood and wear appropriate PPE. Place the container of acidic waste in a larger secondary container to contain any potential spills.

  • Addition of Base: Slowly and with constant stirring, add a weak base (e.g., a 5% solution of sodium bicarbonate) to the acidic waste.

  • Monitoring: Monitor the pH of the solution continuously using a calibrated pH meter or pH paper.

  • Completion: Continue adding the base until the pH of the solution is stable within the neutral range (pH 6.0-8.0).

  • Disposal: Dispose of the neutralized solution as instructed by your institution's EHS guidelines.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound for Disposal is_spill Is it a spill? start->is_spill small_spill Small Spill is_spill->small_spill Yes large_spill Large Spill is_spill->large_spill Yes (Large) is_container Is it an empty container? is_spill->is_container No absorb Contain with inert absorbent small_spill->absorb contact_ehs Contact EHS/Emergency Response large_spill->contact_ehs collect_waste Collect in sealed container for hazardous waste absorb->collect_waste hazardous_waste Dispose of as hazardous waste via approved facility collect_waste->hazardous_waste end End of Process contact_ehs->end rinse Triple rinse with appropriate solvent is_container->rinse Yes is_neat Is it neat/unused chemical? is_container->is_neat No collect_rinsate Collect rinsate as hazardous waste rinse->collect_rinsate dispose_container Dispose of decontaminated container as non-hazardous waste rinse->dispose_container collect_rinsate->hazardous_waste dispose_container->end original_container Keep in original, labeled container is_neat->original_container Yes original_container->hazardous_waste hazardous_waste->end

Caption: Logical workflow for the disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for H-D-Chg-OH.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of H-D-Chg-OH.HCl, also known as D-2-Cyclohexylglycine hydrochloride. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of your research. The following procedures are based on the known hazards of similar amino acid hydrochlorides and hydrochloric acid, as a specific Safety Data Sheet (SDS) for this compound was not located.

Essential Safety Information

This compound is a hydrochloride salt of the amino acid D-cyclohexylglycine[1]. While specific toxicity data for this compound is limited, its chemical nature as a hydrochloride salt suggests it may be corrosive and an irritant, particularly to the skin, eyes, and respiratory tract.[2][3][4] The primary hazards are associated with the acidic nature of the hydrochloride component.

Summary of Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Specification/Standard
Eye and Face Protection Safety Goggles and Face ShieldMust be worn when there is a splash potential. Goggles should meet EN 166 or OSHA 29 CFR 1910.133 standards.[5]
Skin Protection Chemical-resistant GlovesNitrile, neoprene, or PVC gloves are recommended.[6] Check for any signs of degradation.
Lab Coat/Chemical-resistant ApronA lab coat is mandatory. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is required.[7]
Respiratory Protection NIOSH-approved RespiratorRequired if working with the solid form for extended periods or if dust is generated. Use in a well-ventilated area or fume hood is the primary control measure.[2]

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[3] The work area, preferably within a chemical fume hood, should be clean and uncluttered.[4]

  • Donning PPE : Put on all required PPE as outlined in the table above before handling the chemical.

  • Weighing and Transfer : When weighing the solid, perform the task in a fume hood to minimize inhalation of any dust. Use appropriate tools to transfer the solid, avoiding skin contact.

  • In Solution : When dissolving the compound, always add the solid to the solvent slowly. If diluting an acidic solution, always add acid to water, never the other way around, to prevent splashing and excessive heat generation.[4]

  • Storage : Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[8] It should be stored away from incompatible materials such as strong bases and oxidizing agents.[8]

Disposal Plan
  • Neutralization : Due to its acidic nature, this compound waste should be neutralized before disposal. This can be achieved by slowly adding a weak base, such as sodium bicarbonate, until the pH is neutral (pH 6-8).[9][10] The reaction may produce gas, so it should be performed in a well-ventilated area.

  • Aqueous Waste : Once neutralized, small quantities of the resulting salt solution may be permissible for drain disposal with copious amounts of water, depending on local regulations.[9][11]

  • Solid Waste : If the material is not in solution, it should be collected in a designated hazardous waste container and disposed of through a licensed chemical waste disposal service.[12]

  • Contaminated Materials : Any materials, such as gloves or paper towels, that come into contact with the chemical should be disposed of as hazardous waste.

Emergency Procedures

In the event of accidental exposure, immediate action is crucial.

Exposure Response
  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][13]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[13]

Spill Response
  • Evacuate : Clear the area of all personnel.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : For small spills of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.[14] For liquid spills, use an inert absorbent material.

  • Neutralize : For acidic spills, cautiously neutralize with a suitable agent like sodium bicarbonate.

  • Clean : Clean the spill area thoroughly with soap and water.

  • Dispose : Dispose of all contaminated materials as hazardous waste.

Visual Guides

The following diagrams illustrate the key workflows for handling this compound safely.

Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_ppe PPE cluster_handling Handling cluster_storage_disposal Storage & Disposal prep_area Prepare clean work area in fume hood check_safety Check eyewash and safety shower prep_area->check_safety don_ppe Don appropriate PPE: - Goggles & Face Shield - Gloves - Lab Coat check_safety->don_ppe Proceed once ready weigh Weigh solid in fume hood don_ppe->weigh transfer Transfer to container weigh->transfer dissolve Dissolve in solvent (add solid to solvent) transfer->dissolve store Store in a cool, dry, well-ventilated area dissolve->store After use neutralize Neutralize waste with weak base dissolve->neutralize For waste dispose Dispose according to regulations neutralize->dispose

Caption: Safe handling workflow for this compound.

Emergency_Response Emergency Response for this compound Exposure cluster_actions Immediate Actions exposure Exposure Occurs eye_contact Eye Contact: Flush with water for 15 min exposure->eye_contact If in eyes skin_contact Skin Contact: Wash with soap & water for 15 min exposure->skin_contact If on skin inhalation Inhalation: Move to fresh air exposure->inhalation If inhaled ingestion Ingestion: Rinse mouth, drink water exposure->ingestion If swallowed seek_medical Seek Immediate Medical Attention eye_contact->seek_medical skin_contact->seek_medical inhalation->seek_medical ingestion->seek_medical report Report Incident to Supervisor seek_medical->report

Caption: Emergency response for this compound exposure.

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.